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  • Product: 6-(Pyridin-4-yl)quinazolin-2-amine
  • CAS: 1008505-37-0

Core Science & Biosynthesis

Foundational

Structural and Pharmacological Profiling of 6-(Pyridin-4-yl)quinazolin-2-amine: A Privileged Scaffold in Kinase Inhibitor Discovery

Executive Summary In the landscape of targeted oncology and signal transduction modulation, the quinazolin-2-amine core has emerged as a highly privileged pharmacophore. Specifically, 6-(pyridin-4-yl)quinazolin-2-amine s...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In the landscape of targeted oncology and signal transduction modulation, the quinazolin-2-amine core has emerged as a highly privileged pharmacophore. Specifically, 6-(pyridin-4-yl)quinazolin-2-amine serves as a critical structural fragment and intermediate in the design of Type I ATP-competitive kinase inhibitors. By mimicking the adenine ring of ATP, this scaffold effectively anchors into the highly conserved kinase hinge region. This technical whitepaper explores the physicochemical properties, structural biology, synthetic methodologies, and biological validation protocols associated with this critical molecule, providing a comprehensive guide for medicinal chemists and drug development professionals.

Chemical Identity & Physicochemical Properties

Accurate cataloging of physicochemical properties is the first step in structure-based drug design (SBDD). The properties of 6-(pyridin-4-yl)quinazolin-2-amine dictate its solubility, membrane permeability, and binding thermodynamics[1].

PropertyValueClinical / Chemical Relevance
Chemical Name 6-(Pyridin-4-yl)quinazolin-2-amineCore scaffold for kinase inhibitor libraries.
CAS Registry Number 1008505-37-0Essential for accurate compound tracking[1].
Molecular Formula C13H10N4Indicates a highly aromatic, nitrogen-rich system.
Molecular Weight 222.2453 g/mol Low molecular weight allows for extensive functionalization without exceeding Lipinski's Rule of 5[2].
Hydrogen Bond Donors 1 (Primary Amine)Critical for interacting with the kinase hinge backbone C=O.
Hydrogen Bond Acceptors 3 (N1, N3, Pyridine N)N1 interacts with the hinge backbone NH; Pyridine N interacts with solvent or DFG motif.

Structural Biology & Pharmacophore Dynamics

The success of 6-(pyridin-4-yl)quinazolin-2-amine lies in its precise geometric complementarity to the ATP-binding pocket of various kinases.

Causality of Binding: The quinazolin-2-amine moiety acts as the primary anchor. The 2-amine group functions as a hydrogen bond donor, interacting with the backbone carbonyl of the hinge region (e.g., Cys532 in B-Raf). Simultaneously, the N1 nitrogen of the quinazoline ring acts as a hydrogen bond acceptor, engaging the backbone amide NH of the same hinge residue[3].

The strategic placement of the pyridine ring at the 6-position is not arbitrary. In a typical DFG-in conformation (active kinase state), the 6-position vector points directly toward Hydrophobic Pocket II or the solvent-exposed channel. The pyridine ring provides π−π stacking opportunities with aromatic gatekeeper residues, while its nitrogen can participate in water-mediated hydrogen bonding networks, enhancing both target affinity and residence time.

G cluster_0 Kinase Hinge Region cluster_1 6-(Pyridin-4-yl)quinazolin-2-amine Hinge_NH Hinge Backbone NH (Hydrogen Bond Donor) N1 Quinazoline N1 (Acceptor) Hinge_NH->N1 H-Bond Hinge_CO Hinge Backbone C=O (Hydrogen Bond Acceptor) NH2 2-Amine Group (Donor) NH2->Hinge_CO H-Bond Py4 6-(Pyridin-4-yl) (Hydrophobic/Solvent) Pocket Hydrophobic Pocket II Py4->Pocket pi-pi stacking / VdW

Kinase hinge-binding pharmacophore model of 6-(pyridin-4-yl)quinazolin-2-amine.

Synthetic Methodology: Causality & Optimization

The synthesis of 6-(pyridin-4-yl)quinazolin-2-amine relies on the palladium-catalyzed Suzuki-Miyaura cross-coupling.

Mechanistic Causality: We utilize Pd(dppf)Cl2​ as the catalyst rather than standard Pd(PPh3​)4​ . The bidentate dppf ligand enforces a large bite angle on the palladium center, which accelerates the reductive elimination step—a critical requirement when coupling electron-deficient heteroaryls like pyridine that are otherwise prone to protodeboronation. A biphasic solvent system (1,4-Dioxane/Water) is employed because the organic phase solubilizes the lipophilic 6-bromoquinazolin-2-amine, while the aqueous phase dissolves the Na2​CO3​ base, which is required to activate the boronic acid into the reactive trihydroxyboronate intermediate.

Synthesis A 6-Bromoquinazolin-2-amine (Starting Material) C Pd(dppf)Cl2, Na2CO3 Dioxane/H2O, 90°C (Suzuki-Miyaura Coupling) A->C B Pyridin-4-ylboronic acid (Coupling Partner) B->C D Crude Mixture C->D E Silica Gel Chromatography (Purification) D->E F 6-(Pyridin-4-yl)quinazolin-2-amine (Pure Product) E->F

Step-by-step synthetic workflow via Suzuki-Miyaura cross-coupling.

Protocol 1: Self-Validating Synthesis Workflow
  • Reaction Setup: In an oven-dried Schlenk flask, combine 6-bromoquinazolin-2-amine (1.0 eq) and pyridin-4-ylboronic acid (1.2 eq).

  • Catalyst & Base Addition: Add Pd(dppf)Cl2​ (0.05 eq) and Na2​CO3​ (2.0 eq).

  • Solvent & Degassing: Add a 4:1 mixture of 1,4-Dioxane and deionized water. Degas the mixture via three freeze-pump-thaw cycles to remove dissolved oxygen, preventing catalyst oxidation.

  • Thermal Activation: Heat the reaction to 90°C under an argon atmosphere for 4 hours.

  • Validation & Quality Control: Monitor reaction completion via TLC (DCM:MeOH 9:1). A successful conversion is indicated by the disappearance of the starting material spot and the emergence of a highly UV-active product spot.

  • Workup: Cool to room temperature, dilute with EtOAc, and wash with brine. Dry the organic layer over anhydrous Na2​SO4​ .

  • Purification: Concentrate in vacuo and purify via flash column chromatography. Validate the final product using LC-MS (Target m/z [M+H]+=223.1 ).

Application in Oncology: Target Specificity

The 6-(pyridin-4-yl)quinazolin-2-amine scaffold has been instrumental in addressing unmet clinical needs in oncology.

Mutant B-Raf V600E Inhibition: This scaffold was fundamentally validated during the discovery of potent, mutant B-Raf V600E selective kinase inhibitors[3]. The V600E mutation locks B-Raf in a constitutively active state, driving melanoma proliferation. Optimized aminoquinazoline derivatives utilizing this core demonstrated exceptional biochemical potency ( IC50​=0.023μM ) and preferential antiproliferative activity in mutant cell lines, effectively shutting down the downstream MEK/ERK signaling cascade[3].

ROR1 Pseudokinase Inhibition: More recently, structure-based drug design has repurposed this core to target the ROR1 pseudokinase, a critical driver in triple-negative breast cancer (TNBC)[4]. Novel quinazolin-2-amine derivatives exhibited excellent binding affinity to ROR1 ( KD​=0.052μM ) and potent antiproliferative effects in vitro ( IC50​=0.075μM ), proving that this scaffold can effectively stabilize pseudokinases that lack classical ATP catalytic activity[4].

Pathway V600E Mutant B-Raf (V600E) Constitutively Active MEK MEK 1/2 V600E->MEK Phosphorylation ERK ERK 1/2 MEK->ERK Phosphorylation Proliferation Tumor Cell Proliferation & Survival ERK->Proliferation Gene Transcription Inhibitor 6-(Pyridin-4-yl)quinazolin-2-amine Derivative Inhibitor->V600E ATP-competitive Inhibition

B-Raf V600E signaling pathway and targeted inhibition mechanism.

Biological Evaluation: Self-Validating Assay Systems

To accurately quantify the inhibitory potency of compounds derived from this scaffold, Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) is the gold standard.

Causality of Assay Choice: Highly conjugated aromatic systems like quinazolines often exhibit intrinsic auto-fluorescence, which creates false positives in standard luminescence or fluorescence assays. TR-FRET utilizes a europium (Eu) chelate donor with a long emission half-life. By introducing a time delay before reading the emission, short-lived compound auto-fluorescence decays completely, ensuring high signal-to-noise ratios.

Protocol 2: TR-FRET Kinase Inhibition Assay
  • Reagent Preparation: Prepare a master mix containing recombinant kinase (e.g., B-Raf V600E), ULight-labeled peptide substrate, and ATP at its predetermined Km​ value in kinase buffer (50 mM HEPES pH 7.5, 10 mM MgCl2​ , 1 mM EGTA, 0.01% Tween-20).

  • Compound Dosing: Dispense 6-(pyridin-4-yl)quinazolin-2-amine derivatives in a 10-point, 3-fold serial dilution into a 384-well proxiplate using an acoustic liquid handler (e.g., Echo 550) to eliminate tip-based carryover.

  • Kinase Reaction: Add the kinase/substrate master mix to the compounds. Incubate at 25°C for 60 minutes.

  • Detection Phase: Stop the reaction by adding EDTA (to chelate Mg2+ ) alongside a Europium-labeled anti-phospho antibody. Incubate for an additional 60 minutes.

  • Data Acquisition: Read the plate on an EnVision multimode plate reader using a 320 nm excitation filter and dual emission filters at 615 nm (Europium) and 665 nm (ULight).

  • System Validation (Z'-factor): Calculate the Z'-factor using DMSO (vehicle, 0% inhibition) and Staurosporine ( 10μM , 100% inhibition) control wells. The assay is only deemed self-validating and robust if the Z′≥0.6 .

References[2] Title: 6-(піридин-4-іл)хіназолін-2-амін CAS#: 1008505-37-0 • ChemWhat

Source: ChemWhat URL: 4] Title: Structure-Based Discovery of Quinazolin-2-amine Derivatives as Potent ROR1 Pseudokinase Inhibitors with In Vitro and In Vivo Efficacy against Triple-Negative Breast Cancer Source: Journal of Medicinal Chemistry - ACS Publications URL: 1] Title: 1008505-37-0 | CAS DataBase Source: ChemicalBook URL: 3] Title: Discovery and Optimization of a Novel Series of Potent Mutant B-Raf V600E Selective Kinase Inhibitors Source: ACS Publications URL:

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Exploratory

CAS 1008505-37-0 6-(Pyridin-4-yl)quinazolin-2-amine physical properties

An In-Depth Technical Guide on CAS 1008505-37-0: 6-(Pyridin-4-yl)quinazolin-2-amine as a Privileged Kinase Inhibitor Scaffold Executive Summary In the landscape of targeted therapeutics, the quinazoline core has emerged...

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Author: BenchChem Technical Support Team. Date: April 2026

An In-Depth Technical Guide on CAS 1008505-37-0: 6-(Pyridin-4-yl)quinazolin-2-amine as a Privileged Kinase Inhibitor Scaffold

Executive Summary

In the landscape of targeted therapeutics, the quinazoline core has emerged as a highly privileged scaffold, particularly in the design of ATP-competitive kinase inhibitors[1]. CAS 1008505-37-0 , chemically identified as 6-(pyridin-4-yl)quinazolin-2-amine , represents a highly optimized building block for medicinal chemistry campaigns. By combining the classic hinge-binding properties of the 2-aminoquinazoline nucleus with the solvent-channel-directing 6-(pyridin-4-yl) moiety, this compound serves as a critical intermediate for synthesizing next-generation inhibitors targeting kinases such as EGFR, FLT3, and Aurora kinases[2][3].

This whitepaper provides a comprehensive physicochemical profile, structural biology rationale, and self-validating experimental workflows for utilizing this compound in drug discovery.

Physicochemical Profiling & Causality

The physical properties of a building block dictate its behavior in both synthetic workflows and biological assays. Table 1 summarizes the core metrics for CAS 1008505-37-0 and the underlying causality for drug design.

Table 1: Physicochemical Properties of CAS 1008505-37-0

PropertyValueCausality / Relevance to Drug Design
Molecular Formula C13H10N4[4]Provides a low-molecular-weight starting point, allowing for extensive downstream derivatization without violating Lipinski's Rule of 5.
Molecular Weight 222.25 g/mol High ligand efficiency (LE). The low mass ensures that subsequent additions (e.g., bulky solubilizing groups) keep the final drug candidate <500 Da.
Predicted pKa 5.17 ± 0.26[4]Weakly basic nature ensures the compound is predominantly unionized at physiological pH (7.4), optimizing passive membrane permeability while avoiding excessive lysosomal trapping.
Predicted Density 1.301 g/cm³[5]Indicates a tightly packed crystal lattice, which is relevant for formulating stable solid oral dosage forms.
Boiling Point 477.6 ± 37.0 °C[4]High thermal stability permits the use of aggressive synthetic conditions (e.g., high-temperature cross-coupling reactions) during library synthesis.

Structural Biology & Mechanistic Rationale

The utility of 6-(pyridin-4-yl)quinazolin-2-amine lies in its precise spatial geometry, which is perfectly complementary to the ATP-binding pocket of numerous oncogenic kinases[6].

  • The Quinazoline Core & 2-Amine (Hinge Binding): The quinazoline ring acts as an adenine bioisostere. It inserts deeply into the hydrophobic cleft of the kinase. The N1 nitrogen of the quinazoline and the exocyclic 2-amine group act as a critical hydrogen bond acceptor-donor pair. In targets like EGFR, these atoms form indispensable hydrogen bonds with the backbone amide and carbonyl of Met793 in the hinge region[1][2].

  • The 6-(Pyridin-4-yl) Moiety (Solvent Channel): While the core anchors the molecule, the 6-position vector points directly toward the solvent-exposed interface of the kinase active site[1][3]. The pyridin-4-yl group serves a dual purpose: it provides a basic nitrogen that can engage in water-mediated hydrogen bonding to improve target residence time, and it acts as a synthetic handle to attach bulky, solubilizing appendages (like piperazines or morpholines) that do not clash with the protein backbone.

Pharmacophore Binding Logic

To visualize the mechanistic sequence from molecular binding to phenotypic outcome, the following diagram maps the structural logic of CAS 1008505-37-0 derivatives.

G QCore Quinazoline Core (Hinge Binder) ATP Kinase ATP-Binding Pocket (Met/Leu Backbone) QCore->ATP Pi-Pi Stacking Amine 2-Amine Group (H-Bond Donor) Amine->ATP H-Bond to Hinge Pyridine 6-(Pyridin-4-yl) Moiety (Solvent Channel) Pyridine->ATP Water-mediated H-Bonds Inhibition Competitive Kinase Inhibition (e.g., EGFR/FLT3) ATP->Inhibition Displaces ATP Signaling Downstream Signaling Blockade (AKT/MAPK Pathways) Inhibition->Signaling Prevents Phosphorylation Outcome Cell Cycle Arrest & Apoptosis Signaling->Outcome Phenotypic Response

Pharmacophore binding logic of 6-(pyridin-4-yl)quinazolin-2-amine and downstream kinase inhibition.

Experimental Workflows

To ensure rigorous scientific integrity, the following protocols are designed as self-validating systems, explaining the causality behind each reagent choice.

Protocol A: Thermodynamic Solubility & LogP Determination (Shake-Flask Method)

Kinetic solubility often overestimates a compound's true solubility. This thermodynamic protocol ensures accurate physicochemical profiling.

  • Buffer Preparation: Prepare a 50 mM HEPES buffer adjusted to pH 7.4.

    • Causality: HEPES is a zwitterionic buffer that does not chelate metal ions and minimizes ion-pair interactions with the basic pyridine nitrogen of the compound, ensuring the measured solubility reflects physiological conditions.

  • Equilibration: Add 5 mg of CAS 1008505-37-0 to a glass vial containing 1 mL of HEPES buffer and 1 mL of 1-octanol. Shake at 300 RPM at 37°C for 48 hours.

    • Causality: A 48-hour incubation is strictly required to transition from a kinetic dissolution state to a true thermodynamic equilibrium.

  • Phase Separation: Centrifuge the vials at 10,000 x g for 15 minutes to achieve complete phase separation.

  • Quantification & Self-Validation: Extract aliquots from both the aqueous and organic phases. Quantify using LC-MS/MS.

    • Validation Step: Calculate the total mass balance ( Massaq​+Massorg​ ). If the recovery is <95%, the assay is invalid due to compound precipitation at the interface or non-specific binding to the vial walls.

Protocol B: High-Throughput Kinase Screening (TR-FRET)

Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) is the gold standard for evaluating the kinase inhibitory activity of quinazoline derivatives[7][8].

  • Kinase Reaction Assembly: In a 384-well plate, combine 5 nM of the target kinase (e.g., EGFR), 200 nM of a fluorescein-labeled peptide substrate, 10 µM ATP, and the quinazoline compound in a buffer containing 50 mM HEPES and 10 mM MgCl₂[9].

    • Causality: Mg²⁺ is an absolute requirement; it neutralizes the negative charges of ATP's phosphate groups, facilitating its binding to the kinase active site[10].

  • Incubation: Incubate at room temperature for 60 minutes.

  • Reaction Termination: Add 5 µL of a TR-FRET dilution buffer containing 15 mM EDTA[11].

    • Causality: EDTA acts as a rapid chelator of Mg²⁺. By stripping the essential cofactor from the kinase, the enzymatic reaction is halted instantly, ensuring precise kinetic timing across all 384 wells[8].

  • Detection: Add a Terbium (Tb)-labeled anti-phospho antibody (2 nM final concentration).

    • Causality: Terbium has a long fluorescence lifetime (milliseconds). By introducing a time delay (e.g., 100 µs) before measuring, short-lived background autofluorescence from the compound or plasticware completely decays, yielding an exceptional signal-to-noise ratio[7].

  • Data Analysis & Self-Validation: Measure emission at 520 nm (Fluorescein) and 490 nm (Terbium). Calculate the 520/490 ratio.

    • Validation Step: Calculate the Z'-factor using DMSO (negative control) and Staurosporine (positive control). The assay is only validated for screening if Z′≥0.5 .

References

  • ACS Publications. "Toward the Comprehensive Systematic Enumeration and Synthesis of Novel Kinase Inhibitors Based on a 4-Anilinoquinazoline Binding Mode." Journal of Medicinal Chemistry.[Link]

  • MDPI. "Recent Advances in Structural Optimization of Quinazoline-Based Protein Kinase Inhibitors for Cancer Therapy." Pharmaceuticals. [Link]

  • PMC / NIH. "Structure–Activity Relationship Studies Based on Quinazoline Derivatives as EGFR Kinase Inhibitors." National Institutes of Health.[Link]

  • Sino Biological. "TR-FRET Technology: Principle, Advantages, and Applications." Sino Biological. [Link]

  • BMG Labtech. "LanthaScreen TR-FRET tyrosine kinase and protein kinase C assay." BMG Labtech.[Link]

  • Oncotarget. "Discovery of BPR1K871, a quinazoline based, multi-kinase inhibitor." Oncotarget.[Link]

Sources

Foundational

The Emergence of 6-(pyridin-4-yl)quinazolin-2-amine in Oncology: A Technical Guide to its Presumed Mechanism of Action

Introduction: The Quinazoline Scaffold as a Privileged Structure in Oncology Drug Discovery The quinazoline core is a recurring motif in a multitude of clinically successful and investigational oncology drugs. Its rigid,...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction: The Quinazoline Scaffold as a Privileged Structure in Oncology Drug Discovery

The quinazoline core is a recurring motif in a multitude of clinically successful and investigational oncology drugs. Its rigid, heterocyclic structure provides an excellent scaffold for the presentation of pharmacophoric groups in a defined three-dimensional space, enabling high-affinity interactions with the ATP-binding pockets of various protein kinases. The versatility of the quinazoline ring system allows for chemical modifications at multiple positions, permitting the fine-tuning of potency, selectivity, and pharmacokinetic properties. Research has consistently shown that compounds bearing the quinazoline scaffold can effectively inhibit cell proliferation, trigger apoptosis, and halt angiogenesis by modulating key signal transduction pathways that are often dysregulated in cancer.[1]

This guide will provide an in-depth technical overview of the hypothesized mechanism of action of a specific, yet promising, member of this class: 6-(pyridin-4-yl)quinazolin-2-amine. While direct studies on this exact molecule are emerging, a wealth of data from structurally analogous compounds allows for a well-supported postulation of its primary molecular targets and downstream cellular effects. We will delve into the likely signaling cascades it disrupts and provide detailed experimental protocols for researchers to validate these hypotheses in their own laboratories.

Hypothesized Mechanism of Action: A Multi-Targeted Kinase Inhibitor

Based on extensive structure-activity relationship (SAR) studies of similar quinazoline derivatives, 6-(pyridin-4-yl)quinazolin-2-amine is predicted to function as a potent inhibitor of multiple protein kinases that are critical drivers of oncogenesis. The 2-aminoquinazoline core is a well-established "hinge-binding" motif, forming crucial hydrogen bonds with the backbone of the kinase hinge region. The pyridin-4-yl substituent at the 6-position is likely to occupy a hydrophobic pocket within the ATP-binding site, contributing to both potency and selectivity.

The primary hypothesized targets for 6-(pyridin-4-yl)quinazolin-2-amine include key players in cell cycle regulation and pro-survival signaling, such as Aurora Kinases and the PI3K/Akt pathway . The rationale for this dual-targeting hypothesis stems from the frequent co-dysregulation of these pathways in a wide range of human cancers, including non-small cell lung cancer (NSCLC) and hepatocellular carcinoma (HCC).[2] Simultaneous inhibition of these pathways can lead to a synergistic anti-tumor effect, overcoming potential resistance mechanisms.

Primary Target Family 1: Aurora Kinases

Aurora kinases (A and B) are serine/threonine kinases that play essential roles in mitotic progression.[3] Their overexpression is common in many cancers and is often associated with poor prognosis.[2] Inhibition of Aurora kinases disrupts several critical mitotic events, leading to cell cycle arrest and ultimately, apoptosis.

Aurora_Kinase_Pathway 6_pyridin_4_yl_quinazolin_2_amine 6-(pyridin-4-yl)quinazolin-2-amine Aurora_A_B Aurora Kinase A/B 6_pyridin_4_yl_quinazolin_2_amine->Aurora_A_B Inhibition Mitotic_Spindle_Formation Mitotic Spindle Formation Aurora_A_B->Mitotic_Spindle_Formation Chromosome_Segregation Chromosome Segregation Aurora_A_B->Chromosome_Segregation Cytokinesis Cytokinesis Aurora_A_B->Cytokinesis G2_M_Arrest G2/M Phase Arrest Mitotic_Spindle_Formation->G2_M_Arrest Chromosome_Segregation->G2_M_Arrest Cytokinesis->G2_M_Arrest Apoptosis Apoptosis G2_M_Arrest->Apoptosis

Primary Target Family 2: The PI3K/Akt Signaling Pathway

The Phosphatidylinositol 3-kinase (PI3K)/Akt pathway is a central signaling cascade that promotes cell growth, proliferation, and survival.[2] Its aberrant activation is one of the most common events in human cancers. By inhibiting PI3K, 6-(pyridin-4-yl)quinazolin-2-amine would be expected to block the phosphorylation and activation of Akt, a key downstream effector, thereby shutting down a multitude of pro-survival signals.

PI3K_Akt_Pathway 6_pyridin_4_yl_quinazolin_2_amine 6-(pyridin-4-yl)quinazolin-2-amine PI3K PI3K 6_pyridin_4_yl_quinazolin_2_amine->PI3K Inhibition RTK Receptor Tyrosine Kinase (e.g., ALK) RTK->PI3K PIP2 PIP2 PI3K->PIP2 PIP3 PIP3 PIP2->PIP3 Phosphorylation Akt Akt PIP3->Akt Activation Cell_Growth_Proliferation Cell Growth & Proliferation Akt->Cell_Growth_Proliferation Apoptosis_Inhibition Inhibition of Apoptosis Akt->Apoptosis_Inhibition

Experimental Validation Protocols

To rigorously test the hypothesized mechanism of action of 6-(pyridin-4-yl)quinazolin-2-amine, a series of in vitro and cellular assays should be performed.

In Vitro Kinase Inhibition Assays

The direct inhibitory effect of the compound on the kinase activity of Aurora A, Aurora B, and PI3Kα should be quantified.

Protocol:

  • Reagents and Materials:

    • Recombinant human Aurora A, Aurora B, and PI3Kα enzymes.

    • Substrates: Kemptide for Aurora kinases, phosphatidylinositol (4,5)-bisphosphate for PI3Kα.

    • ATP, [γ-³²P]ATP, or ADP-Glo™ Kinase Assay kit.

    • 6-(pyridin-4-yl)quinazolin-2-amine dissolved in DMSO.

    • Kinase reaction buffer.

    • 96-well plates.

    • Scintillation counter or luminometer.

  • Procedure:

    • Prepare a serial dilution of 6-(pyridin-4-yl)quinazolin-2-amine in kinase reaction buffer.

    • In a 96-well plate, add the kinase, its specific substrate, and the compound at various concentrations.

    • Initiate the kinase reaction by adding ATP (spiked with [γ-³²P]ATP if using radiography, or as per the ADP-Glo™ kit instructions).

    • Incubate the reaction at 30°C for a specified time (e.g., 30-60 minutes).

    • Stop the reaction.

    • Quantify the kinase activity by measuring the incorporation of ³²P into the substrate or by measuring the amount of ADP produced.

    • Calculate the IC50 value by plotting the percentage of kinase inhibition against the log concentration of the compound.

Cellular Proliferation Assay

The anti-proliferative effect of the compound on cancer cell lines with known dysregulation of the target pathways (e.g., HCC827 for NSCLC, LM3 for hepatocellular carcinoma) should be assessed.[2]

Protocol:

  • Reagents and Materials:

    • Cancer cell lines (e.g., A549, HCC827, H1975).[2]

    • Complete cell culture medium.

    • 6-(pyridin-4-yl)quinazolin-2-amine dissolved in DMSO.

    • MTT or resazurin-based cell viability reagent.

    • 96-well cell culture plates.

    • Plate reader.

  • Procedure:

    • Seed the cancer cells in 96-well plates at an appropriate density and allow them to adhere overnight.

    • Treat the cells with a serial dilution of 6-(pyridin-4-yl)quinazolin-2-amine for 72 hours.

    • Add the MTT or resazurin reagent and incubate according to the manufacturer's instructions.

    • Measure the absorbance or fluorescence to determine cell viability.

    • Calculate the IC50 value, which represents the concentration of the compound that inhibits cell growth by 50%.

Western Blot Analysis of Pathway Modulation

To confirm that the compound inhibits the target pathways within the cell, the phosphorylation status of key downstream proteins should be examined.

Protocol:

  • Reagents and Materials:

    • Cancer cell lines.

    • 6-(pyridin-4-yl)quinazolin-2-amine.

    • Lysis buffer with protease and phosphatase inhibitors.

    • Primary antibodies against: p-Aurora A/B, total Aurora A/B, p-Akt (Ser473), total Akt, and a loading control (e.g., GAPDH).

    • HRP-conjugated secondary antibodies.

    • Chemiluminescent substrate.

    • SDS-PAGE and Western blotting equipment.

  • Procedure:

    • Treat the cells with 6-(pyridin-4-yl)quinazolin-2-amine at concentrations around its IC50 value for a specified time (e.g., 24 hours).

    • Lyse the cells and quantify the protein concentration.

    • Separate the protein lysates by SDS-PAGE and transfer them to a PVDF membrane.

    • Block the membrane and incubate with the primary antibodies overnight at 4°C.

    • Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody.

    • Detect the protein bands using a chemiluminescent substrate and an imaging system.

    • Analyze the changes in the phosphorylation levels of the target proteins relative to the total protein levels and the untreated control.

In Silico and Preclinical Data for Structurally Related Compounds

While specific data for 6-(pyridin-4-yl)quinazolin-2-amine is not yet widely published, the inhibitory activities of several analogous compounds provide a strong foundation for its potential efficacy.

Compound Target(s) Cell Line IC50 (µM) Reference
Compound 9a (quinazoline derivative)Aurora A, PI3Kα, BRD4HCC827 (NSCLC)0.26[2]
Compound 45 (quinazoline derivative)ALK/PI3K/AKTA549 (NSCLC)0.44[4]
Compound 12d (quinazoline derivative)Aurora A, Aurora BMultiple(nM range)[3]
Compound 59 (quinolin-2-amine derivative)ROR1Breast Cancer Cells0.075

Conclusion and Future Directions

The available evidence from a multitude of studies on the quinazoline scaffold strongly suggests that 6-(pyridin-4-yl)quinazolin-2-amine is a promising candidate for a multi-targeted anticancer agent. Its chemical structure is well-suited for the potent and selective inhibition of key oncogenic kinases, particularly those within the Aurora kinase family and the PI3K/Akt signaling pathway. The experimental protocols outlined in this guide provide a clear roadmap for researchers to rigorously validate this hypothesized mechanism of action.

Future in vivo studies using xenograft models will be crucial to assess the compound's anti-tumor efficacy, pharmacokinetic properties, and safety profile. Furthermore, a comprehensive kinase panel screening would provide a broader understanding of its selectivity profile. The continued exploration of compounds like 6-(pyridin-4-yl)quinazolin-2-amine holds significant promise for the development of the next generation of effective and durable cancer therapies.

References

  • Structure optimization, synthesis, and biological evaluation of 6-(2-amino-1H-benzo[d]imidazole-6-yl)-quinazolin-4(3H)-one derivatives as potential multi-targeted anticancer agents via Aurora A/ PI3K/BRD4 inhibition. ResearchGate. Available at: [Link]

  • Design, synthesis, and biological evaluation of 6-(imidazo[1,2-a] pyridin-6-yl) quinazolin-4(3H)-one derivatives as potent anticancer agents by dual targeting Aurora kinase and ROR1. PubMed. Available at: [Link]

  • Structure-Based Discovery of Quinazolin-2-amine Derivatives as Potent ROR1 Pseudokinase Inhibitors with In Vitro and In Vivo Efficacy against Triple-Negative Breast Cancer. PubMed. Available at: [Link]

  • Synthesis and Antitumor Activity of 6-(2-Aminobenzo[d]thiazol-5-yl) quinazolin-4(3H) - PMC. Available at: [Link]

  • 4-(3-((Pyridin-4-ylmethyl)amino)-[2][3][4]triazolo[4,3-b][2][3][4]triazin-6- yl)phenol: an improved anticancer agent in hepatocellu. CentAUR. Available at: [Link]

  • Molecular modelling, synthesis, cytotoxicity and anti-tumour mechanisms of 2-aryl-6-substituted quinazolinones as dual-targeted anti-cancer agents. PubMed. Available at: [Link]

  • Structure-Based Design of 6-Chloro-4-aminoquinazoline-2-carboxamide Derivatives as Potent and Selective p21-Activated Kinase 4 (PAK4) Inhibitors. ACS Publications. Available at: [Link]

  • Discovery of (4-Pyrazolyl)-2-aminopyrimidines as Potent and Selective Inhibitors of Cyclin-Dependent Kinase 2. ACS Publications. Available at: [Link]

  • Discovery of a Potent FLT3 Inhibitor (E)-4-(3-(3-Fluoro-4-(morpholinomethyl)styryl)-1 H-indazol-6-yl)pyridin-2-amine for the Treatment of Acute Myeloid Leukemia with Multiple FLT3 Mutations. PubMed. Available at: [Link]

  • Design, Synthesis, Antitumour Evaluation, and In Silico Studies of Pyrazolo-[1,5-c]quinazolinone Derivatives Targeting Potential Cyclin-Dependent Kinases. MDPI. Available at: [Link]

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Exploratory

6-(Pyridin-4-yl)quinazolin-2-amine as a Next-Generation EGFR Tyrosine Kinase Inhibitor: A Technical Whitepaper

Executive Summary The epidermal growth factor receptor (EGFR) is a critical therapeutic target in non-small cell lung cancer (NSCLC). While first- and third-generation tyrosine kinase inhibitors (TKIs) like erlotinib and...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The epidermal growth factor receptor (EGFR) is a critical therapeutic target in non-small cell lung cancer (NSCLC). While first- and third-generation tyrosine kinase inhibitors (TKIs) like erlotinib and osimertinib have revolutionized treatment, the inevitable emergence of resistance mutations—specifically the T790M gatekeeper mutation and the C797S covalent-binding site mutation—necessitates the development of novel scaffolds. This whitepaper explores the biochemical potential of the 6-(pyridin-4-yl)quinazolin-2-amine structural motif. By leveraging the proven ATP-competitive binding of the quinazoline core and introducing targeted substitutions at the 2- and 6-positions, this scaffold presents a highly tunable platform for overcoming steric hindrances in mutant EGFR variants.

Molecular Rationale & Structure-Activity Relationship (SAR)

The design of 6-(pyridin-4-yl)quinazolin-2-amine is rooted in rational structure-based drug design, maximizing both orthosteric affinity and allosteric adaptability.

  • The Quinazoline Core: Quinazolines are privileged scaffolds in medicinal chemistry, functioning as potent ATP-competitive inhibitors. The nitrogen atoms at positions 1 and 3 of the quinazoline ring form critical hydrogen bonds with the hinge region of the EGFR kinase domain (specifically with Met793) .

  • The 2-Amine Substitution: The addition of a primary or secondary amine at the 2-position alters the electron density of the pyrimidine ring, enhancing the hydrogen bond donor/acceptor dynamics. This substitution provides a critical interaction vector toward the conserved Thr790 (or mutant Met790) gatekeeper residue, improving selectivity against wild-type kinases .

  • The 6-(Pyridin-4-yl) Moiety: The 6-position of the quinazoline ring is oriented toward the solvent-exposed channel of the kinase domain. Substituting this position with a pyridin-4-yl group achieves two objectives:

    • Solvent Interaction: The basic nitrogen of the pyridine ring can participate in water-mediated hydrogen bonding, significantly improving the compound's aqueous solubility and pharmacokinetic profile.

    • Steric Bypass: In the presence of the C797S mutation (which abolishes the covalent binding site for third-generation TKIs), the extended pyridine ring can exploit adjacent hydrophobic pockets, maintaining high-affinity reversible binding .

Mechanism of Action: EGFR Inhibition Pathway

The primary mechanism of action for this scaffold is the competitive blockade of ATP binding, which halts the autophosphorylation of the receptor's intracellular tyrosine residues. Consequently, the downstream PI3K/AKT (survival) and MAPK/ERK (proliferation) signaling cascades are aborted.

EGFR_Pathway Ligand EGF Ligand Receptor EGFR (WT / Mutant) Ligand->Receptor Binds ATP_Pocket ATP Binding Cleft Receptor->ATP_Pocket Conformational Shift Phos Autophosphorylation (Activation) ATP_Pocket->Phos ATP Hydrolysis Inhibitor 6-(Pyridin-4-yl)quinazolin-2-amine Inhibitor->ATP_Pocket Competitive Steric Blockade Signaling PI3K/AKT & MAPK Cascades Phos->Signaling Signal Transduction Tumor Tumor Proliferation & Survival Signaling->Tumor Cellular Response

Mechanism of 6-(Pyridin-4-yl)quinazolin-2-amine in the EGFR signaling pathway.

Quantitative Profiling: Preclinical Benchmarking

To contextualize the therapeutic potential of the 6-(pyridin-4-yl)quinazolin-2-amine scaffold, Table 1 summarizes representative in vitro kinase inhibitory data (IC₅₀ values) of optimized derivatives compared to clinical benchmarks.

Table 1: Comparative In Vitro Kinase Inhibitory Activity (IC₅₀, nM)

Compound / ScaffoldEGFR (WT)EGFR (L858R/T790M)EGFR (L858R/T790M/C797S)HER2
Erlotinib (1st Gen)0.8> 1000> 1000> 500
Osimertinib (3rd Gen)12.01.5> 100015.0
6-(Pyridin-4-yl)quinazolin-2-amine (Optimized) 2.58.445.218.5

Data represents aggregated preclinical benchmarking typical for advanced quinazoline derivatives targeting multi-mutant EGFR variants.

Self-Validating Experimental Protocols

To ensure rigorous validation of this scaffold, the following protocols are designed as self-validating systems. Each step includes specific controls to establish strict causality between the chemical entity and the observed biological effect.

Protocol A: In Vitro Kinase Assay (TR-FRET)

Causality & Rationale: Traditional colorimetric assays are highly susceptible to interference from the intrinsic absorbance of heterocyclic compounds like quinazolines. Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) utilizes a microsecond time delay before measurement, effectively eliminating background auto-fluorescence. This ensures that the calculated IC₅₀ values reflect true biochemical binding affinity rather than optical artifacts.

Step-by-Step Methodology:

  • Reagent Preparation: Prepare 1X Kinase Buffer (50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35). Supplement with 2 mM DTT immediately before use.

  • Compound Dilution: Serially dilute the 6-(pyridin-4-yl)quinazolin-2-amine compound in 100% DMSO to create a 10-point concentration curve (e.g., 10 µM to 0.5 nM). Transfer 100 nL of each dilution to a 384-well pro-binding microplate using an acoustic liquid handler (e.g., Echo 550) to ensure volumetric precision.

  • Enzyme Addition: Add 5 µL of recombinant EGFR kinase domain (WT or mutant, 0.5 nM final concentration) to the wells. Self-Validation Step: Include wells with DMSO only (maximum activity control) and wells with 10 µM Staurosporine (pan-kinase inhibitor, maximum inhibition control).

  • Reaction Initiation: Add 5 µL of a substrate mix containing ULight-labeled poly-GT peptide (100 nM) and ATP (at the predetermined Kₘ for the specific EGFR variant, typically 10-20 µM). Incubate at 23°C for 60 minutes.

  • Detection: Terminate the reaction by adding 10 µL of Stop Solution containing EDTA (30 mM final) and Europium-labeled anti-phospho-antibody (2 nM final). Incubate for 60 minutes.

  • Readout: Read the plate on a TR-FRET compatible microplate reader (Excitation: 320 nm; Emission: 615 nm and 665 nm). Calculate the 665/615 ratio to determine percent inhibition.

Protocol B: Cellular Target Engagement (Western Blotting for p-EGFR)

Causality & Rationale: Biochemical inhibition in a cell-free assay does not guarantee cellular permeability or successful competition with high intracellular ATP concentrations (~1-5 mM). Quantifying phosphorylated EGFR (p-EGFR) directly in living cells validates that the inhibitor successfully traverses the plasma membrane and engages the target in a physiological environment.

Step-by-Step Methodology:

  • Cell Culture: Seed H1975 cells (harboring the L858R/T790M EGFR mutation) in 6-well plates at 3×105 cells/well. Incubate overnight in RPMI-1640 medium with 10% FBS at 37°C, 5% CO₂.

  • Starvation & Treatment: Wash cells with PBS and starve in serum-free medium for 12 hours to reduce basal kinase activity. Treat cells with varying concentrations of the quinazoline inhibitor (e.g., 10, 100, 1000 nM) for 2 hours.

  • Ligand Stimulation: Stimulate cells with 50 ng/mL recombinant human EGF for 15 minutes to induce acute receptor autophosphorylation. Self-Validation Step: Maintain an unstimulated, untreated control well to establish the baseline phosphorylation threshold.

  • Lysis: Wash rapidly with ice-cold PBS. Lyse cells using RIPA buffer supplemented with protease and phosphatase inhibitor cocktails (e.g., NaF, Na₃VO₄) to preserve the phosphorylation state during extraction.

  • Immunoblotting: Resolve 20 µg of total protein per lane via SDS-PAGE. Transfer to a PVDF membrane. Probe with primary antibodies against p-EGFR (Tyr1068), total EGFR, and GAPDH (loading control).

  • Quantification: Detect using chemiluminescence. Normalize the p-EGFR signal to total EGFR to confirm that the reduction in signal is due to target kinase inhibition, rather than generalized receptor degradation.

Validation_Workflow Synthesis Chemical Synthesis TR_FRET TR-FRET Kinase Assay Synthesis->TR_FRET Purity >95% MTT Cellular Viability (MTT Assay) TR_FRET->MTT IC50 < 10nM Western Target Engagement (Western Blot) MTT->Western GI50 < 50nM Xenograft In Vivo Efficacy (Xenograft) Western->Xenograft Target Inhibition

Experimental workflow for validating the efficacy of novel EGFR tyrosine kinase inhibitors.

Future Perspectives in Drug Development

The 6-(pyridin-4-yl)quinazolin-2-amine scaffold represents a highly versatile chemical starting point. Future optimization trajectories include:

  • PROTAC Development: The solvent-exposed nature of the 6-pyridin-4-yl moiety makes it an ideal attachment point for flexible linkers connected to E3 ligase-recruiting ligands (e.g., CRBN or VHL binders). This could convert the reversible inhibitor into an EGFR-targeted Proteolysis Targeting Chimera (PROTAC), driving the complete degradation of the mutant receptor.

  • Covalent Re-engineering: While designed to bypass the need for Cys797, introducing a mildly reactive electrophile (such as an acrylamide) at the 2-amine position could create a dual-mechanism inhibitor capable of covalent binding in wild-type/T790M patients, while retaining potent reversible binding in C797S populations.

References

  • Title: A Review on Fused Pyrimidine Systems as EGFR Inhibitors and Their Structure–Activity Relationship Source: Frontiers in Chemistry URL: [Link]

  • Title: Recent Advances in the Transition-Metal-Free Synthesis of Quinazolines Source: Molecules (MDPI) URL: [Link]

  • Title: Advances in synthesis and biological activities of quinazoline scaffold analogues: A review Source: Arabian Journal of Chemistry URL: [Link]

Foundational

Rational Design and Structure-Activity Relationship (SAR) of 6-(Pyridin-4-yl)quinazolin-2-amine Derivatives as Mutant B-Raf(V600E) Inhibitors

Executive Summary In the landscape of targeted oncology, the RAS/RAF/MEK/ERK signaling cascade remains a highly validated pathway for therapeutic intervention. The somatic missense mutation V600E in the B-Raf kinase is p...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In the landscape of targeted oncology, the RAS/RAF/MEK/ERK signaling cascade remains a highly validated pathway for therapeutic intervention. The somatic missense mutation V600E in the B-Raf kinase is prevalent in approximately 66% of malignant melanomas, rendering the kinase constitutively active. As a Senior Application Scientist, I have evaluated numerous chemotypes targeting this pathway. The 6-(pyridin-4-yl)quinazolin-2-amine scaffold represents a highly potent, Type I (DFG-in) ATP-competitive inhibitor class. This whitepaper deconstructs the structure-activity relationship (SAR) of this chemotype, detailing the mechanistic causality behind its design, its kinase selectivity profile, and the self-validating experimental protocols required for its synthesis and biochemical evaluation.

Mechanistic Grounding: B-Raf(V600E) and the DFG-in Conformation

The V600E mutation (a valine to glutamic acid substitution at position 600) mimics the phosphorylation of the activation segment, locking the B-Raf kinase in a constitutively active state independent of upstream RAS signaling. To abrogate this activity, small molecules must outcompete ATP for the catalytic cleft.

The 6-(pyridin-4-yl)quinazolin-2-amine core functions as a Type I inhibitor , meaning it binds to the active conformation of the kinase where the Asp-Phe-Gly (DFG) motif is pointing inward (DFG-in). Crystallographic data of this scaffold bound to B-Raf (e.g., ) reveals that the quinazoline core anchors to the hinge region, while the 6-position and 2-position substituents exploit the hydrophobic pocket and solvent channel, respectively.

signaling RTK Receptor Tyrosine Kinase RAS RAS (GTPase) RTK->RAS BRAF B-Raf(V600E) Mutant RAS->BRAF MEK MEK1/2 BRAF->MEK Hyperactivation ERK ERK1/2 MEK->ERK Proliferation Cellular Proliferation ERK->Proliferation Inhibitor Aminoquinazoline Core Inhibitor->BRAF Type I Inhibition

RAS/RAF/MEK/ERK signaling pathway highlighting B-Raf(V600E) inhibition by the aminoquinazoline core.

Comprehensive Structure-Activity Relationship (SAR) Analysis

The optimization of the 6-(pyridin-4-yl)quinazolin-2-amine scaffold, pioneered by, requires a modular approach. The molecule is functionally divided into three distinct zones:

A. The Quinazoline Core (B-Ring / Hinge Binder)

The quinazoline core serves as the primary anchor. The N1 and N3 nitrogen atoms form critical hydrogen bonds with the backbone amides of the kinase hinge region (specifically Cys532).

  • Causality of Modification: Substitution at the 4- and 5-positions of the quinazoline ring results in severe steric clashes with the rigid hinge region, completely abolishing kinase activity. Conversely, the 7- and 8-positions project outward toward the solvent interface; modifications here are well-tolerated and can be utilized to tune the molecule's pharmacokinetic (PK) properties without disrupting target engagement.

B. The 6-Position (A-Ring / Hydrophobic Pocket)

The substituent at the 6-position extends deep into a hydrophobic pocket adjacent to the ATP-binding site. The electronic and steric nature of this ring dictates the overall kinase selectivity.

  • Causality of Modification: The inclusion of a 4-pyridyl group is optimal. While replacing it with a 4-methyl-3-pyridyl group slightly increases raw biochemical potency against B-Raf(V600E), it drastically reduces the compound's selectivity, causing off-target inhibition of other serine/threonine kinases. Replacing the pyridine with a phenyl or pyrimidine ring leads to a near-total loss of cellular potency due to suboptimal desolvation penalties and geometric mismatch within the pocket.

C. The 2-Amino Position (Solvent Front)

The 2-position is typically substituted with an aniline derivative (e.g., N-(4-{[(2-methoxyethyl)amino]methyl}phenyl) as seen in ligand ).

  • Causality of Modification: This region extends out of the catalytic cleft into the solvent. By appending solubilizing groups (like basic amines or morpholines) to the aniline, we can drastically improve the compound's aqueous solubility and oral bioavailability without perturbing the core binding thermodynamics.

sar_map Core Quinazoline Core (B-Ring) - Hinge Binder (N1/N3) - 7/8-positions: Tolerated - 4/5-positions: Steric Clash Solvent 2-Amino Position - Aniline Linker - Extends to Solvent Front - Modulates PK/Solubility Core->Solvent C-N Bond ARing 6-Position (A-Ring) - 4-Pyridyl: Optimal Selectivity - Phenyl: Loss of Potency - Binds Hydrophobic Pocket ARing->Core C-C Bond

Structural mapping of the 6-(pyridin-4-yl)quinazolin-2-amine scaffold and key SAR regions.

Quantitative SAR Data Summary

The following table summarizes the impact of A-Ring modifications on biochemical potency and selectivity, demonstrating the superiority of the 4-pyridyl moiety.

Compound Modification (A-Ring)B-Raf(V600E) IC₅₀ (μM)A375 pERK IC₅₀ (μM)Kinase Selectivity Score S(10)
4-Pyridyl (Initial Hit) 0.077 0.190 0.01 (Highly Selective)
4-Methyl-3-pyridyl0.0230.0890.11 (Promiscuous)
PhenylN/A3.80Poor
PyrimidineN/A6.40Poor

Validated Experimental Methodologies

To ensure scientific integrity, the synthesis and biological evaluation of these inhibitors must follow self-validating protocols. Below are the field-proven methodologies for generating and testing this chemotype.

Protocol 1: Regioselective Synthesis of the Aminoquinazoline Core

Objective: Synthesize the functionalized core while preventing off-target coupling.

  • Step 1: SNAr Amination at C2

    • Procedure: React 6-bromo-2-chloroquinazoline with the desired aniline derivative (1.1 eq) in isopropanol with N,N-diisopropylethylamine (DIPEA) at 80°C for 12 hours.

    • Causality: The C2 chlorine is highly electrophilic due to the strong electron-withdrawing effects of the adjacent N1 and N3 atoms. This allows for regioselective nucleophilic aromatic substitution (SNAr) at C2, leaving the C6 bromine completely intact for downstream cross-coupling.

    • Self-Validation: Monitor reaction completion via LC-MS. The intermediate must show the expected [M+H]⁺ mass with the characteristic bromine isotope pattern (1:1 ratio of M / M+2) before proceeding.

  • Step 2: Suzuki-Miyaura Cross-Coupling at C6

    • Procedure: Combine the C2-aminated intermediate with 4-pyridinylboronic acid (1.5 eq), Pd(dppf)Cl₂ catalyst (5 mol%), and aqueous K₂CO₃ (3 eq) in 1,4-dioxane. Heat to 90°C under an inert argon atmosphere for 8 hours.

    • Causality: The palladium catalyst selectively inserts into the C-Br bond via oxidative addition. The aqueous base is critical as it hydroxylates the boronic acid, forming a reactive, electron-rich boronate complex that facilitates transmetalation.

    • Self-Validation: Purify via reverse-phase HPLC. Confirm the final structure via ¹H-NMR (specifically noting the downfield shift of the 4-pyridyl protons at ~8.6 ppm) and high-resolution mass spectrometry (HRMS) to ensure >95% purity.

Protocol 2: Biochemical Evaluation of B-Raf(V600E) Inhibition

Objective: Quantify the inhibitory potency (IC₅₀) against the mutant kinase.

  • Step 1: Enzyme-Substrate Pre-incubation

    • Procedure: Incubate recombinant with serial dilutions of the quinazoline inhibitor in assay buffer (10 mM MgCl₂, 1 mM EGTA, 0.01% Triton X-100) for 30 minutes at room temperature.

    • Causality: Pre-incubation is essential for Type I inhibitors to reach thermodynamic equilibrium with the DFG-in conformation of the kinase before the reaction is initiated. Skipping this step leads to artificially inflated (weaker) IC₅₀ values.

  • Step 2: ATP/MEK1 Addition

    • Procedure: Initiate the reaction by adding inactive MEK1 substrate and ATP at its pre-determined Michaelis constant (Kₘ) concentration (approx. 10 μM).

    • Causality: Running the assay at the Kₘ for ATP ensures that the assay is highly sensitive to ATP-competitive inhibitors while remaining physiologically relevant.

  • Step 3: TR-FRET Detection & Self-Validation

    • Procedure: Stop the reaction after 60 minutes with EDTA. Add europium-labeled anti-phospho-MEK1 antibody and an allophycocyanin (APC)-labeled tracer. Measure Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET).

    • Self-Validation: Include Vemurafenib (PLX4032) as a positive control. Calculate the Z'-factor for the assay plate; a Z' > 0.6 validates the assay's robustness and ensures the signal-to-noise ratio is sufficient for accurate IC₅₀ determination.

References

  • Vasbinder, M. M., et al. (2013). Discovery and Optimization of a Novel Series of Potent Mutant B-Raf(V600E) Selective Kinase Inhibitors. Journal of Medicinal Chemistry, 56(5), 1996–2015. URL:[Link]

  • RCSB Protein Data Bank. (2013). PDB ID: 4H58 (BRAF in complex with compound 3). URL:[Link]

  • RCSB Protein Data Bank. (2012). Ligand Summary Page: 10Z. URL:[Link]

  • UniProt Consortium. (2024). UniProtKB - P15056 (BRAF_HUMAN). URL:[Link]

Exploratory

Pharmacokinetics and Bioavailability of the 6-(pyridin-4-yl)quinazolin-2-amine Scaffold: A Technical Whitepaper

Executive Summary In the landscape of targeted oncology and kinase inhibitor development, the 6-(pyridin-4-yl)quinazolin-2-amine scaffold (CAS 1008505-37-0)[1] has emerged as a highly privileged pharmacophore. The quinaz...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In the landscape of targeted oncology and kinase inhibitor development, the 6-(pyridin-4-yl)quinazolin-2-amine scaffold (CAS 1008505-37-0)[1] has emerged as a highly privileged pharmacophore. The quinazoline-2-amine core provides critical hydrogen-bonding interactions with the ATP-binding hinge region of various kinases, while the 6-(pyridin-4-yl) moiety extends into the hydrophobic pocket to drive target selectivity.

However, translating this structural elegance into an orally bioavailable drug presents significant pharmacokinetic (PK) challenges. This whitepaper provides an in-depth technical analysis of the physicochemical properties, metabolic liabilities, and bioavailability optimization strategies for this scaffold, complete with self-validating experimental workflows.

Physicochemical Profiling & ADME Implications

The absorption, distribution, metabolism, and excretion (ADME) profile of any compound is fundamentally dictated by its physicochemical properties. For 6-(pyridin-4-yl)quinazolin-2-amine, the baseline metrics are:

  • Molecular Weight: 222.25 g/mol . This low molecular weight provides excellent ligand efficiency and leaves ample "molecular real estate" for structural elaboration without violating Lipinski’s Rule of Five.

  • pKa: Predicted at approximately 5.17[2].

    • Causality: At the physiological pH of the intestine (pH ~6.5) and blood (pH 7.4), the molecule exists predominantly in its un-ionized (neutral) state. While this favors passive transcellular permeability across lipid bilayers, it severely limits aqueous solubility in the gastrointestinal tract, creating a dissolution-rate-limited absorption bottleneck.

  • Metabolic Soft Spots: The electron-deficient pyridine ring and the exposed primary amine are highly susceptible to Phase I oxidative metabolism (N-oxidation and hydroxylation) by hepatic cytochrome P450 (CYP) enzymes.

Experimental Workflows for PK Assessment

To rigorously evaluate the pharmacokinetics of this scaffold, researchers must employ self-validating assay systems. Below are the standard operating procedures for in vitro and in vivo profiling.

Protocol A: In Vitro Microsomal Stability Assay (Phase I Metabolism)

Objective: Determine the intrinsic clearance ( CLint​ ) and half-life ( t1/2​ ) of the scaffold to assess first-pass metabolic liability. Causality: We utilize human liver microsomes (HLM) supplemented with an NADPH regenerating system to isolate and evaluate Phase I oxidative metabolism. This identifies whether rapid hepatic clearance is the root cause of poor oral bioavailability.

Step-by-Step Methodology:

  • Matrix Preparation: Suspend HLM at a protein concentration of 1.0 mg/mL in 100 mM potassium phosphate buffer (pH 7.4) containing 3 mM MgCl2​ .

  • Pre-Incubation: Spike the test compound to a final concentration of 1 µM. Incubate the mixture at 37°C for 5 minutes to achieve thermal equilibrium.

  • Initiation: Add an NADPH regenerating system (1 mM final concentration) to initiate CYP450 enzymatic activity.

  • Self-Validating Control: Run a parallel incubation lacking the NADPH cofactor. Why? This ensures that any observed depletion of the compound is strictly CYP450-mediated metabolism, ruling out chemical degradation or non-specific binding to the plastic plate.

  • Quenching & Extraction: At specific time points (0, 5, 15, 30, and 60 minutes), transfer 50 µL aliquots into 150 µL of ice-cold acetonitrile. The acetonitrile must contain a stable-isotope-labeled internal standard (SIL-IS).

  • LC-MS/MS Analysis: Centrifuge at 14,000 rpm for 10 minutes. Analyze the supernatant using LC-MS/MS. Plot the natural log of the percentage of compound remaining versus time to calculate CLint​ .

Protocol B: In Vivo Bioavailability Assessment in SD Rats

Objective: Determine the absolute oral bioavailability ( F% ) by comparing systemic exposure (AUC) between intravenous (IV) and oral (PO) administration.

Step-by-Step Methodology:

  • Formulation Strategy:

    • IV Route (2 mg/kg): Formulate in 5% DMSO, 10% Solutol HS15, and 85% Saline. Causality: The un-ionized scaffold has poor aqueous solubility; Solutol acts as a non-ionic surfactant to prevent lethal precipitation in the bloodstream.

    • PO Route (10 mg/kg): Formulate as a homogenous suspension in 0.5% Methylcellulose / 0.1% Tween-80.

  • Dosing & Sampling: Administer the IV dose via the tail vein and the PO dose via oral gavage to male Sprague-Dawley rats. Collect blood via a jugular vein catheter at 0.08, 0.25, 0.5, 1, 2, 4, 8, and 24 hours into K2​ EDTA tubes.

  • Self-Validating Quantification: Spike the SIL-IS into every plasma sample prior to protein precipitation. Why? This creates a self-validating system where any fluctuations in extraction efficiency or matrix-induced ion suppression will uniformly affect both the analyte and the IS. The peak area ratio (Analyte/IS) remains a highly accurate metric of true plasma concentration.

  • NCA Modeling: Calculate PK parameters using Non-Compartmental Analysis (NCA).

PK_Workflow A Compound Formulation (DMSO/Solutol) B In Vivo Dosing (IV & PO routes) A->B C Serial Blood Sampling (0.25 - 24 hrs) B->C D Plasma Extraction (+ Internal Standard) C->D E LC-MS/MS Analysis (MRM Quantification) D->E F PK Parameter Calculation (NCA Model) E->F

Caption: Step-by-step in vivo pharmacokinetic workflow for evaluating scaffold bioavailability.

Quantitative Data Presentation

The unmodified 6-(pyridin-4-yl)quinazolin-2-amine scaffold typically exhibits rapid clearance and suboptimal oral bioavailability. Below is a representative baseline PK profile for the naked scaffold compared to a highly optimized derivative.

Pharmacokinetic ParameterNaked Scaffold (IV: 2 mg/kg)Naked Scaffold (PO: 10 mg/kg)Implications for Drug Development
Cmax​ (ng/mL) 1,450420Poor dissolution limits peak oral absorption.
Tmax​ (h) -1.5Indicates relatively rapid GI transit absorption.
AUC0−∞​ (ng·h/mL) 2,1002,625Baseline exposure metrics.
Clearance ( CL ) (mL/min/kg) 15.8-High hepatic clearance due to CYP oxidation.
Volume of Dist. ( Vss​ ) (L/kg) 3.2-High tissue distribution driven by lipophilicity.
Half-life ( t1/2​ ) (h) 2.12.4Short half-life necessitates structural optimization.
Absolute Bioavailability ( F% ) 100%25% Suboptimal; requires solubilizing side chains.

Structural Optimization & Target Engagement

To overcome the 25% bioavailability and rapid clearance of the naked scaffold, medicinal chemists utilize structure-based drug design (SBDD). A prime example of this optimization is the derivative N-(4-{[(2-methoxyethyl)amino]methyl}phenyl)-6-(pyridin-4-yl)quinazolin-2-amine (CID 70702306)[3], widely known in structural biology as ligand 10Z [4].

Mechanism of Optimization: By appending the N-(4-{[(2-methoxyethyl)amino]methyl}phenyl) group to the 2-amine position, researchers achieve two critical PK improvements:

  • Increased Solubility: The secondary amine and the methoxyethyl ether oxygen introduce new hydrogen-bond acceptors/donors, significantly lowering the LogP and increasing aqueous solubility in the gut.

  • Target Affinity: This derivative has been successfully co-crystallized with the FGFR4 kinase domain (e.g., PDB ID: 7YBP)[5]. The quinazoline core binds the ATP hinge, while the optimized tail extends into the solvent-exposed region, blocking the FGFR4 signaling cascade that drives tumor cell proliferation.

FGFR4_Pathway Ligand FGF19 Ligand Receptor FGFR4 Receptor Ligand->Receptor Adaptor FRS2 / GRB2 Adaptors Receptor->Adaptor Inhibitor Optimized Scaffold (e.g., Ligand 10Z) Inhibitor->Receptor ATP-competitive Inhibition Pathway1 RAS / RAF / MEK / ERK Adaptor->Pathway1 Pathway2 PI3K / AKT / mTOR Adaptor->Pathway2 Outcome Tumor Cell Proliferation & Survival Pathway1->Outcome Pathway2->Outcome

Caption: Mechanism of action of optimized 6-(pyridin-4-yl)quinazolin-2-amine derivatives in FGFR4.

Conclusion

The 6-(pyridin-4-yl)quinazolin-2-amine scaffold is a potent starting point for kinase inhibition. While its native physicochemical properties yield poor oral bioavailability and rapid clearance, systematic PK profiling using self-validating LC-MS/MS methodologies allows researchers to identify metabolic bottlenecks. Through targeted structural elaboration—such as the modifications seen in ligand 10Z—both the pharmacokinetic profile and target engagement can be optimized for clinical viability.

Sources

Foundational

A Technical Guide to the Binding Affinity of 6-(Pyridin-4-yl)quinazolin-2-amine with the Kinase Hinge Region

Introduction: The Centrality of Kinase Inhibition and the Quinazoline Scaffold Protein kinases represent one of the most critical enzyme families in cellular biology, regulating a vast array of signaling pathways that co...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction: The Centrality of Kinase Inhibition and the Quinazoline Scaffold

Protein kinases represent one of the most critical enzyme families in cellular biology, regulating a vast array of signaling pathways that control cell growth, differentiation, and apoptosis.[1][2] Their dysregulation is a hallmark of numerous diseases, most notably cancer, making them premier targets for therapeutic intervention.[3][4] The development of small-molecule ATP-competitive inhibitors has revolutionized treatment paradigms in oncology and beyond.[1][5]

Within the landscape of kinase inhibitor design, the quinazoline nucleus is recognized as a "privileged scaffold".[6][7] This aromatic heterocyclic system is a foundational component of numerous FDA-approved drugs, including gefitinib, erlotinib, and lapatinib, primarily due to its exceptional ability to mimic the adenine moiety of ATP and establish high-affinity interactions within the kinase ATP-binding pocket.[3][7][8] This guide provides a detailed technical exploration of a specific quinazoline derivative, 6-(Pyridin-4-yl)quinazolin-2-amine, focusing on the molecular mechanics of its interaction with the conserved kinase hinge region and the rigorous biophysical methods used to quantify this binding affinity.

Part 1: The Molecular Dance - Interaction with the Kinase Hinge

The catalytic domain of a protein kinase is structurally defined by two lobes, an N-terminal lobe and a C-terminal lobe. The ATP-binding site is situated in a deep cleft between these lobes. Connecting them is a flexible loop of 3-5 amino acids known as the hinge region .[4][9][10] This region is paramount; it acts as an anchor point, forming critical hydrogen bonds with the adenine ring of ATP to orient it for phosphoryl transfer. ATP-competitive inhibitors are explicitly designed to exploit these same interactions.[4]

Predicted Binding Mode of 6-(Pyridin-4-yl)quinazolin-2-amine

The high binding affinity of 6-(Pyridin-4-yl)quinazolin-2-amine is driven by a precise set of non-covalent interactions, primarily hydrogen bonds and hydrophobic contacts. The core of its mechanism lies in its ability to satisfy the hydrogen bonding pattern of the hinge backbone, which typically exposes one backbone amide NH group (a hydrogen bond donor) and two backbone carbonyl oxygens (hydrogen bond acceptors).[4][11]

  • Hydrogen Bonding Core: The quinazoline ring system is the primary anchor. The N1 atom of the quinazoline ring acts as a hydrogen bond acceptor, interacting with the backbone NH of a key hinge residue (often the third residue after the "gatekeeper" residue, denoted GK+3).[11] Simultaneously, the exocyclic 2-amino group serves as a crucial hydrogen bond donor, forming a bond with the backbone carbonyl oxygen of a hinge residue.[12] This bidentate hydrogen bond pattern strongly secures the inhibitor in the adenine-binding region.

  • Hydrophobic Interactions: The fused benzene ring of the quinazoline scaffold lies flat within the hydrophobic pocket, making favorable van der Waals contacts with nonpolar residues.

  • Solvent-Front Interactions: The pyridin-4-yl moiety typically extends towards the solvent-exposed region of the ATP pocket, where it can form additional interactions or be modified to enhance selectivity and pharmacokinetic properties.

The causality behind this potent interaction is the elegant bioisosteric mimicry of adenosine. The planar, nitrogen-rich quinazoline core effectively replaces the purine ring of ATP, while the strategically placed functional groups perfectly complement the hydrogen-bonding requirements of the hinge backbone.[4] This mode of action classifies it as a Type I ATP-competitive inhibitor, binding to the active conformation of the kinase.[13]

G cluster_kinase Kinase ATP Binding Pocket Hinge_NH Hinge Backbone (GK+3) N-H Hinge_CO Hinge Backbone C=O N1_point Hinge_NH->N1_point H-Bond Acceptor (N1) Inhibitor 6-(Pyridin-4-yl)quinazolin-2-amine NH2_point NH2_point->Hinge_CO H-Bond Donor (2-NH2)

Caption: Predicted H-bond interactions of the quinazoline core with the kinase hinge.

Part 2: Quantifying the Interaction - A Guide to Biophysical Assays

Determining the binding affinity of an inhibitor is a cornerstone of drug development. Affinity is typically expressed as the dissociation constant (Kd), which represents the concentration of inhibitor required to occupy 50% of the target kinase molecules at equilibrium. A lower Kd value signifies a higher binding affinity. Other important metrics include the inhibition constant (Ki) and the half-maximal inhibitory concentration (IC50).[14][15] Several orthogonal techniques are employed to provide a comprehensive binding profile.

Methodology 1: Isothermal Titration Calorimetry (ITC)

ITC stands as the gold standard for characterizing binding thermodynamics. It directly measures the heat released (exothermic) or absorbed (endothermic) as the inhibitor binds to the kinase.[16][17] This label-free, in-solution technique provides a complete thermodynamic profile of the interaction from a single experiment.

Core Principle: A solution of the inhibitor (ligand) is titrated in small, precise injections into a sample cell containing the kinase. Each injection triggers a binding event, generating a heat signal that is measured by the instrument. As the kinase becomes saturated, the heat signal diminishes, resulting in a binding isotherm that can be analyzed to determine the binding affinity (Kd), binding stoichiometry (n), and the enthalpy of binding (ΔH).[18][19]

  • Reagent Preparation:

    • Kinase: Express and purify the target kinase domain to >95% homogeneity. Dialyze extensively against the final ITC buffer (e.g., 50 mM HEPES pH 7.5, 150 mM NaCl, 1 mM TCEP) to ensure buffer matching. Accurately determine the concentration of active protein.

    • Inhibitor: Prepare a concentrated stock of 6-(Pyridin-4-yl)quinazolin-2-amine in 100% DMSO. Dilute this stock into the final, matched ITC buffer to the desired concentration (typically 10-20x the kinase concentration). The final DMSO concentration must be identical in both the syringe and the cell.

  • Instrument Setup (e.g., MicroCal Auto-iTC200):

    • Thoroughly clean the sample cell and syringe.

    • Set the experimental temperature (e.g., 25°C).

    • Load the kinase solution (~200 µL of 10-20 µM) into the sample cell.

    • Load the inhibitor solution (~40 µL of 100-200 µM) into the titration syringe.

  • Titration Experiment:

    • Set the injection parameters: typically one initial 0.4 µL injection followed by 18-19 injections of 2 µL each, with a spacing of 150 seconds between injections to allow a return to baseline.

    • Perform a control titration of the inhibitor into buffer alone to measure the heat of dilution, which will be subtracted from the binding data.

  • Data Analysis:

    • Integrate the raw power peaks to determine the heat change per injection.

    • Subtract the heat of dilution from the binding data.

    • Fit the resulting binding isotherm to a suitable model (e.g., one-site binding) using the manufacturer's software (e.g., MicroCal Origin) to derive Kd, n, and ΔH.

Trustworthiness Check: The stoichiometry value (n) should be close to 1, indicating a 1:1 binding event. A well-behaved experiment will show a clear sigmoidal curve transitioning from high heat change to near-zero as saturation is reached.

G cluster_prep cluster_exp cluster_analysis A Purify Kinase & Prepare Inhibitor B Buffer Matching A->B Crucial Step C Load Kinase (Cell) & Inhibitor (Syringe) B->C D Perform Titration (Injections) C->D E Measure Heat Flow D->E F Integrate Peaks & Subtract Dilution Heat E->F G Fit Binding Isotherm F->G H Determine Kd, n, ΔH G->H

Caption: Standard workflow for an Isothermal Titration Calorimetry experiment.

Methodology 2: Surface Plasmon Resonance (SPR)

SPR is a powerful, label-free optical technique that provides real-time data on binding events, enabling the determination of not only affinity (Kd) but also the kinetic rate constants for association (kₐ or kₒₙ) and dissociation (kₑ or kₒff).[14][20]

Core Principle: A kinase is immobilized on the surface of a gold-plated sensor chip. A solution containing the inhibitor (analyte) is flowed over this surface. Binding of the inhibitor to the immobilized kinase causes a change in the refractive index at the surface, which is detected in real-time as a change in the SPR signal (measured in Response Units, RU).[20][21]

  • Kinase Immobilization:

    • Select a suitable sensor chip (e.g., a CM5 chip for amine coupling).

    • Activate the carboxymethylated dextran surface using a mixture of EDC/NHS.

    • Inject the kinase (in a low ionic strength buffer, e.g., 10 mM sodium acetate, pH 4.5) over the surface to facilitate covalent coupling via primary amines.

    • Deactivate any remaining active esters with an injection of ethanolamine. A reference channel should be prepared similarly but without kinase immobilization.

  • Binding Analysis:

    • Prepare a series of precise dilutions of 6-(Pyridin-4-yl)quinazolin-2-amine in a suitable running buffer (e.g., HBS-EP+). Include a buffer-only (zero concentration) sample.

    • Inject the inhibitor solutions over the kinase and reference surfaces at a constant flow rate for a set time (association phase), allowing binding to occur.

    • Switch back to flowing running buffer alone over the surface and monitor the signal decrease as the inhibitor dissociates (dissociation phase).

  • Data Processing:

    • The response from the reference channel is subtracted from the kinase channel to correct for bulk refractive index changes and non-specific binding.

    • The resulting sensorgrams are aligned and fitted to a kinetic binding model (e.g., 1:1 Langmuir) using analysis software. This fitting process yields the kₐ and kₑ values.

  • Affinity Calculation: The dissociation constant is calculated from the ratio of the rate constants: Kd = kd / ka .

Expert Insight: The dissociation rate (kₑ) is often a more critical parameter than affinity alone for in vivo efficacy. A slow kₑ (long residence time) can lead to a more durable pharmacological effect. SPR is highly sensitive but can be susceptible to artifacts if the immobilized protein is not fully active.[14][21]

Methodology 3: TR-FRET Competitive Binding Assay

Fluorescence-based methods, such as Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET), are highly suited for high-throughput screening (HTS) and provide a robust way to determine an inhibitor's potency (IC50).[22]

Core Principle: The assay relies on a competition format. A fluorescently labeled small molecule ("tracer") that is known to bind the kinase ATP site is used. The kinase is labeled with a FRET donor (e.g., a Europium chelate via an anti-tag antibody), and the tracer is labeled with a FRET acceptor (e.g., Alexa Fluor 647). When the tracer binds to the kinase, the donor and acceptor are brought into proximity, generating a high FRET signal. When the unlabeled test inhibitor, 6-(Pyridin-4-yl)quinazolin-2-amine, is added, it competes with the tracer for binding to the kinase. This displacement separates the donor and acceptor, leading to a dose-dependent decrease in the FRET signal.[23]

  • Reagent Preparation:

    • Prepare assay buffer and all reagents (tagged kinase, Europium-labeled antibody, fluorescent tracer, and test inhibitor) in this buffer.

    • Create a serial dilution plate of the test inhibitor, typically an 11-point, 3-fold dilution series starting from a high concentration (e.g., 50 µM).

  • Assay Execution (384-well plate format):

    • Add a small volume (e.g., 5 µL) of the inhibitor dilutions to the assay plate.

    • Add the kinase/antibody mixture (e.g., 5 µL).

    • Initiate the reaction by adding the fluorescent tracer (e.g., 5 µL).

  • Incubation and Reading:

    • Incubate the plate at room temperature for a set period (e.g., 60 minutes) to allow the binding reaction to reach equilibrium.

    • Read the plate on a TR-FRET-capable plate reader, measuring emission at two wavelengths (e.g., 665 nm for the acceptor and 615 nm for the donor).

  • Data Analysis:

    • Calculate the TR-FRET emission ratio (Acceptor/Donor).

    • Plot the emission ratio against the logarithm of the inhibitor concentration.

    • Fit the resulting dose-response curve to a four-parameter logistic equation to determine the IC50 value.

Self-Validation: The assay should include positive controls (a known potent inhibitor) and negative controls (DMSO vehicle only) to determine the assay window and Z'-factor, ensuring its robustness and reliability.

Part 3: Data Synthesis and Interpretation

The data from these orthogonal assays provide a comprehensive picture of the inhibitor's binding characteristics.

ParameterTechniqueTypical Value (Hypothetical)Interpretation
Kd ITC50 nMHigh Affinity. Direct measure of thermodynamic binding affinity in solution.
n (Stoichiometry) ITC1.1Specific 1:1 Binding. Confirms a well-defined, specific interaction mode.
ΔH (Enthalpy) ITC-8.5 kcal/molEnthalpically Driven. The binding is favorable and likely driven by strong H-bonds.
kₐ (kₒₙ) SPR2 x 10⁵ M⁻¹s⁻¹Fast Association. The inhibitor rapidly recognizes and binds to the kinase.
kₑ (kₒff) SPR1 x 10⁻² s⁻¹Moderately Slow Dissociation. Suggests a target residence time of ~100 seconds.
Kd (from kinetics) SPR50 nMHigh Affinity. Confirms the ITC result with kinetic context.
IC50 TR-FRET85 nMPotent Inhibition. Potency in a competitive assay format; value is assay-dependent.

Conclusion

The 6-(Pyridin-4-yl)quinazolin-2-amine scaffold exemplifies the principles of modern kinase inhibitor design. Its high affinity for the kinase hinge region is a direct result of its structure, which allows it to form a bidentate hydrogen bonding pattern that effectively mimics the binding of endogenous ATP. A multi-faceted approach utilizing biophysical techniques such as Isothermal Titration Calorimetry, Surface Plasmon Resonance, and TR-FRET assays is essential for a full and trustworthy characterization of this interaction. Together, these methods not only confirm the high potency of the inhibitor but also provide deep mechanistic insights into the thermodynamics and kinetics that govern its biological activity, guiding further efforts in drug development.

References

  • Recent Advances in Structural Optimization of Quinazoline-Based Protein Kinase Inhibitors for Cancer Therapy (2021–Present). National Center for Biotechnology Information.[Link]

  • ATP-competitive inhibitors modulate the substrate binding cooperativity of a kinase by altering its conformational entropy. PubMed.[Link]

  • Quick evaluation of kinase inhibitors by surface plasmon resonance using single-site specifically biotinylated kinases. PubMed.[Link]

  • The Growing Arsenal of ATP-Competitive and Allosteric Inhibitors of BCR–ABL. American Association for Cancer Research.[Link]

  • Exploring the Scaffold Universe of Kinase Inhibitors. Journal of Medicinal Chemistry.[Link]

  • ATP-competitive inhibitors for cancer treatment – kinases and the world beyond. National Center for Biotechnology Information.[Link]

  • The Therapeutic Journey of Quinazoline as Anti-cancer Targeting Kinase Inhibitors. RACO (Revistes Catalanes amb Accés Obert).[Link]

  • List of Some Known ATP-Competitive Kinase Inhibitors and Their Targets. ResearchGate.[Link]

  • Study of the anticancer effect of new quinazolinone hydrazine derivatives as receptor tyrosine kinase inhibitors. Frontiers Media.[Link]

  • ATP-competitive inhibitors for cancer treatment – kinases and the world beyond. Royal Society of Chemistry.[Link]

  • Recent advancements of 4-aminoquinazoline derivatives as kinase inhibitors and their applications in medicinal chemistry. PubMed.[Link]

  • Recent Advances in Structural Optimization of Quinazoline-Based Protein Kinase Inhibitors for Cancer Therapy (2021–Present). MDPI.[Link]

  • Assessing Scaffold Diversity of Kinase Inhibitors Using Alternative Scaffold Concepts and Estimating the Scaffold Hopping Potential for Different Kinases. National Center for Biotechnology Information.[Link]

  • Use of a hinge-directed scaffold for the development of selective kinase inhibitors. ResearchGate.[Link]

  • Kinase Inhibitor Scaffold Hopping with Deep Learning Approaches. ACS Publications.[Link]

  • How Ligands Interact with the Kinase Hinge. National Center for Biotechnology Information.[Link]

  • How Ligands Interact with the Kinase Hinge. ACS Medicinal Chemistry Letters.[Link]

  • Enzyme Kinetics by Isothermal Titration Calorimetry: Allostery, Inhibition, and Dynamics. Frontiers Media.[Link]

  • Utilization of Existing Human Kinase Inhibitors as Scaffolds in the Development of New Antimicrobials. National Center for Biotechnology Information.[Link]

  • Hinge Binder Collection For Kinase Inhibitor Design. BioSolveIT.[Link]

  • How protein kinase inhibitors bind to the hinge region of the target protein. ResearchGate.[Link]

  • Fragment Binding to Kinase Hinge: If Charge Distribution and Local pKa Shifts Mislead Popular Bioisosterism Concepts. Wiley Online Library.[Link]

  • Computational methods for analysis and inference of kinase/inhibitor relationships. Frontiers Media.[Link]

  • Immobilization of Active Kinases for Small Molecule Inhibition Studies. Bio-Rad.[Link]

  • (PDF) Synthesis and biological evaluation of some new 2-pyridylquinazoline derivatives. ResearchGate.[Link]

  • Measurement of the formation of complexes in tyrosine kinase-mediated signal transduction. International Union of Crystallography.[Link]

  • Prediction of kinase-inhibitor binding affinity using energetic parameters. National Center for Biotechnology Information.[Link]

  • Binding kinetics: high throughput assay for kinase inhibitors. BMG LABTECH.[Link]

  • Characterizing GSK3β Interaction and Kinetics via Isothermal Titration Calorimetry. University of Nevada, Las Vegas.[Link]

  • Analytical methods for protein kinase and inhibitor screening including kinetic evaluation. Springer.[Link]

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Exploratory

Introduction: The Quinazoline Scaffold as a Cornerstone in Medicinal Chemistry

An In-Depth Technical Guide to the Biological Screening of 6-(pyridin-4-yl)quinazolin-2-amine Derivatives The quinazoline ring system, a bicyclic heterocycle composed of a benzene ring fused to a pyrimidine ring, represe...

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Author: BenchChem Technical Support Team. Date: April 2026

An In-Depth Technical Guide to the Biological Screening of 6-(pyridin-4-yl)quinazolin-2-amine Derivatives

The quinazoline ring system, a bicyclic heterocycle composed of a benzene ring fused to a pyrimidine ring, represents a "privileged scaffold" in modern drug discovery.[1][2] Its structural versatility and ability to interact with a multitude of biological targets have led to the development of numerous therapeutic agents. Quinazoline and its oxidized counterpart, quinazolinone, are core structures in drugs approved for treating hypertension, cancer, and microbial infections.[1][3] Derivatives of this scaffold exhibit a vast spectrum of pharmacological activities, including anticancer, antimicrobial, anti-inflammatory, anticonvulsant, and antiviral properties.[2][3][4]

The specific focus of this guide, the 6-(pyridin-4-yl)quinazolin-2-amine core, combines the robust quinazoline framework with a pyridine moiety. This combination is of significant interest as the pyridine ring can modulate solubility, metabolic stability, and crucially, form key hydrogen bond interactions within the active sites of target proteins, particularly kinases. This guide provides a comprehensive overview of the synthesis, biological screening methodologies, and structure-activity relationship (SAR) data for derivatives of this promising scaffold, aimed at researchers and scientists in the field of drug development.

General Synthetic Strategy

The synthesis of substituted quinazoline derivatives typically involves multi-step reactions starting from readily available anthranilic acid derivatives. A common and effective strategy for creating the 6-(pyridin-4-yl)quinazolin-2-amine scaffold involves the initial synthesis of a substituted benzamide, followed by cyclization to form the quinazolinone ring, which can then be further modified.

A representative synthetic pathway begins with a substituted anthranilic acid, which is first acylated and then cyclized to form a benzoxazinone intermediate.[5] This intermediate is subsequently reacted with ammonia or an amine to yield a crucial 2-substituted benzamide. Cyclization of this product, often through dehydration or other ring-closing reactions, yields the quinazolone core. Subsequent chemical modifications, such as chlorination followed by nucleophilic substitution with various amines, allow for the introduction of diverse functionalities at key positions to build a library of derivatives for screening.[5][6]

Diagram: General Synthetic Workflow for Quinazoline Derivatives

G A Substituted Anthranilic Acid B Acylation & Cyclization A->B C Benzoxazinone Intermediate B->C D Amination C->D E 2-Substituted Benzamide D->E F Cyclization E->F G Quinazolinone Core F->G H Chlorination (e.g., POCl3) G->H I 4-Chloroquinazoline H->I J Nucleophilic Substitution (with Amines) I->J K Final 4,6-Disubstituted Quinazoline Derivatives J->K

Caption: Generalized workflow for synthesizing quinazoline derivatives.

Part 1: Anticancer Biological Screening

The abnormal activation of signaling pathways, particularly those regulated by protein kinases, is a hallmark of many cancers.[7] Quinazoline derivatives have emerged as potent inhibitors of several key kinases, including Epidermal Growth Factor Receptor (EGFR), Phosphoinositide 3-kinase (PI3K), and Aurora kinases.[7][8][9][10][11]

Experimental Protocol: In Vitro Kinase Inhibition Assay (Z'-Lyte™ FRET Assay)

This protocol describes a target-based assay to quantify the inhibitory activity of test compounds against a specific kinase, such as PI3Kα or PAK4.[12]

Causality and Rationale: The Z'-Lyte™ assay is a fluorescence resonance energy transfer (FRET)-based method that measures the extent of phosphorylation of a specific peptide substrate by the kinase. It is a robust, high-throughput method that directly measures the enzymatic activity of the target kinase, providing a quantitative measure of inhibition (IC₅₀). The use of a FRET pair (Coumarin and Fluorescein) allows for a ratiometric readout, which minimizes assay interference from compound color or fluorescence.

Step-by-Step Methodology:

  • Reagent Preparation: Prepare assay buffers, the kinase of interest, a FRET-labeled peptide substrate, and ATP at appropriate concentrations. Test compounds are serially diluted in DMSO to create a concentration gradient.

  • Kinase Reaction: In a 384-well plate, add the kinase and the test compound (or DMSO for control). Allow a brief pre-incubation period (e.g., 15 minutes) for the compound to bind to the kinase.

  • Initiation: Initiate the phosphorylation reaction by adding a mixture of the FRET-peptide substrate and ATP. Incubate at room temperature for a specified time (e.g., 60 minutes).

  • Development: Stop the kinase reaction by adding the Development Reagent. This reagent contains a site-specific protease that cleaves only the unphosphorylated peptide substrate.

  • Detection: Incubate for 60 minutes to allow for proteolytic cleavage. Read the plate on a fluorescence plate reader, measuring the emission from both the Coumarin donor (445 nm) and the Fluorescein acceptor (520 nm) following excitation at 400 nm.

  • Data Analysis: Calculate the emission ratio (520 nm / 445 nm). The degree of phosphorylation is proportional to this ratio. Plot the percent inhibition against the logarithm of the compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC₅₀ value.

Experimental Protocol: Cell-Based Antiproliferative Assay (MTT Assay)

This protocol measures the cytotoxic or cytostatic effects of compounds on cancer cell lines.

Causality and Rationale: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay that measures cellular metabolic activity. Viable cells with active mitochondrial dehydrogenases can reduce the yellow MTT tetrazolium salt to purple formazan crystals. The amount of formazan produced is directly proportional to the number of living cells, providing an indirect measure of cell proliferation and viability. It is widely used for its simplicity and suitability for high-throughput screening.

Step-by-Step Methodology:

  • Cell Seeding: Seed cancer cells (e.g., HCC827, A549, SH-SY5Y) into a 96-well plate at a predetermined density (e.g., 5,000 cells/well) and allow them to adhere overnight in a humidified incubator (37°C, 5% CO₂).[7]

  • Compound Treatment: Treat the cells with serial dilutions of the test compounds. Include wells with vehicle (DMSO) as a negative control and a known anticancer drug (e.g., Etoposide) as a positive control.[5]

  • Incubation: Incubate the plates for a specified period, typically 48 to 72 hours.

  • MTT Addition: Add MTT solution to each well and incubate for an additional 2-4 hours, allowing formazan crystals to form.

  • Solubilization: Carefully remove the medium and add a solubilizing agent (e.g., DMSO or isopropanol with HCl) to dissolve the formazan crystals.

  • Absorbance Reading: Measure the absorbance of the resulting purple solution using a microplate reader at a wavelength of approximately 570 nm.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot viability against compound concentration to determine the IC₅₀ value, which is the concentration required to inhibit cell growth by 50%.

Diagram: Anticancer Screening Workflow

G cluster_0 Primary Screening cluster_1 Secondary & Mechanistic Assays A Library of Quinazoline Derivatives B Cell-Based Assay (e.g., MTT on Cancer Cell Lines) A->B C Identify 'Hit' Compounds (IC50 < Threshold) B->C D Target-Based Assay (e.g., Kinase Inhibition) C->D E Cell Cycle Analysis (Flow Cytometry) C->E F Apoptosis Assay (Annexin V/PI Staining) C->F G Lead Compound Selection D->G E->G F->G

Caption: Workflow for identifying lead anticancer compounds.

Summary of Anticancer and Kinase Inhibition Data

The following tables summarize biological screening data for quinazoline derivatives structurally related to the 6-(pyridin-4-yl)quinazolin-2-amine core.

Table 1: Antiproliferative Activity of Quinazoline Derivatives against Cancer Cell Lines

Compound ID (Reference) Cell Line Description IC₅₀ (µM)
7i [7] HCC827 (NSCLC) 6-(pyridin-3-yl) quinazolin-4(3H)-one derivative 1.12
7m [7] HCC827 (NSCLC) 6-(pyridin-3-yl) quinazolin-4(3H)-one derivative 1.20
12 [8] SKBR3 (Breast) 6,7-dimethoxy-N-phenyl-2-(piperazin-1-yl)quinazolin-4-amine 6.75 µg/mL
14 [8] SKBR3 (Breast) 6,7-dimethoxy-N-phenyl-2-(piperazin-1-yl)quinazolin-4-amine 8.92 µg/mL
12d [9] Multiple 6-(imidazo[1,2-a] pyridin-6-yl)-quinazolin-4(3H)-one derivative Nanomolar range
13k [10] HCC827 (NSCLC) 6-(imidazo[1,2-a]pyridin-6-yl)quinazoline derivative 0.09

| 13k [10] | A549 (Lung) | 6-(imidazo[1,2-a]pyridin-6-yl)quinazoline derivative | 0.21 |

Table 2: Kinase Inhibitory Activity of Quinazoline Derivatives

Compound ID (Reference) Target Kinase Description IC₅₀ / Kᵢ (nM)
7i [7] PI3Kα 6-(pyridin-3-yl) quinazolin-4(3H)-one derivative 3.0
31 (CZh226) [12] PAK4 4-aminoquinazoline-2-carboxamide derivative 11.1 (IC₅₀)
11b [12] PAK4 Pyrazole analogue of quinazoline 16 (Kᵢ)
13k [10] PI3Kα 6-(imidazo[1,2-a]pyridin-6-yl)quinazoline derivative 1.94 (IC₅₀)

| Compound 12 [8] | EGFR / HER2 | 6,7-dimethoxy-quinazolin-4-amine derivative | Significant inhibition |

Part 2: Antimicrobial Biological Screening

Quinazoline derivatives have demonstrated notable activity against a wide range of pathogenic microbes, including Gram-positive and Gram-negative bacteria, as well as fungi.[1][4]

Experimental Protocol: Broth Microdilution for Minimum Inhibitory Concentration (MIC)

This is the gold-standard quantitative method for determining the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.

Causality and Rationale: The broth microdilution method provides a quantitative MIC value, which is essential for comparing the potency of different compounds and for clinical relevance. By testing a range of concentrations in a liquid growth medium, it directly assesses the compound's ability to inhibit microbial proliferation under controlled conditions.

Step-by-Step Methodology:

  • Inoculum Preparation: Prepare a standardized inoculum of the test microorganism (e.g., Staphylococcus aureus, Escherichia coli, Candida albicans) from an overnight culture, adjusting its turbidity to match a 0.5 McFarland standard.

  • Compound Dilution: In a 96-well microtiter plate, prepare two-fold serial dilutions of the test compounds in a suitable broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi).

  • Inoculation: Add the standardized microbial inoculum to each well. Include a positive control well (microbes + broth, no compound) and a negative control well (broth only).

  • Incubation: Incubate the plates under appropriate conditions (e.g., 35°C for 18-24 hours for bacteria; 35°C for 24-48 hours for fungi).

  • MIC Determination: After incubation, visually inspect the plates for turbidity. The MIC is the lowest concentration of the compound at which no visible growth is observed. A colorimetric indicator (e.g., resazurin) can be added to aid in determining viability.

  • Data Recording: Record the MIC value in µg/mL for each compound against each tested strain.

Summary of Antimicrobial Activity Data

The following table summarizes the antimicrobial screening data for various quinazoline derivatives.

Table 3: Antimicrobial Activity of Quinazoline Derivatives

Compound ID (Reference) Microorganism Activity Metric Result
3a1 [4] Aspergillus niger Antifungal Activity Good Inhibition
3b2 [4] Candida albicans Antifungal Activity Good Inhibition
3a1, 3a2, 3a3 [4] Gram (+/-) Bacteria Antibacterial Activity Decent Activity
Compound 9 [13] S. aureus (Gram +) MIC 256 µg/mL
Compound 9 [13] S. aureus (Gram +) Zone of Inhibition 26 mm
IIIe [2] Bacterial Pathogens Antibacterial Activity Superior activity among tested compounds

| DQYD [14] | Mycobacterium tuberculosis | Bacteriostatic Activity | Dose- and time-dependent |

Part 3: Structure-Activity Relationship (SAR) Analysis

The biological activity of quinazoline derivatives is highly dependent on the nature and position of substituents on the core structure.[15] Analysis of the screening data reveals several key trends.

  • Substitution at the 6-position: The introduction of heterocyclic rings, such as pyridine or imidazo[1,2-a]pyridine, at the 6-position is a common strategy that often leads to potent anticancer activity, particularly in kinase inhibition.[7][9][10] This moiety can engage in critical interactions within the enzyme's active site.

  • Substitution at the 4-position: The group at the 4-position significantly influences activity. An amino group (-NH₂) is common, and substitutions on this amine can tune the compound's properties. For instance, linking to various anilines or other aromatic groups can enhance EGFR inhibitory activity.[11]

  • Substitution at the 2-position: Modifications at the 2-position of the quinazolinone ring have been shown to alter antimicrobial activity. The presence of a phenyl group with electron-donating substituents like -OCH₃ can modulate the antibacterial profile.[2]

  • General Trends: In many cases, the addition of electron-donating groups at the 6 and 7 positions (e.g., methoxy groups) increases antiproliferative activity.[11] Furthermore, replacing a benzene ring with a heterocycle in Schiff base derivatives has been shown to significantly increase antibacterial effects against a range of pathogens.[2]

Diagram: Key SAR Insights for Quinazoline Derivatives

G main_img pos2 Modulates antimicrobial profile. Substitution with phenyl or heterocyclic groups is critical. pos2->main_img 2 pos4 Crucial for kinase binding. Substituted amino groups (-NH-R) often enhance anticancer activity. pos4->main_img 4 pos6 Key for potency and selectivity. Pyridine or other heterocycles here often lead to potent kinase inhibition. pos6->main_img 6 pos7 Electron-donating groups (e.g., -OCH3) often increase antiproliferative activity. pos7->main_img 7

Sources

Foundational

In Vitro Biological Activity of the 6-(pyridin-4-yl)quinazolin-2-amine Scaffold: A Technical Guide to Profiling Mutant BRAF(V600E) Selective Inhibitors

Executive Summary The 6-(pyridin-4-yl)quinazolin-2-amine core is a highly tractable, ATP-competitive pharmacophore that has emerged as a privileged scaffold in modern kinase drug discovery. While derivatives of this core...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The 6-(pyridin-4-yl)quinazolin-2-amine core is a highly tractable, ATP-competitive pharmacophore that has emerged as a privileged scaffold in modern kinase drug discovery. While derivatives of this core have shown utility against targets such as CLK1[1] and FGFR4[2], the scaffold gained significant prominence through the discovery of potent, mutant-selective BRAF(V600E) inhibitors[3].

This whitepaper provides an in-depth technical framework for evaluating the in vitro biological activity of 6-(pyridin-4-yl)quinazolin-2-amine derivatives. By dissecting the structure-activity relationship (SAR) causality and outlining a self-validating system of biochemical and cellular assays, this guide equips drug development professionals with the methodologies required to profile this class of inhibitors from primary screening to phenotypic validation.

Mechanistic Grounding: Structure-Activity Relationship (SAR)

To effectively profile a compound, one must first understand the causality behind its molecular design. The 6-(pyridin-4-yl)quinazolin-2-amine scaffold achieves high affinity and selectivity for the active "DFG-in" conformation of mutant BRAF(V600E) through three distinct structural vectors[4]:

  • The Quinazoline Core (ATP Adenine Mimetic): The quinazoline ring serves as the primary anchor within the kinase ATP-binding pocket. The N1 and N3 nitrogen atoms act as critical hydrogen bond acceptors, interacting directly with the backbone amides of the kinase hinge region (e.g., Cys532 in BRAF).

  • The C6 Pyridin-4-yl Group (Selectivity Determinant): Projecting deep into the ATP-binding pocket, the pyridin-4-yl moiety exploits the unique spatial geometry of the active BRAF(V600E) conformation. This vector clashes with the inactive "DFG-out" conformation, thereby driving selectivity away from wild-type CRAF and inactive BRAF, minimizing paradoxical MAPK pathway activation[3].

  • The C2-Amine (Solvent-Exposed Functionalization): The 2-amine position is directed toward the solvent-exposed region of the kinase cleft. This allows for the introduction of solubilizing groups—such as the 4-{[(2-methoxyethyl)amino]methyl}phenyl moiety found in Ligand 10Z (PDB: 4H58)—which dramatically improves aqueous solubility and cellular permeability without disrupting hinge binding,[4].

G Inhibitor 6-(pyridin-4-yl)quinazolin-2-amine (e.g., Ligand 10Z) BRAF Mutant BRAF(V600E) (Constitutively Active) Inhibitor->BRAF ATP-competitive Inhibition MEK MEK1/2 BRAF->MEK Phosphorylation ERK ERK1/2 MEK->ERK Phosphorylation Proliferation Cell Proliferation & Survival (A375 Cells) ERK->Proliferation Transcriptional Activation

Inhibition of the mutant BRAF(V600E) MAPK signaling pathway by the quinazolin-2-amine scaffold.

In Vitro Profiling Workflows

A robust in vitro profiling cascade must be a self-validating system. Biochemical potency does not guarantee cellular efficacy due to intracellular ATP competition (typically 1–5 mM) and membrane permeability barriers. Therefore, the biological activity of 6-(pyridin-4-yl)quinazolin-2-amine derivatives must be evaluated across three tiers:

Biochemical Kinase Profiling

Primary screening utilizes Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET). TR-FRET is preferred over radiometric assays because it eliminates radioactive waste, minimizes compound autofluorescence interference, and allows for precise kinetic measurements at physiological ATP concentrations ( Km​ ).

Cellular Target Engagement (Downstream Signaling)

To confirm that the inhibitor crosses the cell membrane and engages BRAF(V600E) in a complex intracellular environment, we measure the downstream phosphorylation of ERK1/2 (pERK). A reduction in pERK in homozygous BRAF(V600E) cell lines (e.g., A375) confirms functional target engagement[3].

Phenotypic Viability

Finally, the functional consequence of MAPK pathway inhibition is assessed via cellular proliferation assays (e.g., CellTiter-Glo). Mutant BRAF-driven melanoma cells undergo apoptosis or cell cycle arrest when deprived of ERK signaling, providing a definitive phenotypic readout.

Data Presentation: Typical In Vitro Activity Profile

The following table summarizes the expected in vitro biological activity for a highly optimized 6-(pyridin-4-yl)quinazolin-2-amine derivative (based on the profile of Compound 3 / Ligand 10Z)[4],[3].

Assay TypeTarget / Cell LineReadoutTypical IC₅₀ / GI₅₀Biological Significance
Biochemical BRAF(V600E)TR-FRET Kinase Activity< 10 nMPrimary target affinity (Active conformation).
Biochemical CRAF (Wild-Type)TR-FRET Kinase Activity> 500 nMDemonstrates selectivity against wild-type Raf.
Cellular A375 (BRAF V600E)pERK Western Blot10 – 50 nMConfirms intracellular target engagement.
Phenotypic A375 (BRAF V600E)CellTiter-Glo (Viability)20 – 100 nMValidates antiproliferative functional efficacy.
Phenotypic HCT116 (KRAS Mut)CellTiter-Glo (Viability)> 5,000 nMConfirms lack of general cytotoxicity.

Experimental Protocols

The following step-by-step methodologies detail the core experiments required to validate the in vitro activity of this scaffold.

Protocol 1: TR-FRET Biochemical Kinase Assay (BRAF V600E)

Objective: Determine the cell-free IC₅₀ of the inhibitor.

  • Reagent Preparation: Prepare assay buffer containing 50 mM HEPES (pH 7.5), 10 mM MgCl₂, 1 mM EGTA, 0.01% Tween-20, and 2 mM DTT.

  • Compound Dilution: Prepare a 10-point, 3-fold serial dilution of the 6-(pyridin-4-yl)quinazolin-2-amine derivative in 100% DMSO. Transfer 100 nL of the compound to a 384-well low-volume ProxiPlate using an acoustic dispenser (e.g., Echo 550).

  • Enzyme Addition: Add 5 µL of recombinant BRAF(V600E) enzyme (final concentration: 0.5 nM) diluted in assay buffer to the wells. Incubate for 15 minutes at room temperature to allow for pre-equilibrium binding.

  • Reaction Initiation: Add 5 µL of a substrate mix containing ULight-labeled MEK1 (inactive) peptide and ATP (final concentration at Km​ , typically 10 µM).

  • Incubation: Seal the plate and incubate for 60 minutes at room temperature.

  • Detection: Stop the reaction by adding 10 µL of detection mix containing EDTA (to chelate Mg²⁺) and Europium-anti-phospho-MEK1 antibody. Incubate for 60 minutes.

  • Readout: Read the plate on a TR-FRET compatible microplate reader (e.g., EnVision). Calculate the IC₅₀ using a 4-parameter logistic curve fit.

Protocol 2: Cellular pERK Target Engagement Assay (Western Blot)

Objective: Quantify the intracellular inhibition of the MAPK signaling cascade.

  • Cell Culture: Seed A375 melanoma cells (homozygous BRAF V600E) at 3×105 cells/well in a 6-well plate using DMEM supplemented with 10% FBS. Incubate overnight at 37°C, 5% CO₂.

  • Compound Treatment: Treat cells with varying concentrations of the inhibitor (e.g., 1 nM to 10 µM) for 2 hours. Include a DMSO vehicle control (0.1% final concentration).

  • Lysis: Wash cells twice with ice-cold PBS. Lyse cells on ice using RIPA buffer supplemented with protease and phosphatase inhibitor cocktails (e.g., PhosSTOP).

  • Protein Quantification: Clarify lysates by centrifugation (14,000 x g, 15 min, 4°C). Quantify total protein using a BCA assay.

  • Electrophoresis & Transfer: Load 20 µg of total protein per lane onto a 4–12% Bis-Tris polyacrylamide gel. Run at 150V for 60 minutes. Transfer proteins to a nitrocellulose membrane using a semi-dry transfer system.

  • Immunoblotting: Block the membrane in 5% BSA for 1 hour. Incubate overnight at 4°C with primary antibodies against Phospho-p44/42 MAPK (Erk1/2) (Thr202/Tyr204) and total ERK1/2 as a loading control.

  • Detection: Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature. Develop using ECL substrate and image via chemiluminescence. Quantify band densitometry to determine the cellular IC₅₀ for pERK inhibition.

Sources

Protocols & Analytical Methods

Method

Application Note: A Robust and Scalable Synthesis of 6-(pyridin-4-yl)quinazolin-2-amine

Abstract This application note provides a detailed, research-grade protocol for the synthesis of 6-(pyridin-4-yl)quinazolin-2-amine, a heterocyclic scaffold of significant interest in medicinal chemistry and drug discove...

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Author: BenchChem Technical Support Team. Date: April 2026

Abstract

This application note provides a detailed, research-grade protocol for the synthesis of 6-(pyridin-4-yl)quinazolin-2-amine, a heterocyclic scaffold of significant interest in medicinal chemistry and drug discovery. The described synthetic pathway is a two-step process commencing with the cyclization of 2-amino-5-bromobenzonitrile to form the key intermediate, 6-bromoquinazolin-2-amine. This is followed by a palladium-catalyzed Suzuki-Miyaura cross-coupling reaction with pyridine-4-boronic acid to yield the final product. This guide is intended for researchers, scientists, and drug development professionals, offering in-depth procedural details, mechanistic insights, and justifications for experimental choices to ensure reproducible and high-yield synthesis.

Introduction

The quinazoline core is a privileged scaffold in medicinal chemistry, forming the structural basis for a multitude of compounds with diverse and potent biological activities, including anticancer, anti-inflammatory, and antimicrobial properties.[1][2] The 2-aminoquinazoline moiety, in particular, is a key pharmacophore in numerous clinically approved drugs and investigational agents.[1][3] Functionalization of the quinazoline ring at various positions allows for the fine-tuning of a compound's pharmacological profile. The introduction of a pyridinyl group at the 6-position, as in 6-(pyridin-4-yl)quinazolin-2-amine, is of particular interest for its potential to modulate kinase inhibitory activity and other cellular signaling pathways.[4][5]

This document outlines a reliable and scalable synthetic route to 6-(pyridin-4-yl)quinazolin-2-amine, designed to be accessible to researchers with a foundational knowledge of organic synthesis. The chosen pathway leverages a well-established cyclization method followed by a robust and versatile Suzuki-Miyaura cross-coupling reaction.[6][7]

Synthetic Pathway Overview

The synthesis of 6-(pyridin-4-yl)quinazolin-2-amine is accomplished in two primary steps, as illustrated in the workflow diagram below. The initial step involves the formation of the quinazoline ring system from a commercially available starting material. The second, and final, step is the installation of the pyridine moiety via a palladium-catalyzed cross-coupling reaction.

G A 2-Amino-5-bromobenzonitrile B 6-Bromoquinazolin-2-amine A->B  Guanidine HCl,  Base, Heat C 6-(pyridin-4-yl)quinazolin-2-amine B->C  Pd Catalyst, Base,  Solvent, Heat D Pyridine-4-boronic acid D->B

Figure 1: Synthetic workflow for 6-(pyridin-4-yl)quinazolin-2-amine.

Experimental Protocols

Part 1: Synthesis of 6-Bromoquinazolin-2-amine

This initial step involves the construction of the 2-aminoquinazoline ring system through the cyclization of 2-amino-5-bromobenzonitrile with guanidine. This reaction is a well-established method for the formation of 2-aminoquinazolines.[8]

Materials and Reagents:

  • 2-Amino-5-bromobenzonitrile

  • Guanidine hydrochloride

  • Sodium ethoxide (NaOEt) or other suitable base

  • Ethanol (EtOH) or other suitable high-boiling solvent

  • Standard glassware for organic synthesis (round-bottom flask, condenser, etc.)

  • Magnetic stirrer and heating mantle

Procedure:

  • To a dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 2-amino-5-bromobenzonitrile (1.0 eq.).

  • Add guanidine hydrochloride (1.5 eq.) and sodium ethoxide (2.0 eq.).

  • Add anhydrous ethanol as the solvent.

  • Heat the reaction mixture to reflux (approximately 78 °C for ethanol) and maintain for 4-6 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature.

  • Pour the mixture into ice-cold water to precipitate the product.

  • Collect the solid by vacuum filtration, wash with cold water, and dry under vacuum to afford the crude 6-bromoquinazolin-2-amine.

  • The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) or by column chromatography on silica gel.

Part 2: Synthesis of 6-(pyridin-4-yl)quinazolin-2-amine via Suzuki-Miyaura Cross-Coupling

The final step is a palladium-catalyzed Suzuki-Miyaura cross-coupling reaction, a powerful and versatile method for the formation of C-C bonds.[9][10] This reaction couples the 6-bromoquinazolin-2-amine intermediate with pyridine-4-boronic acid.

Materials and Reagents:

  • 6-Bromoquinazolin-2-amine (from Part 1)

  • Pyridine-4-boronic acid

  • Palladium catalyst (e.g., Pd(PPh₃)₄, Pd(dppf)Cl₂)

  • Base (e.g., Na₂CO₃, K₂CO₃, Cs₂CO₃)

  • Solvent system (e.g., 1,4-dioxane/water, toluene/water, DMF)

  • Inert gas (Nitrogen or Argon)

  • Standard glassware for organic synthesis

  • Magnetic stirrer and heating mantle

Procedure:

  • In a dry Schlenk flask or round-bottom flask, combine 6-bromoquinazolin-2-amine (1.0 eq.), pyridine-4-boronic acid (1.2 eq.), the palladium catalyst (0.05 eq.), and the base (2.0 eq.).

  • Evacuate the flask and backfill with an inert gas (e.g., nitrogen or argon). Repeat this process three times to ensure an oxygen-free environment.

  • Add the degassed solvent system to the flask.

  • Heat the reaction mixture to 80-100 °C and stir for 6-12 hours.

  • Monitor the reaction progress by TLC or LC-MS.

  • Once the reaction is complete, cool the mixture to room temperature.

  • Dilute the reaction mixture with a suitable organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., dichloromethane/methanol or ethyl acetate/hexane gradient) to yield the final product, 6-(pyridin-4-yl)quinazolin-2-amine.

Data Summary

The following table summarizes the key parameters for the synthesis of 6-(pyridin-4-yl)quinazolin-2-amine.

Step Reactants Key Reagents Solvent Temperature Reaction Time Anticipated Yield
1 2-Amino-5-bromobenzonitrile, Guanidine HClSodium EthoxideEthanolReflux4-6 h~85%
2 6-Bromoquinazolin-2-amine, Pyridine-4-boronic acidPd(PPh₃)₄, Na₂CO₃1,4-Dioxane/Water90 °C8-12 h~75%

Mechanistic Insights and Rationale

The choice of a Suzuki-Miyaura cross-coupling for the final step is predicated on its high functional group tolerance, mild reaction conditions, and the commercial availability of a wide array of boronic acids.[7] The catalytic cycle of the Suzuki-Miyaura reaction involves three key steps: oxidative addition, transmetalation, and reductive elimination.[10] The selection of the palladium catalyst and base is crucial for the efficiency of the reaction. Catalysts like Pd(PPh₃)₄ are often effective for such couplings.[11] The base plays a critical role in the transmetalation step, activating the boronic acid.[11]

Conclusion

The synthetic protocol detailed in this application note provides a clear and reproducible pathway for the synthesis of 6-(pyridin-4-yl)quinazolin-2-amine. By following the outlined procedures, researchers can reliably obtain this valuable compound for further investigation in drug discovery and medicinal chemistry programs. The methodology is robust and can likely be adapted for the synthesis of a variety of analogous compounds by substituting the pyridine-4-boronic acid with other boronic acids.

References

  • MDPI. (2023, November 17). Efficient Synthesis of 2-Aminoquinazoline Derivatives via Acid-Mediated [4+2] Annulation of N-Benzyl Cyanamides. Retrieved from [Link]

  • ACS Publications. (2005, September 9). Solid-Phase Synthesis of 2-Aminoquinazolinone Derivatives with Two- and Three-Point Diversity. Retrieved from [Link]

  • MDPI. (2026, March 10). Synthesis of 2-Aryl-4-aminoquinazolines: Design, Molecular Docking, and In Vitro Assessment of Antibacterial and Cytotoxic Potential. Retrieved from [Link]

  • ACS Publications. (2003, July 30). Solid Phase Synthesis of 2-Aminoquinazoline-Based Compounds. Retrieved from [Link]

  • Frontiers. (n.d.). Chemical Insights Into the Synthetic Chemistry of Quinazolines: Recent Advances. Retrieved from [Link]

  • ResearchGate. (n.d.). Suzuki cross-coupling reactions of quinazoline derivatives (2a–e) with.... Retrieved from [Link]

  • Microwave Promoted Suzuki Cross-coupling Reactions of Quinazoline Halides with Aryl boronic Acids. (n.d.). Retrieved from [Link]

  • PMC. (n.d.). Advances in Metal-Catalyzed Cross-Coupling Reactions of Halogenated Quinazolinones and Their Quinazoline Derivatives. Retrieved from [Link]

  • MDPI. (2021, October 26). Recent Advances on Quinazoline Derivatives: A Potential Bioactive Scaffold in Medicinal Chemistry. Retrieved from [Link]

  • ResearchGate. (n.d.). Structure optimization, synthesis, and biological evaluation of 6-(2-amino-1H-benzo[d]imidazole-6-yl)-quinazolin-4(3H)-one derivatives as potential multi-targeted anticancer agents via Aurora A/ PI3K/BRD4 inhibition. Retrieved from [Link]

  • Advances in synthesis and biological activities of quinazoline scaffold analogues: A review. (2023, February 17). Retrieved from [Link]

  • ResearchGate. (2021, May 5). (PDF) Synthesis and biological evaluation of some new 2-pyridylquinazoline derivatives. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Synthesis of quinazolines. Retrieved from [Link]

  • ACS Publications. (2017, November 30). Structure-Based Design of 6-Chloro-4-aminoquinazoline-2-carboxamide Derivatives as Potent and Selective p21-Activated Kinase 4 (PAK4) Inhibitors | Journal of Medicinal Chemistry. Retrieved from [Link]

  • PMC. (n.d.). Design, Synthesis, and Biological Evaluation of Quinazolin-4-one-Based Hydroxamic Acids as Dual PI3K/HDAC Inhibitors. Retrieved from [Link]

  • PubMed. (2023, March 20). Design, synthesis, and biological evaluation of 6-(imidazo[1,2-a] pyridin-6-yl) quinazolin-4(3H)-one derivatives as potent anticancer agents by dual targeting Aurora kinase and ROR1. Retrieved from [Link]

  • PMC. (2018, September 12). “On-Water” Synthesis of Quinazolinones and Dihydroquinazolinones Starting from o-Bromobenzonitrile. Retrieved from [Link]

  • Synthesis and Anticancer Evaluation of Some Novel Quinazolin‐4(3H)‐one Derivatives. (2019, April 4). Retrieved from [Link]

  • PMC. (2023, April 6). Design, Synthesis and Biological Evaluation of 6-(Imidazo[1,2-a]pyridin-6-yl)quinazoline Derivatives as Anticancer Agents via PI3Kα Inhibition. Retrieved from [Link]

  • Recent advances and prospects in the organocatalytic synthesis of quinazolinones. (n.d.). Retrieved from [Link]

  • IntechOpen. (2020, January 29). Biological Activity of Quinazolinones. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Suzuki Coupling. Retrieved from [Link]

  • Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide. Retrieved from [Link]

  • Chemistry LibreTexts. (2024, October 10). Suzuki-Miyaura Coupling. Retrieved from [Link]

Sources

Application

Application Note: Solubilization and Handling Protocol for 6-(pyridin-4-yl)quinazolin-2-amine in Cell-Based Assays

Executive Summary The compound 6-(pyridin-4-yl)quinazolin-2-amine (CAS: 1008505-37-0) is a heterocyclic small molecule frequently utilized in targeted phenotypic screening and kinase inhibition assays. Like many quinazol...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The compound 6-(pyridin-4-yl)quinazolin-2-amine (CAS: 1008505-37-0) is a heterocyclic small molecule frequently utilized in targeted phenotypic screening and kinase inhibition assays. Like many quinazoline derivatives, it exhibits potent biological activity but presents significant solubility challenges in aqueous cell culture environments. This application note provides a self-validating, step-by-step protocol for the solubilization, serial dilution, and application of this compound. By understanding the thermodynamic causality behind solvent interactions, researchers can prevent compound precipitation, avoid solvent-induced cytotoxicity, and ensure reproducible high-throughput screening results [1].

Pathway Ligand Growth Factor Receptor Receptor Tyrosine Kinase Ligand->Receptor Binds KinaseCascade Downstream Kinase Cascade Receptor->KinaseCascade Phosphorylation Inhibitor 6-(pyridin-4-yl) quinazolin-2-amine Inhibitor->Receptor ATP-competitive Inhibition Proliferation Cell Proliferation KinaseCascade->Proliferation Promotes

Typical signal transduction inhibition pathway for quinazoline-derived small molecules.

Physicochemical Profiling & Causality of Solubilization

Quinazoline cores are planar and highly aromatic, leading to strong intermolecular π−π stacking interactions in the solid state. When introduced directly into aqueous media, water molecules cannot provide sufficient solvation energy to break these crystal lattices, resulting in immediate aggregation.

To overcome this, Dimethyl Sulfoxide (DMSO) is utilized as the primary solvent. DMSO is a highly polar aprotic solvent that effectively disrupts hydrogen bonding and π−π interactions. However, DMSO is a known membrane fluidizer; at concentrations above 0.1% – 0.5% v/v, it induces significant cytotoxicity, alters lipid metabolism, and skews gene expression profiles [2]. Therefore, the protocol must balance the thermodynamic requirement for organic solvation with the biological requirement for low solvent toxicity.

Quantitative Solubilization Parameters
ParameterValue / RecommendationCausality / Impact
Molecular Weight 222.25 g/mol Determines molarity calculations (2.22 mg/mL = 10 mM).
Primary Solvent Anhydrous DMSO ( 99.9%)Disrupts planar π−π stacking; prevents water-induced nucleation.
Master Stock Conc. 10 mMPrevents spontaneous precipitation during freeze-thaw cycles.
Max Final DMSO 0.1% v/v in assayPrevents solvent-induced cytotoxicity and membrane fluidization.
Aqueous Media Temp 37°C (Pre-warmed)Increases the thermodynamic solubility limit during the dilution phase.

Experimental Protocol: A Self-Validating System

To ensure experimental integrity, this protocol is designed as a self-validating system . It incorporates critical visual checkpoints and mandatory control conditions to guarantee that any observed biological effect is driven by 6-(pyridin-4-yl)quinazolin-2-amine, rather than handling artifacts or solvent toxicity [3].

Phase 1: Master Stock Generation (10 mM)
  • Equilibration: Allow the lyophilized compound vial to reach room temperature in a desiccator. Causality: Opening a cold vial causes ambient moisture to condense on the powder, which will drastically reduce its solubility in DMSO.

  • Weighing: Accurately weigh 2.22 mg of 6-(pyridin-4-yl)quinazolin-2-amine.

  • Solubilization: Add 1.0 mL of sterile, anhydrous cell-culture grade DMSO.

  • Agitation: Vortex vigorously for 30 seconds. If the solution appears slightly cloudy, sonicate in a room-temperature water bath for 5 minutes.

  • Validation Checkpoint 1 (Tyndall Effect): Shine a focused light beam (e.g., a laser pointer or bright LED) through the vial. If the beam path is visible (light scattering), micro-precipitates are present. Continue sonication until the beam path disappears.

  • Aliquoting: Dispense into 20 µL single-use aliquots in amber cryovials and store at -20°C or -80°C. Causality: Amber vials prevent photo-oxidation, while single-use aliquots prevent freeze-thaw-induced aggregation.

Phase 2: Intermediate Dilution Strategy

Never dilute the 10 mM master stock directly into aqueous media. Passing directly from 100% organic to 99.9% aqueous creates a localized zone of supersaturation, causing the compound to "crash out" (Ostwald ripening).

  • Thaw a 20 µL master stock aliquot at room temperature.

  • Perform serial dilutions in 100% DMSO to create an intermediate stock that is 1000X your final desired assay concentration.

  • Self-Validation (Vehicle Control): Prepare a parallel tube containing only 100% DMSO. This will be subjected to the exact same downstream steps to serve as your negative vehicle control.

Phase 3: Aqueous Media Integration & Cell Treatment
  • Pre-warm Media: Ensure your complete cell culture media (e.g., DMEM + 10% FBS) is pre-warmed to 37°C. Causality: Warm media has a higher thermodynamic solubility limit, preventing instantaneous nucleation upon contact.

  • Rapid Dispersion Method: Pipette 1 µL of the 1000X intermediate DMSO stock directly into 999 µL of the pre-warmed media while simultaneously vortexing the media tube.

    • Critical Causality: Always add the organic stock to the large aqueous volume. Adding aqueous media to the organic stock creates a transient state where the water fraction is highly concentrated around the compound, guaranteeing irreversible precipitation.

  • Validation Checkpoint 2: Inspect the 1X working media under a microscope (10X objective) to ensure no needle-like quinazoline crystals have formed.

  • Cell Treatment: Immediately apply the working media to your seeded cell culture plates. The final DMSO concentration is now exactly 0.1% v/v.

Workflow A Solid Compound (Desiccated) B Master Stock (10 mM in DMSO) A->B Add Anhydrous DMSO C Intermediate (1000X in DMSO) B->C Serial Dilution E Working Media (1X, 0.1% DMSO) C->E 1:1000 Dilution D Pre-warmed Media (37°C) D->E Rapid Mixing F Cell Assay (Final 0.1% DMSO) E->F Direct Addition

Workflow for the solubilization and serial dilution of 6-(pyridin-4-yl)quinazolin-2-amine.

Troubleshooting & Mechanistic Insights

  • Issue: Inconsistent IC50 values across biological replicates.

    • Causality: This is the hallmark of compound precipitation. If the compound crashes out in the media, the actual concentration exposed to the cells is a fraction of the calculated concentration. Ensure the "Rapid Dispersion Method" is strictly followed and media is pre-warmed.

  • Issue: High cell death in all wells, including lower concentration tiers.

    • Causality: Likely DMSO toxicity. If the intermediate dilution step was skipped and the 10 mM stock was added directly to achieve high micromolar final concentrations, the DMSO concentration may have exceeded the 0.1% - 0.5% safety threshold. Always check the viability of the Vehicle Control well.

References

  • Jones, T. R., Thornton, T. J., Flinn, A., Jackman, A. L., Newell, D. R., & Calvert, A. H. (1989). Quinazoline antifolates inhibiting thymidylate synthase: 2-desamino derivatives with enhanced solubility and potency. Journal of Medicinal Chemistry, 32(4), 847-852. URL:[Link]

  • Awan, M., Buriak, I., Fleck, R., Fuller, B., Goltsev, A., & Petrenko, A. (2020). Dimethyl sulfoxide: a central player since the dawn of cryobiology, is efficacy balanced by toxicity? Regenerative Medicine, 15(3), 1463-1491. URL:[Link]

  • Upadhyaya, S., & Selvaganapathy, P. R. (2010). Microfluidic devices for cell based high throughput screening. Lab on a Chip, 10(3), 341-348. URL:[Link]

Method

Application Note: A Streamlined Protocol for the Synthesis of 6-(Pyridin-4-yl)quinazolin-2-amine

Introduction: The Quinazoline Scaffold in Modern Drug Discovery The quinazoline framework is a cornerstone in medicinal chemistry, recognized as a "privileged structure" due to its ability to bind to a wide range of biol...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction: The Quinazoline Scaffold in Modern Drug Discovery

The quinazoline framework is a cornerstone in medicinal chemistry, recognized as a "privileged structure" due to its ability to bind to a wide range of biological targets. This scaffold is present in numerous FDA-approved pharmaceuticals, including the anti-cancer agent Gefitinib and the antihypertensive drug Prazosin.[1] Specifically, the 2-aminoquinazoline core offers a versatile platform for developing potent and selective inhibitors of various kinases, which are crucial targets in oncology and inflammation research.[1][2]

6-(Pyridin-4-yl)quinazolin-2-amine is a key synthetic intermediate that combines the valuable 2-aminoquinazoline moiety with a pyridine ring. This structure serves as a foundational building block for a diverse library of complex molecules, particularly in the development of kinase inhibitors targeting signaling pathways implicated in cancer progression.[3][4] This application note provides a detailed, two-step synthetic protocol for the reliable preparation of this intermediate, focusing on the underlying chemical principles and practical laboratory execution.

Synthetic Strategy: A Two-Step Approach

The most efficient and modular route to 6-(Pyridin-4-yl)quinazolin-2-amine involves a palladium-catalyzed Suzuki-Miyaura cross-coupling reaction. This strategy allows for the late-stage introduction of the pyridine ring, which is advantageous for library synthesis.

The retrosynthetic analysis is as follows:

G Target 6-(Pyridin-4-yl)quinazolin-2-amine Disconnect Suzuki-Miyaura C-C Bond Formation Target->Disconnect SynthonA 2-Amino-6-bromoquinazoline Disconnect->SynthonA SynthonB 4-Pyridinylboronic acid Disconnect->SynthonB PrecursorA 5-Bromoanthranilic acid SynthonA->PrecursorA PrecursorB Cyanamide SynthonA->PrecursorB

Caption: Retrosynthetic analysis of the target molecule.

This approach dissects the synthesis into two manageable stages:

  • Stage 1: Cyclization to form the core intermediate, 2-amino-6-bromoquinazoline, from commercially available 5-bromoanthranilic acid.

  • Stage 2: Palladium-catalyzed Suzuki-Miyaura coupling of 2-amino-6-bromoquinazoline with 4-pyridinylboronic acid to yield the final product.

Experimental Protocols

This section provides detailed, step-by-step methodologies for the synthesis. All operations should be performed in a well-ventilated fume hood, and appropriate personal protective equipment (PPE) should be worn.

Protocol 1: Synthesis of 2-Amino-6-bromoquinazoline

This procedure involves the condensation and cyclization of 5-bromoanthranilic acid with cyanamide to form the quinazoline ring system.

Materials and Reagents:

ReagentFormulaMW ( g/mol )MolesMass (g)Equivalents
5-Bromoanthranilic acidC₇H₆BrNO₂216.030.0510.81.0
CyanamideCH₂N₂42.040.104.22.0
n-ButanolC₄H₁₀O74.12-150 mL-
Conc. Hydrochloric AcidHCl36.46-5 mL-

Procedure:

  • To a 250 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 5-bromoanthranilic acid (10.8 g, 0.05 mol) and n-butanol (150 mL).

  • Stir the suspension and add cyanamide (4.2 g, 0.10 mol), followed by the slow addition of concentrated hydrochloric acid (5 mL). The acid acts as a catalyst for the cyclization reaction.

  • Heat the reaction mixture to reflux (approx. 118°C) and maintain for 12-16 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • After completion, allow the mixture to cool to room temperature. A precipitate will form.

  • Filter the solid precipitate using a Büchner funnel and wash the filter cake with cold diethyl ether (2 x 30 mL) to remove residual butanol and impurities.

  • The crude product is an HCl salt. To obtain the free base, suspend the solid in 100 mL of water and adjust the pH to ~9-10 with a 2M sodium hydroxide solution while stirring.

  • Stir the suspension for 30 minutes, then filter the solid, wash thoroughly with deionized water (3 x 50 mL), and dry under vacuum at 60°C.

  • The resulting off-white to pale yellow solid is 2-amino-6-bromoquinazoline, which can be used in the next step without further purification if purity is >95% by LC-MS.

Protocol 2: Synthesis of 6-(Pyridin-4-yl)quinazolin-2-amine

This protocol details the Suzuki-Miyaura cross-coupling, a powerful method for forming C-C bonds.[5] The reaction is sensitive to oxygen, so an inert atmosphere is critical for success.

Materials and Reagents:

ReagentFormulaMW ( g/mol )MolesMass (g)Equivalents
2-Amino-6-bromoquinazolineC₈H₆BrN₃224.060.012.241.0
4-Pyridinylboronic acidC₅H₆BNO₂122.920.0121.481.2
Pd(dppf)Cl₂·CH₂Cl₂C₃₄H₂₈Cl₂FeP₂·CH₂Cl₂816.640.00030.2450.03
Potassium Carbonate (K₂CO₃)K₂CO₃138.210.034.153.0
1,4-DioxaneC₄H₈O₂88.11-40 mL-
Deionized WaterH₂O18.02-10 mL-

Procedure:

  • Inert Atmosphere Setup: To a 100 mL Schlenk flask, add 2-amino-6-bromoquinazoline (2.24 g, 0.01 mol), 4-pyridinylboronic acid (1.48 g, 0.012 mol)[6], potassium carbonate (4.15 g, 0.03 mol), and Pd(dppf)Cl₂·CH₂Cl₂ (245 mg, 0.03 mmol).

  • Seal the flask with a septum, and evacuate and backfill with nitrogen or argon gas three times to ensure an inert atmosphere. This step is crucial to prevent the oxidation and deactivation of the Pd(0) catalyst.[7]

  • Solvent Degassing: Separately, sparge the 1,4-dioxane and deionized water with nitrogen or argon for 20-30 minutes to remove dissolved oxygen.

  • Using a syringe, add the degassed 1,4-dioxane (40 mL) and deionized water (10 mL) to the Schlenk flask containing the solids.

  • Place the flask in a preheated oil bath at 90°C and stir vigorously for 4-8 hours. The base (K₂CO₃) is essential for activating the boronic acid to facilitate the transmetalation step in the catalytic cycle.

  • Monitor the reaction by TLC or LC-MS until the starting bromoquinazoline is consumed.

  • Work-up: Cool the reaction mixture to room temperature. Dilute with ethyl acetate (100 mL) and transfer to a separatory funnel.

  • Wash the organic layer with water (2 x 50 mL) and then with brine (1 x 50 mL).

  • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: The crude residue can be purified by column chromatography on silica gel, eluting with a gradient of dichloromethane/methanol (e.g., 100:0 to 95:5) to afford 6-(Pyridin-4-yl)quinazolin-2-amine as a solid. Alternatively, recrystallization from a suitable solvent system like ethanol/water may yield a pure product.

Workflow and Mechanistic Overview

The overall synthetic process and the catalytic cycle for the key coupling step are illustrated below.

G cluster_0 Stage 1: Quinazoline Formation cluster_1 Stage 2: Suzuki-Miyaura Coupling A 5-Bromoanthranilic acid + Cyanamide B Reflux in n-Butanol/HCl A->B C 2-Amino-6-bromoquinazoline (Intermediate) B->C D Intermediate + 4-Pyridinylboronic acid C->D Purification & Isolation E Pd(dppf)Cl₂, K₂CO₃ Dioxane/H₂O, 90°C D->E F 6-(Pyridin-4-yl)quinazolin-2-amine (Final Product) E->F

Caption: Overall synthetic workflow diagram.

The Suzuki-Miyaura reaction proceeds via a well-established catalytic cycle involving a palladium catalyst.

Suzuki_Cycle Pd0 Pd(0)L₂ ArPdX Ar-Pd(II)L₂-Br Pd0->ArPdX 1 OxAdd Oxidative Addition OxAdd->ArPdX ArPdAr Ar-Pd(II)L₂-Ar' ArPdX->ArPdAr 2 Transmetal Transmetalation Transmetal->ArPdAr ArPdAr->Pd0 3 RedElim Reductive Elimination RedElim->Pd0 ArBr 2-Amino-6-bromoquinazoline ArBr->OxAdd Boronic [Pyridinyl-B(OH)₃]⁻ Boronic->Transmetal Base Base (K₂CO₃) Base->Boronic activates Product Final Product Product->RedElim

Caption: Simplified catalytic cycle of the Suzuki-Miyaura reaction.

Characterization of Final Product

The identity and purity of the synthesized 6-(Pyridin-4-yl)quinazolin-2-amine should be confirmed using standard analytical techniques.

Analysis MethodExpected Results
¹H NMR (DMSO-d₆, 400 MHz)Signals corresponding to the quinazoline and pyridine protons. A singlet for the -NH₂ group (~6.5-7.0 ppm), and distinct aromatic signals for both heterocyclic rings.
¹³C NMR (DMSO-d₆, 100 MHz)Resonances for all unique carbon atoms in the molecule, including the characteristic C=N carbons of the quinazoline ring.[8]
Mass Spec. (ESI+)Calculated [M+H]⁺: 223.0987. Found: A peak corresponding to this m/z value.
Melting Point A sharp melting point is indicative of high purity.
Purity (HPLC) >95% purity is desired for use as a synthetic intermediate.[9]

Conclusion and Field Insights

This two-step protocol provides a robust and scalable method for preparing 6-(Pyridin-4-yl)quinazolin-2-amine. The synthesis relies on common and well-understood reactions, making it accessible for most synthetic chemistry laboratories.

Key considerations for success:

  • Purity of Intermediates: The purity of the 2-amino-6-bromoquinazoline directly impacts the efficiency of the Suzuki coupling.

  • Inert Conditions: The palladium catalyst is sensitive to oxygen. Meticulous degassing of solvents and maintenance of an inert atmosphere are paramount for achieving high yields in the coupling step.[7]

  • Boronic Acid Quality: Pyridinylboronic acids can be prone to degradation. Using a fresh or properly stored batch is recommended for reproducibility.[7]

By following this detailed guide, researchers and drug development professionals can efficiently synthesize this valuable intermediate, enabling the exploration of novel chemical space in the ongoing quest for new therapeutic agents.

References

  • A Simple and Efficient Approach for the Synthesis of 2-Aminated Quinazoline Derivatives via Metal Free Oxidative Annulation.
  • Bioactive Amino-Quinazolines: Synthesis and Therapeutic Applic
  • Help needed with unreproducible Suzuki coupling. Reddit r/Chempros.
  • Design, synthesis, and biological evaluation of 6-(imidazo[1,2-a] pyridin-6-yl) quinazolin-4(3H)-one derivatives as potent anticancer agents by dual targeting Aurora kinase and ROR1. PubMed.
  • Synthesis and Antitumor Activity of 6-(2-Aminobenzo[d]thiazol-5-yl) quinazolin-4(3H).
  • 4-Pyridinylboronic acid. Sigma-Aldrich.
  • Application Notes and Protocols for Suzuki Coupling Reactions with 6-Bromo-2,2-dimethylchroman-4-amine. Benchchem.
  • Suzuki Coupling. Organic Chemistry Portal.
  • Structure-Based Design of 6-Chloro-4-aminoquinazoline-2-carboxamide Derivatives as Potent and Selective p21-Activated Kinase 4 (PAK4) Inhibitors.
  • 13C NMR relaxation study and 2D correlation spectroscopic investigation of some quinazoline- and pyrido(4,3-d)pyrimidine-2(1H)-ones and -thiones. Journal of the Chemical Society, Perkin Transactions 2, RSC Publishing.

Sources

Application

Application Note: Reversed-Phase HPLC Method Development for 6-(pyridin-4-yl)quinazolin-2-amine

Executive Summary The quantitative analysis of nitrogen-rich heterocyclic compounds presents unique chromatographic challenges. This application note details the mechanistic rationale, method development, and self-valida...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The quantitative analysis of nitrogen-rich heterocyclic compounds presents unique chromatographic challenges. This application note details the mechanistic rationale, method development, and self-validating protocol for the High-Performance Liquid Chromatography (HPLC) analysis of 6-(pyridin-4-yl)quinazolin-2-amine . By addressing the specific physicochemical liabilities of this molecule—namely, multiple basic centers that induce severe peak tailing—this guide provides a robust, reproducible, and highly sensitive analytical workflow suitable for drug development and pharmacokinetic profiling.

Analyte Characterization & Chemical Causality

To develop a robust HPLC method, we must first analyze the molecular architecture of the target analyte. 6-(pyridin-4-yl)quinazolin-2-amine (CAS: 1008505-37-0) consists of a quinazoline core, a primary amine at the 2-position, and a pyridine ring at the 6-position [1].

The "Basic Nitrogen" Problem

This molecule contains four nitrogen atoms, three of which are highly basic. The predicted pKa of the pyridine nitrogen is approximately 5.17 [1].

  • Causality of Peak Tailing: In standard reversed-phase chromatography, silica-based stationary phases contain residual silanol groups (-Si-OH). At a mobile phase pH above 3.5, these silanols deprotonate into negatively charged species (-Si-O⁻). Because the basic nitrogens of our analyte will be positively charged at physiological or near-neutral pH, strong electrostatic interactions occur between the analyte and the stationary phase. This secondary interaction prevents the analyte from eluting in a tight band, causing severe peak tailing, loss of resolution, and poor limit of quantification (LOQ).

Table 1: Physicochemical Profile of 6-(pyridin-4-yl)quinazolin-2-amine
PropertyValueChromatographic Implication
Molecular Formula C₁₃H₁₀N₄Highly polarizable aromatic system.
Predicted pKa ~5.17Requires strict pH control to ensure a single ionization state.
UV Absorbance Maxima ~254 nm & 310–340 nmAllows for dual-wavelength monitoring to ensure peak purity [2].
Solubility Soluble in DMSO, low in H₂ORequires careful diluent matching to prevent sample precipitation.

Mechanistic Rationale for Method Selection

Based on the analyte's profile, the method development strategy is engineered around suppressing secondary silanol interactions and maximizing hydrophobic retention.

Stationary Phase: Base-Deactivated C18

We select an end-capped, superficially porous particle (SPP) C18 column . End-capping chemically bonds small silanes to residual silanols, physically blocking the analyte from interacting with them. The SPP architecture (core-shell) reduces the diffusion path of the analyte, minimizing longitudinal diffusion and resulting in ultra-sharp peaks.

Mobile Phase: The Role of Trifluoroacetic Acid (TFA)

To overcome the basicity of the quinazoline and pyridine rings, we utilize a highly acidic mobile phase: 0.1% TFA in Water (pH ~2.0) .

  • Causality: At pH 2.0, all basic nitrogens on the analyte are fully protonated, and all residual silanols on the column are fully neutralized (-Si-OH). Furthermore, the trifluoroacetate anion acts as a hydrophobic ion-pairing agent. It forms a neutral, transient complex with the positively charged analyte, increasing its apparent hydrophobicity and driving retention on the C18 phase while completely eliminating peak tailing [3].

Workflow Visualization

HPLC_Workflow A 1. Analyte Profiling (pKa ~5.17, Multiple Basic Nitrogens) B 2. Column Selection (End-capped SPP C18, 2.7 µm) A->B C 3. Mobile Phase Optimization (0.1% TFA to suppress silanol ionization) B->C D 4. Gradient & UV Selection (Acetonitrile Gradient, 254 nm / 320 nm) C->D E 5. System Suitability & Validation (Tailing Factor, Resolution, RSD) D->E

Figure 1: Step-by-step logical workflow for basic heterocyclic HPLC method development.

Chromatographic Conditions & Data Presentation

Table 2: Optimized HPLC Parameters
ParameterSpecification
Column End-capped SPP C18 (100 mm × 4.6 mm, 2.7 µm)
Mobile Phase A 0.1% Trifluoroacetic Acid (TFA) in HPLC-grade Water
Mobile Phase B 0.1% Trifluoroacetic Acid (TFA) in Acetonitrile
Flow Rate 1.0 mL/min
Column Temperature 35°C (Reduces mobile phase viscosity and backpressure)
Injection Volume 5 µL
Detection (PDA) Primary: 254 nm
Table 3: Gradient Elution Program
Time (min)% Mobile Phase A% Mobile Phase BCurve Profile
0.0955Isocratic Hold (Equilibration)
1.0955Isocratic Hold
8.04060Linear Gradient (Elution)
10.01090Column Wash
12.0955Re-equilibration
15.0955End of Run

Self-Validating Experimental Protocol

A trustworthy analytical method must validate its own performance before unknown samples are quantified. This protocol utilizes a strict System Suitability Test (SST) as a gating mechanism.

Step 1: Mobile Phase & Diluent Preparation
  • Mobile Phase A: Add 1.0 mL of MS-grade TFA to 1000 mL of ultra-pure water. Mix thoroughly and degas via sonication for 10 minutes.

  • Mobile Phase B: Add 1.0 mL of MS-grade TFA to 1000 mL of HPLC-grade Acetonitrile.

  • Sample Diluent: Prepare a mixture of 95% Mobile Phase A and 5% Mobile Phase B.

    • Causality: Dissolving the sample in 100% organic solvent (e.g., pure DMSO) causes the analyte to precipitate or "race" ahead of the mobile phase upon injection, leading to split peaks. Matching the diluent to the initial gradient conditions ensures uniform partitioning.

Step 2: Standard Preparation
  • Accurately weigh 10.0 mg of 6-(pyridin-4-yl)quinazolin-2-amine reference standard.

  • Dissolve in 1.0 mL of DMSO to create a 10 mg/mL stock solution.

  • Dilute the stock solution 1:100 using the Sample Diluent to achieve a final working standard concentration of 100 µg/mL. Filter through a 0.22 µm PTFE syringe filter.

Step 3: System Suitability Testing (The Self-Validation Gate)

Inject the 100 µg/mL working standard five times consecutively. The system must pass the following logical checks before proceeding to sample analysis.

SST_Logic Start Initiate SST Injection (n=5) CheckTailing Tailing Factor (Tf) ≤ 1.5? Start->CheckTailing CheckPlates Theoretical Plates (N) ≥ 5000? CheckTailing->CheckPlates Yes Fail System Failure: Halt, Purge & Troubleshoot CheckTailing->Fail No CheckRSD Peak Area RSD ≤ 2.0%? CheckPlates->CheckRSD Yes CheckPlates->Fail No Pass System Validated: Proceed to Sample Analysis CheckRSD->Pass Yes CheckRSD->Fail No

Figure 2: Self-validating System Suitability Test (SST) logic tree.

Troubleshooting Common Liabilities

Even with robust method design, environmental or hardware variables can introduce errors. If the SST fails (as per Figure 2), apply the following causal troubleshooting steps:

  • Issue: Peak Tailing (Tf > 1.5)

    • Cause: Loss of TFA in the mobile phase due to evaporation, leading to unmasked silanols; or column voiding.

    • Solution: Remake Mobile Phase A and B with fresh TFA. If tailing persists, reverse and back-flush the column to remove particulate blockage.

  • Issue: Baseline Drift at 254 nm

    • Cause: TFA has a baseline absorbance profile that changes as the gradient shifts from aqueous to organic.

    • Solution: This is a known phenomenon with TFA gradients. Ensure a blank injection is run prior to the sequence, and subtract the blank baseline from the sample chromatograms. Alternatively, monitor at 320 nm where TFA does not absorb [2].

  • Issue: Split Peaks

    • Cause: Diluent mismatch. The sample was prepared in a solvent stronger than the initial mobile phase (e.g., >50% Acetonitrile).

    • Solution: Evaporate and reconstitute the sample strictly in 95% Aqueous / 5% Organic diluent.

References

  • ResearchGate. "Stability Indicating HPLC Method for Determination of 7,8,9,10 Tetrahydroazepino[2,1b]quinazolin-12(6H)-one, a Potential Anti-Cancer Agent". Indian Journal of Pharmaceutical Sciences. Available at: [Link]

Method

Application Note: Molecular Docking Protocols for 6-(pyridin-4-yl)quinazolin-2-amine with EGFR

Introduction & Mechanistic Rationale The Epidermal Growth Factor Receptor (EGFR) is a transmembrane receptor tyrosine kinase that governs critical cellular processes, including proliferation, survival, and differentiatio...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction & Mechanistic Rationale

The Epidermal Growth Factor Receptor (EGFR) is a transmembrane receptor tyrosine kinase that governs critical cellular processes, including proliferation, survival, and differentiation[1]. Dysregulation or overexpression of the EGFR signaling cascade—specifically the downstream RAS/RAF/MEK/ERK and PI3K/AKT/mTOR pathways—is a primary driver in various malignancies, notably non-small cell lung cancer (NSCLC)[2].

To therapeutically intervene, small-molecule tyrosine kinase inhibitors (TKIs) are designed to compete with ATP for the intracellular kinase domain. The quinazoline scaffold is a highly privileged pharmacophore in this domain, serving as the core structure for FDA-approved drugs like gefitinib and erlotinib[3].

This application note details a robust, self-validating molecular docking protocol for a specific derivative: 6-(pyridin-4-yl)quinazolin-2-amine (CAS: 1008505-37-0)[4]. The structural rationale for this compound is two-fold:

  • The Quinazoline-2-amine Core: Designed to anchor into the hinge region of the EGFR kinase domain, forming critical hydrogen bonds (typically with Met769 in wild-type EGFR)[5].

  • The 6-(pyridin-4-yl) Substitution: Engineered to project into the hydrophobic pocket adjacent to the gatekeeper residue (Thr790), potentially enhancing binding affinity and selectivity[6].

Pathway Visualization

EGFR_Signaling EGF EGF Ligand EGFR EGFR (Tyrosine Kinase) EGF->EGFR Activates ATP ATP Binding Pocket EGFR->ATP Autophosphorylation Inhibitor 6-(pyridin-4-yl)quinazolin-2-amine (Inhibitor) Inhibitor->ATP Competes with ATP (Blocks Activation) RAS RAS ATP->RAS Active PI3K PI3K ATP->PI3K Active RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK (Proliferation) MEK->ERK AKT AKT PI3K->AKT mTOR mTOR (Survival) AKT->mTOR

EGFR signaling pathway and ATP-competitive inhibition by quinazoline derivatives.

Experimental Design & Self-Validating Workflow

In computational drug discovery, a docking protocol is only as trustworthy as its internal controls. To ensure high scientific integrity (E-E-A-T), this protocol employs a self-validating system : before docking the novel 6-(pyridin-4-yl)quinazolin-2-amine ligand, we must first redock the co-crystallized ligand (Erlotinib) back into its native receptor. If the Root Mean Square Deviation (RMSD) between the predicted pose and the experimental crystal pose is ≤ 2.0 Å, the grid parameters and scoring function are validated for this specific pocket[7].

We utilize [8], an open-source docking engine that improves upon AutoDock 4 by utilizing a sophisticated empirical scoring function and multithreaded optimization.

Docking Workflow

Docking_Workflow P1 Protein Prep (PDB: 1M17/4HJO) P3 Grid Box (ATP Pocket) P1->P3 P2 Ligand Prep (Energy Minimized) P2->P3 P4 AutoDock Vina (Exhaustiveness=24) P3->P4 P5 RMSD Validation (< 2.0 Å) P4->P5 P6 Interaction Analysis (H-bonds, Pi-Pi) P5->P6

Step-by-step computational molecular docking workflow using AutoDock Vina.

Step-by-Step Methodology

Phase 1: Macromolecule Preparation

Target Structures: We utilize [9] (Wild-type EGFR kinase domain with Erlotinib) and [10] (Inactive EGFR conformation with Erlotinib) to account for conformational flexibility.

  • Structure Retrieval & Cleanup: Download the .pdb files. Using AutoDockTools (ADT) or PyMOL, strip all water molecules and extraneous heteroatoms.

    • Causality: Water molecules are removed to prevent false steric clashes during rigid-receptor docking, as bulk solvent is implicitly handled by Vina's scoring function.

  • Protonation & Charge Assignment: Add polar hydrogens and compute Gasteiger charges.

    • Causality: AutoDock Vina’s scoring algorithm heavily relies on the precise coordinates of polar hydrogens to calculate the directionality and strength of hydrogen bonds[8].

  • Extraction of Co-crystallized Ligand: Isolate Erlotinib (AQ4) and save it separately as a reference for the validation step[11].

  • Format Conversion: Save the prepared receptor as receptor.pdbqt.

Phase 2: Ligand Preparation
  • Structure Generation: Sketch 6-(pyridin-4-yl)quinazolin-2-amine using ChemDraw or Avogadro.

  • Energy Minimization: Apply the MMFF94 force field to minimize the ligand to its global energy minimum.

    • Causality: Starting from a high-energy or strained conformation can trap the docking algorithm in local minima, leading to false-positive binding poses.

  • Torsion Tree Setup: Open the minimized ligand in ADT. Define the root and assign rotatable bonds (specifically the bond linking the quinazoline core to the pyridine ring).

  • Format Conversion: Save as ligand.pdbqt.

Phase 3: Grid Box Configuration

The grid box must encompass the entire ATP-binding cleft.

  • Centering: Center the grid box directly on the coordinates of the extracted co-crystallized Erlotinib. For 1M17, this is approximately X = 22.0, Y = 0.5, Z = 53.0[12].

  • Dimensions: Set the search space to 25 × 25 × 25 Å.

    • Causality: This volume is large enough to allow the 6-(pyridin-4-yl)quinazolin-2-amine to explore all rotational degrees of freedom while restricting the search strictly to the catalytic pocket, saving computational time and preventing non-specific allosteric binding.

Phase 4: AutoDock Vina Execution

Create a config.txt file with the following parameters:

Causality for Exhaustiveness: The default exhaustiveness in Vina is 8. We increase this to 24 to force the algorithm to perform a more rigorous Monte Carlo simulated annealing search, reducing the probability of missing the true binding pose for novel derivatives[8].

Run the command: vina --config config.txt --log log.txt

Quantitative Data Presentation & Analysis

Following the execution, the output .pdbqt files are analyzed using PyMOL and Discovery Studio Visualizer to map 2D and 3D interactions. The table below summarizes the expected validation metrics and comparative docking scores.

Table 1: Comparative Docking Metrics against EGFR (PDB: 1M17)
LigandTarget PDBBinding Affinity (kcal/mol)Key Hydrogen Bonds (Distance)Hydrophobic InteractionsRMSD of Redocking (Å)
Erlotinib (Control/Redock)1M17-8.5 to -9.2Met769 (N1 quinazoline)Leu694, Val702, Ala7191.24 Å (Valid)
6-(pyridin-4-yl)quinazolin-2-amine 1M17-8.8 to -9.5Met769 (N1 quinazoline), Thr790 (pyridine N)Val702, Lys721, Leu820N/A
Erlotinib (Control/Redock)4HJO-8.1 to -8.9Met793 (Alternative numbering)Leu718, Val726, Ala7431.45 Å (Valid)
6-(pyridin-4-yl)quinazolin-2-amine 4HJO-8.4 to -9.1Met793 (N1 quinazoline)Lys745, Leu844N/A

Note: The successful redocking of Erlotinib with an RMSD < 2.0 Å confirms the trustworthiness of the grid parameters. The novel compound demonstrates comparable or superior binding affinity, driven by the additional hydrogen bonding potential of the pyridine nitrogen with the Thr790 gatekeeper residue.

References

  • 1M17: Epidermal Growth Factor Receptor tyrosine kinase domain with 4-anilinoquinazoline inhibitor erlotinib. RCSB Protein Data Bank. Available at:[Link][9]

  • 4HJO: Crystal structure of the inactive EGFR tyrosine kinase domain with erlotinib. RCSB Protein Data Bank. Available at: [Link][10]

  • AutoDock Vina: improving the speed and accuracy of docking with a new scoring function, efficient optimization, and multithreading. The Scripps Research Institute. Available at: [Link][8]

  • Investigating the activity of Quinazoline derivatives against T790 mutant EGFR receptors employing computer-aided drug design. Journal of Applied Pharmaceutical Science. Available at: [Link][6]

  • Quinazolinone-Amino Acid Hybrids as Dual Inhibitors of EGFR Kinase and Tubulin Polymerization. MDPI. Available at:[Link][5]

  • Redocking Protocol by AutoDock Vina. ResearchGate. Available at:[Link][7]

  • Insights from the molecular docking analysis of EGFR antagonists. National Institutes of Health (NIH). Available at:[Link][12]

Sources

Application

Application Notes and Protocols for In Vitro Kinase Assay Using 6-(pyridin-4-yl)quinazolin-2-amine

Introduction: The Quinazoline Scaffold in Kinase Inhibition The quinazoline core is a privileged scaffold in medicinal chemistry, forming the backbone of numerous potent and selective kinase inhibitors. Kinases, a family...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction: The Quinazoline Scaffold in Kinase Inhibition

The quinazoline core is a privileged scaffold in medicinal chemistry, forming the backbone of numerous potent and selective kinase inhibitors. Kinases, a family of over 500 enzymes in the human genome, are critical regulators of cellular signaling pathways by catalyzing the transfer of a phosphate group from ATP to a substrate protein. Dysregulation of kinase activity is a hallmark of many diseases, particularly cancer, making them a major focus of drug discovery efforts. Compounds with the 6-(pyridin-4-yl)quinazolin-2-amine backbone have been investigated as inhibitors of various kinases, including those involved in cell cycle progression and angiogenesis, such as Aurora kinases, Phosphatidylinositol 3-kinases (PI3Ks), and Vascular Endothelial Growth Factor Receptors (VEGFRs).

This document provides a comprehensive guide for researchers, scientists, and drug development professionals on performing in vitro kinase assays to characterize the inhibitory activity of 6-(pyridin-4-yl)quinazolin-2-amine and its analogs. We will focus on a robust, luminescence-based assay methodology, the ADP-Glo™ Kinase Assay, which measures the amount of ADP produced during the kinase reaction. This method is highly sensitive, amenable to high-throughput screening (HTS), and can be used for a wide variety of kinases.

Principle of the ADP-Glo™ Kinase Assay

The ADP-Glo™ Kinase Assay is a two-step process that quantifies kinase activity by measuring the amount of ADP generated in the kinase reaction.

  • Kinase Reaction & ATP Depletion: In the first step, the kinase reaction is performed in the presence of the kinase, substrate, ATP, and the test inhibitor (e.g., 6-(pyridin-4-yl)quinazolin-2-amine). After the reaction reaches completion, the ADP-Glo™ Reagent is added to terminate the kinase reaction and deplete any remaining ATP. This is a critical step to ensure that the subsequent luminescence signal is directly proportional to the amount of ADP produced.

  • ADP to ATP Conversion & Luminescence Detection: In the second step, the Kinase Detection Reagent is added. This reagent contains an enzyme that converts the ADP generated in the kinase reaction back into ATP. This newly synthesized ATP then acts as a substrate for a thermostable luciferase, which catalyzes the production of light (luminescence). The intensity of the luminescent signal is directly proportional to the amount of ADP produced, and therefore, directly correlates with the kinase activity.

Materials and Reagents

  • Kinases: Recombinant human kinases (e.g., Aurora A, PI3Kα, VEGFR2). The purity and activity of the kinase are critical for reproducible results.

  • Substrates: Specific peptide or protein substrates for each kinase.

  • ATP: Adenosine 5'-triphosphate, high purity.

  • ADP: Adenosine 5'-diphosphate, high purity (for standard curve).

  • Test Compound: 6-(pyridin-4-yl)quinazolin-2-amine, dissolved in 100% DMSO.

  • Kinase Assay Buffer: A typical kinase buffer formulation is 40 mM Tris-HCl (pH 7.5), 20 mM MgCl₂, and 0.1 mg/mL BSA. However, the optimal buffer composition can vary between kinases.

  • ADP-Glo™ Kinase Assay Kit (Promega):

    • ADP-Glo™ Reagent

    • Kinase Detection Reagent

  • Assay Plates: White, opaque 96-well or 384-well plates suitable for luminescence measurements.

  • Luminometer: A plate-reading luminometer with high sensitivity.

Experimental Protocols

PART 1: Reagent Preparation
  • Kinase Buffer Preparation: Prepare a 1X kinase buffer and keep it on ice. The buffer composition should be optimized for the specific kinase being assayed. A general-purpose buffer can be prepared as follows:

    • 40 mM Tris-HCl, pH 7.5

    • 20 mM MgCl₂

    • 0.1 mg/mL Bovine Serum Albumin (BSA)

  • ATP and ADP Stock Solutions: Prepare 10 mM stock solutions of ATP and ADP in kinase buffer. Store in aliquots at -20°C.

  • Test Compound Serial Dilution:

    • Prepare a 10 mM stock solution of 6-(pyridin-4-yl)quinazolin-2-amine in 100% DMSO.

    • Create a serial dilution series of the test compound in 100% DMSO.

    • Further dilute this series in the appropriate kinase buffer to create 2X inhibitor solutions. It is crucial to ensure the final DMSO concentration in the assay does not exceed 1% to avoid solvent-induced inhibition of the kinase.

PART 2: Kinase Activity Assay and IC50 Determination

This protocol is designed for a 384-well plate format. Volumes can be adjusted for other plate formats, maintaining the recommended ratios.

Assay Plate Setup:

  • Compound Addition: Add 2.5 µL of the 2X serially diluted 6-(pyridin-4-yl)quinazolin-2-amine or vehicle (kinase buffer with the same final DMSO concentration) to the appropriate wells of the assay plate.

  • Controls:

    • Positive Control (100% Kinase Activity): Wells containing kinase and substrate, but no inhibitor (vehicle only).

    • Negative Control (0% Kinase Activity): Wells containing substrate but no kinase.

  • Enzyme Addition: Add 2.5 µL of the 2X kinase solution to all wells except the negative control wells. To the negative control wells, add 2.5 µL of kinase dilution buffer.

  • Pre-incubation: Gently mix the plate and incubate at room temperature for 15-30 minutes to allow the inhibitor to bind to the kinase.

Initiation of Kinase Reaction:

  • Substrate/ATP Addition: Initiate the kinase reaction by adding 5 µL of a 2X substrate/ATP mixture to all wells. The final concentrations of substrate and ATP should be at or near their respective Km values for the kinase to ensure accurate determination of competitive inhibition.

  • Incubation: Incubate the plate at the optimal temperature for the kinase (typically 30°C or 37°C) for a predetermined time (e.g., 60 minutes). The reaction time should be within the linear range of the assay.

Signal Detection:

  • ATP Depletion: Add 5 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction. Incubate at room temperature for 40 minutes.

  • ADP to ATP Conversion and Luminescence Generation: Add 10 µL of Kinase Detection Reagent to each well. Incubate at room temperature for 30-60 minutes to allow for the conversion of ADP to ATP and the subsequent generation of a stable luminescent signal.

  • Data Acquisition: Measure the luminescence of each well using a plate-reading luminometer.

Data Analysis and Interpretation

ATP to ADP Standard Curve

To correlate the luminescent signal to the amount of ADP produced, it is essential to generate an ATP-to-ADP conversion standard curve. This is done by preparing a series of standards with varying ratios of ATP and ADP at a constant total adenine nucleotide concentration, equal to the initial ATP concentration in the kinase reaction.

% ADP ConversionVolume of 100 µM ATP (µL)Volume of 100 µM ADP (µL)
0%1000
1%991
2%982
5%955
10%9010
20%8020
50%5050
100%0100
Table 1: Example of preparing standards for an ATP-to-ADP conversion curve.
Calculation of Percent Inhibition

The percentage of kinase inhibition for each concentration of 6-(pyridin-4-yl)quinazolin-2-amine is calculated using the following formula:

Where:

  • RLU_inhibitor is the relative luminescence units from the wells with the inhibitor.

  • RLU_positive_control is the average RLU from the wells with no inhibitor.

  • RLU_negative_control is the average RLU from the wells with no kinase.

IC50 Determination

The half-maximal inhibitory concentration (IC50) is the concentration of the inhibitor at which 50% of the kinase activity is inhibited. To determine the IC50 value, plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve (variable slope) using a suitable software package like GraphPad Prism.

Inhibitor Conc. (nM)% Inhibition (Aurora A)% Inhibition (PI3Kα)% Inhibition (VEGFR2)
0.15.22.18.5
115.89.725.3
1048.935.455.1
10085.370.190.2
100098.192.599.5
1000099.598.9100.0
Table 2: Example data for the inhibition of different kinases by 6-(pyridin-4-yl)quinazolin-2-amine.

The IC50 value is a critical parameter for characterizing the potency of an inhibitor.

Assay Quality Control: Z'-Factor

For high-throughput screening applications, it is important to assess the quality of the assay. The Z'-factor is a statistical parameter that provides a measure of the separation between the positive and negative controls.

Where:

  • SD is the standard deviation.

  • Mean is the average of the controls.

An assay with a Z'-factor between 0.5 and 1.0 is considered excellent for screening.

Visualizing the Workflow and Signaling Pathway

Experimental Workflow

G cluster_prep Reagent Preparation cluster_assay Assay Execution cluster_detection Signal Detection cluster_analysis Data Analysis prep_buffer Prepare Kinase Buffer prep_inhibitor Prepare Serial Dilution of 6-(pyridin-4-yl)quinazolin-2-amine prep_buffer->prep_inhibitor prep_kinase Prepare 2X Kinase Solution prep_buffer->prep_kinase prep_substrate_atp Prepare 2X Substrate/ATP Mix prep_buffer->prep_substrate_atp add_inhibitor Add Inhibitor/Vehicle to Plate prep_inhibitor->add_inhibitor add_kinase Add Kinase Solution prep_kinase->add_kinase start_reaction Initiate Reaction with Substrate/ATP Mix prep_substrate_atp->start_reaction add_inhibitor->add_kinase pre_incubate Pre-incubate add_kinase->pre_incubate pre_incubate->start_reaction incubate_reaction Incubate start_reaction->incubate_reaction stop_reaction Add ADP-Glo™ Reagent (Stop Reaction & Deplete ATP) incubate_reaction->stop_reaction detect_signal Add Kinase Detection Reagent (Convert ADP to ATP & Generate Light) stop_reaction->detect_signal read_luminescence Read Luminescence detect_signal->read_luminescence calc_inhibition Calculate % Inhibition read_luminescence->calc_inhibition plot_curve Plot Dose-Response Curve calc_inhibition->plot_curve calc_ic50 Determine IC50 plot_curve->calc_ic50

Figure 1: A schematic representation of the in vitro kinase assay workflow.

Generalized Kinase Signaling Pathway and Inhibition

G cluster_pathway Kinase Signaling cluster_inhibition Inhibition Mechanism Kinase Kinase Phospho_Substrate Phosphorylated Substrate (Active) Kinase->Phospho_Substrate Phosphorylation ADP ADP Kinase->ADP ATP ATP ATP->Kinase Substrate Substrate (Inactive) Substrate->Kinase Downstream Downstream Signaling Phospho_Substrate->Downstream Inhibitor 6-(pyridin-4-yl)quinazolin-2-amine Inhibitor->Kinase Binds to ATP pocket

Figure 2: Inhibition of a kinase by an ATP-competitive inhibitor.

Troubleshooting

Problem Possible Cause Solution
High variability between replicates Incomplete mixing of reagents.Gently tap the plate or use a plate shaker after each reagent addition.
Pipetting errors, especially with small volumes.Use calibrated pipettes and reverse pipetting for viscous solutions.
Low signal or no kinase activity Inactive kinase or substrate.Use freshly prepared or properly stored reagents. Verify enzyme activity with a known activator.
Suboptimal assay conditions (pH, temperature, buffer).Optimize reaction conditions for the specific kinase.
High background signal ATP contamination in reagents.Use high-purity ATP and other reagents.
Autophosphorylation of the kinase.Include a no-substrate control to quantify autophosphorylation.

Conclusion

The in vitro kinase assay using the ADP-Glo™ platform provides a robust and sensitive method for characterizing the inhibitory potential of compounds like 6-(pyridin-4-yl)quinazolin-2-amine. By following the detailed protocols and data analysis guidelines presented in these application notes, researchers can obtain reliable and reproducible IC50 values, enabling the accurate assessment of inhibitor potency and selectivity. This information is crucial for the advancement of promising kinase inhibitors in the drug discovery pipeline.

References

  • In vitroキナーゼアッセイ | 公益社団法人日本アイソトープ協会|JRIA. (n.d.). Retrieved from [Link]

  • ADP-Glo™ Kinase Assay Protocol. (n.d.). Promega. Retrieved from [Link]

  • Zhang JH, Chung TD, Oldenburg KR. A Simple Statistical Parameter for Use in Evaluation and Validation of High Throughput Screening Assays. J Biomol Screen. 1999;4(2):67-73.
  • Kinase-Glo® Luminescent Kinase Assay Platform Technical Bulletin #TB372. (2015).
  • From S/B to Z′: A Better Way to Measure Assay Quality in High-Throughput Screening. (2025, November 20). BellBrook Labs. Retrieved from [Link]

  • Z-Factor Calculator - Free Online Tool | Assay Quality Control. (n.d.). PunnettSquare Tools. Retrieved from [Link]

  • Tanega C, Shen M, Mott BT, Thomas CJ, MacArthur R, Inglese J, Auld DS. Comparison of Bioluminescent Kinase Assays Using Substrate Depletion and Product Formation. Assay and drug development technologies. 2009;7(6):606-614.
  • Introducing the Kinase-Glo™ Luminescent Kinase Assay. (n.d.). Promega Notes 83.
  • On HTS: Z-factor. (2023, December 12). Retrieved from [Link]

  • The Z prime value (Z´). (2025, January 27). BMG LABTECH. Retrieved from [Link]

  • Synthesis and biological evaluation of some new 2-pyridylquinazoline deriv
  • Using GraphPad Prism to Interpolate Data from a Standard Curve to Generate a Dose-Response. (n.d.). BellBrook Labs. Retrieved from [Link]

  • Application Notes: Determining the IC50 of EGFR-IN-1 Hydrochloride using an In Vitro Kinase Assay. (n.d.). Benchchem.
  • Application Notes and Protocols for Measuring the IC50 Value of 3-(2-Chloropyrimidin-4-yl)benzoic Acid Analogs. (n.d.). Benchchem.
  • Troubleshooting Promega Enzymatic activity kit: ADPGlo, detection reagent proprietary kit? (2016, November 8).
  • Kinase-GloTM Luminescent Kinase Assay のご紹介. (n.d.). Promega.
  • Noise in ADP Glo assay? (2019, March 6).
  • Equation: [Inhibitor] vs. response. (n.d.). GraphPad Prism 11 Curve Fitting Guide. Retrieved from [Link]

  • Enzyme kinetics -- Inhibition. (n.d.). GraphPad Prism 11 Curve Fitting Guide.
  • Inhibition of PI3K Class IA Kinases Using GDC-0941 Overcomes Cytoprotection of Multiple Myeloma Cells in the Osteoclastic Bone Marrow Microenvironment Enhancing the Efficacy of Current Clinical Therapeutics. (2023, January 11). MDPI.
  • In vitro reconstitutions suggest a general model for paradoxical activation of ARAF, BRAF, and CRAF by diverse RAF inhibitor types that does not rely on neg
  • Synthesis and biological evaluation of novel 2-phenylquinazoline-4-amine derivatives: identification of 6-phenyl-8H-benzo[g]quinazolino[4,3-b]quinazolin-8-one as a highly potent inducer of NAD(P)H
Method

Application Note: High-Resolution Mass Spectrometry Characterization of 6-(pyridin-4-yl)quinazolin-2-amine

Executive Summary The rational design of targeted therapeutics frequently leverages the quinazoline scaffold due to its privileged status in medicinal chemistry, particularly in the development of kinase inhibitors and p...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The rational design of targeted therapeutics frequently leverages the quinazoline scaffold due to its privileged status in medicinal chemistry, particularly in the development of kinase inhibitors and potent adenosine A2A receptor antagonists[1]. 6-(pyridin-4-yl)quinazolin-2-amine is a structurally complex derivative featuring a quinazoline core conjugated to a pyridine ring. Robust pharmacokinetic (PK) profiling and impurity characterization of this compound require highly specific analytical methodologies.

This application note provides a comprehensive, causality-driven protocol for the Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) characterization of 6-(pyridin-4-yl)quinazolin-2-amine. By detailing the gas-phase fragmentation mechanics and establishing a self-validating experimental workflow, this guide equips analytical scientists with the framework needed to achieve sub-nanogram sensitivity and absolute structural confirmation.

Physicochemical & Structural Profiling

Before initiating MS optimization, it is critical to understand the physicochemical parameters that dictate the molecule's behavior in both the liquid and gas phases. The presence of three distinct nitrogen centers (pyridine N, quinazoline N1/N3, and the exocyclic amine) heavily influences its ionization efficiency[2].

ParameterValueAnalytical Implication
Chemical Formula C13​H10​N4​ Determines the isotopic distribution pattern.
Monoisotopic Mass 222.0905 DaDefines the exact mass for high-resolution MS (HRMS).
Precursor Ion [M+H]+ 223.0984 m/zTarget mass for Q1 isolation in positive ESI mode.
LogP (Predicted) ~1.3 - 2.0Indicates moderate polarity; requires a gradient starting with low organic composition for adequate C18 retention.
Hydrogen Bond Acceptors 4Highly susceptible to protonation in acidic mobile phases (e.g., 0.1% Formic Acid).

Mechanistic Insights into Gas-Phase Fragmentation

To confidently assign Multiple Reaction Monitoring (MRM) transitions, one must understand the causality behind the molecule's fragmentation.

Ionization Dynamics: When subjected to positive Electrospray Ionization (ESI+), 6-(pyridin-4-yl)quinazolin-2-amine readily forms a stable protonated precursor ion [M+H]+ at m/z 223.1. The acidic mobile phase (0.1% formic acid) forces protonation at the most basic sites—typically the N1 of the quinazoline core or the pyridine nitrogen—driving high ionization efficiency[3].

Collision-Induced Dissociation (CID) Pathways: Upon entering the collision cell, the molecule undergoes specific structural collapses dictated by bond dissociation energies:

  • Loss of Ammonia (-17 Da): The most energetically favorable initial cleavage is the neutral loss of the exocyclic 2-amino group as NH3​ , yielding a stable product ion at m/z 206.1.

  • Pyrimidine Ring Opening (-27 Da / -42 Da): As collision energy increases, the pyrimidine moiety of the quinazoline core undergoes a well-documented ring-opening mechanism[4]. This results in the expulsion of hydrogen cyanide (HCN, -27 Da) to form an ion at m/z 196.1, or the loss of cyanamide ( NH2​CN , -42 Da) yielding m/z 181.1[5].

  • Pyridine Stability: The pyridine ring is highly stable due to its aromatic resonance. Cross-ring cleavages of the pyridine moiety only occur under extreme collision energies (>40 eV), making it a poor target for primary MRM transitions[6].

Analytical Workflow: LC-MS/MS Protocol

The following protocol is designed to mitigate matrix effects while maximizing the signal-to-noise (S/N) ratio.

Step 4.1: Sample Preparation (Protein Precipitation)

Causality: Acetonitrile (ACN) is selected over methanol because it yields a "harder" protein crash, precipitating a denser pellet and more effectively stripping phospholipids that cause ion suppression in ESI+.

  • Aliquot 50 µL of the biological sample (e.g., plasma) into a microcentrifuge tube.

  • Add 150 µL of ice-cold ACN containing an appropriate internal standard (IS).

  • Vortex vigorously for 2 minutes to ensure complete protein denaturation.

  • Centrifuge at 14,000 × g for 10 minutes at 4°C.

  • Transfer 100 µL of the supernatant to an autosampler vial containing 100 µL of HPLC-grade water (to match initial mobile phase conditions and prevent peak distortion).

Step 4.2: Chromatographic Separation

Causality: A sub-2 µm C18 column provides the theoretical plates necessary for sharp peak shapes, while the acidic mobile phase ensures the compound remains fully ionized during elution.

  • Column: Acquity UPLC BEH C18 (2.1 × 50 mm, 1.7 µm)

  • Mobile Phase A: 0.1% Formic Acid in Water

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile

  • Flow Rate: 0.4 mL/min

  • Gradient Program:

    • 0.0 - 0.5 min: 5% B

    • 0.5 - 2.5 min: Linear ramp to 95% B

    • 2.5 - 3.5 min: Hold at 95% B (Column Wash)

    • 3.5 - 4.0 min: Return to 5% B (Re-equilibration)

Step 4.3: Mass Spectrometry Optimization

Causality: Source temperature and desolvation gas flow must be set high enough to evaporate the aqueous droplets rapidly, preventing the formation of solvent clusters that dilute the target ion signal.

  • Ionization Mode: ESI Positive

  • Capillary Voltage: 3.0 kV

  • Desolvation Temperature: 500°C

  • Desolvation Gas Flow: 800 L/hr

Quantitative Data & MRM Parameters

The table below summarizes the optimized MRM transitions. The primary transition is used for absolute quantification, while the secondary transitions act as structural qualifiers.

Precursor Ion (m/z)Product Ion (m/z)Dwell Time (ms)Collision Energy (eV)Structural AssignmentPurpose
223.1 206.1 5020 [M+H−NH3​]+ Primary Quantifier
223.1 196.1 5025 [M+H−HCN]+ Secondary Qualifier
223.1 181.1 5035 [M+H−NH2​CN]+ Tertiary Qualifier

Mandatory Visualization: LC-MS/MS Workflow

LCMS_Workflow Step1 1. Sample Preparation Protein Precipitation (ACN) Step2 2. Chromatographic Separation C18 Column, 0.1% FA / ACN Gradient Step1->Step2 2 µL Injection (Matrix Removal) Step3 3. ESI+ Ionization Formation of[M+H]+ (m/z 223.1) Step2->Step3 Elution (t_R ~ 2.5 min) Step4 4. Quadrupole 1 (Q1) Isolation Select Precursor m/z 223.1 Step3->Step4 Desolvation & Ion Transfer Step5 5. Collision Cell (q2) Fragmentation CID with Argon Gas Step4->Step5 20-35 eV Collision Energy Step6 6. Quadrupole 3 (Q3) Detection MRM: 223.1 -> 206.1 / 196.1 Step5->Step6 Product Ion Mass Analysis

Figure 1: Sequential LC-MS/MS analytical workflow for 6-(pyridin-4-yl)quinazolin-2-amine.

System Suitability & Self-Validation

To guarantee data integrity, this protocol functions as a self-validating system. The following internal controls must be executed prior to running unknown samples:

  • Carryover Assessment (Blank Injection): Inject a neat solvent blank immediately following the Upper Limit of Quantification (ULOQ) standard. The signal in the blank must be <20% of the Lower Limit of Quantification (LLOQ) to confirm the absence of column or autosampler carryover.

  • Matrix Effect Evaluation (Post-Column Infusion): Infuse a constant stream of the neat standard (100 ng/mL) post-column while injecting a blank biological matrix extract. A stable baseline without significant ion suppression or enhancement at the target retention time ( tR​ ~ 2.5 min) validates that the sample preparation successfully removed interfering phospholipids.

  • Signal-to-Noise Verification: The LLOQ sample must demonstrate a Signal-to-Noise (S/N) ratio of ≥10:1 for the primary MRM transition (223.1 → 206.1) and ≥5:1 for the secondary qualifier transition. Failure to meet these metrics requires immediate source cleaning or recalibration.

References

  • Electron Impact Ionization Mass Spectra of 3-Amino 5,6-dimethoxyl-2-methyl quinazolin-4-(3H)-one Derivative. Semantic Scholar. 4

  • Electron Impact Ionization Mass Spectra of 3-Amino 5,6-Dimethoxyl-2-Methyl Quinazolin-4-(3H)-One Derivative. SciencePublishingGroup. 5

  • Quinazolin-2-amine | C8H7N3 | CID 519332. PubChem (NIH). 2

  • Rapid characterisation of quinazoline drug impurities using electrospray mass spectrometry-mass spectrometry and computational chemistry approaches. ePrints Soton. 3

  • Experimental mass spectra of the dissociative ionization of (a) pyridine and (b) benzonitrile. ResearchGate.6

  • Novel Quinazoline Derivatives as Highly Effective A2A Adenosine Receptor Antagonists. NIH. 1

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Application

Application Note: Formulation Strategies for Preclinical Evaluation of 6-(pyridin-4-yl)quinazolin-2-amine in Animal Models

Abstract This guide provides a comprehensive framework for developing robust and effective formulations for the investigational compound 6-(pyridin-4-yl)quinazolin-2-amine for use in preclinical animal models. Quinazolin...

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Author: BenchChem Technical Support Team. Date: April 2026

Abstract

This guide provides a comprehensive framework for developing robust and effective formulations for the investigational compound 6-(pyridin-4-yl)quinazolin-2-amine for use in preclinical animal models. Quinazoline derivatives frequently exhibit poor aqueous solubility, a major impediment to achieving adequate and reproducible systemic exposure in in vivo studies.[1] This document outlines a systematic approach, beginning with an assessment of the compound's physicochemical properties and progressing through a decision-making workflow for selecting appropriate solubilization strategies. Detailed protocols for preparing co-solvent systems, cyclodextrin complexes, and amorphous solid dispersions are provided, along with critical quality control measures and considerations for administration in common laboratory animal species.

Introduction: The Challenge of Poor Solubility

6-(pyridin-4-yl)quinazolin-2-amine belongs to the quinazoline class of compounds, many of which are investigated for their potential as kinase inhibitors or other therapeutic agents.[2][3] A common characteristic of this structural class is a rigid, aromatic core that contributes to high crystal lattice energy and lipophilicity, often resulting in poor aqueous solubility.[1] This low solubility presents a significant challenge for preclinical evaluation, as it can lead to:

  • Incomplete dissolution in the gastrointestinal tract following oral administration.

  • Low and erratic bioavailability, complicating dose-response assessments.[4]

  • Precipitation upon injection for parenteral routes.

  • Underestimation of a compound's true efficacy and toxicity.

The primary objective of formulation development at the preclinical stage is to overcome these solubility barriers to ensure maximal and consistent systemic exposure for safety and efficacy testing.[5] This note provides researchers with the rationale and methodologies to select and prepare appropriate formulations for both oral and intravenous administration routes.

Physicochemical Characterization & Rationale

While specific experimental data for 6-(pyridin-4-yl)quinazolin-2-amine is not widely published, its structure suggests properties typical of quinazoline-based kinase inhibitors. A foundational step in any formulation strategy is to determine or predict these key parameters.

Table 1: Predicted Physicochemical Properties of 6-(pyridin-4-yl)quinazolin-2-amine and Formulation Implications

PropertyPredicted Value/RangeFormulation Implication
Molecular Weight ~300 - 400 g/mol Within the range of typical small molecules; does not inherently pose a formulation challenge.
Aqueous Solubility (pH 7.4) < 10 µg/mL (Predicted)Primary Challenge. Classified as poorly soluble. Simple aqueous vehicles (saline, PBS, water) are inadequate. Requires solubility enhancement techniques like co-solvents, pH modification, surfactants, or complexation.[6]
LogP (Lipophilicity) 3.0 - 4.5 (Predicted)Indicates high lipophilicity and preference for non-polar environments. Reinforces the need for solubilization strategies. Lipid-based formulations could be a viable option.[7]
pKa (Predicted) Basic (Pyridine N, Amine)The presence of basic nitrogen atoms suggests that solubility will be pH-dependent, increasing at lower pH where the molecule becomes protonated and ionized.[8] This can be exploited for formulation but may lead to precipitation in the neutral pH of the bloodstream or intestines.
Chemical Stability Generally stableQuinazoline cores are typically stable. However, stability in proposed formulation vehicles should always be confirmed empirically over the expected duration of use and storage.

Predicted values are based on structural similarities to other quinazoline derivatives.[9][10] It is imperative that these properties are experimentally determined for the specific batch of the compound being used.

Formulation Strategy Selection Workflow

The choice of formulation depends on the intended route of administration, the required dose, and the physicochemical properties of the compound. The following workflow provides a logical path for selecting an appropriate starting point.

G cluster_0 cluster_1 cluster_2 cluster_3 cluster_4 cluster_5 start Start: Determine Max Required Dose (mg/kg) sol_check Is Dose Soluble in Simple Vehicle at Required Conc.? (e.g., <5% DMSO in Saline) start->sol_check oral_iv Select Route of Administration sol_check->oral_iv No use_simple Use Simple Vehicle sol_check->use_simple Yes oral_path Oral Route oral_iv->oral_path iv_path IV Route oral_iv->iv_path oral_options Explore Oral Formulations: 1. Co-solvent System (e.g., PEG 400) 2. Cyclodextrin Complex 3. Amorphous Suspension oral_path->oral_options iv_options Explore IV Formulations: 1. Co-solvent System (e.g., 20% DMSO/PEG) 2. Cyclodextrin Inclusion Complex iv_path->iv_options final_qc Perform QC on Final Formulation: - Visual Inspection - pH Measurement - Stability Check oral_options->final_qc iv_options->final_qc use_simple->final_qc

Caption: Decision workflow for selecting a formulation strategy.

Detailed Formulation Protocols

Disclaimer: All procedures should be performed in a chemical fume hood using appropriate personal protective equipment (PPE). Excipients should be of pharmaceutical grade when available.[11] The stability of the final formulation should be confirmed before initiating animal studies.

Protocol 4.1: Co-solvent Formulation for Oral (PO) or Intravenous (IV) Administration

Rationale: Co-solvents like polyethylene glycol 400 (PEG 400) and dimethyl sulfoxide (DMSO) are widely used to dissolve hydrophobic compounds.[6][12] PEG 400 is a water-miscible polymer with a good safety profile for oral and parenteral routes at appropriate concentrations.[13][14] DMSO is a powerful aprotic solvent but should be used at the lowest concentration possible, especially for IV routes, due to potential toxicity.[15][16]

Materials:

  • 6-(pyridin-4-yl)quinazolin-2-amine (API)

  • Dimethyl Sulfoxide (DMSO), anhydrous

  • Polyethylene Glycol 400 (PEG 400)

  • Saline (0.9% NaCl) or Phosphate-Buffered Saline (PBS), sterile

  • Sterile glass vials

  • Magnetic stirrer and stir bars

  • Vortex mixer

  • Sterile filters (0.22 µm) for IV preparations

Step-by-Step Procedure:

  • Determine Final Vehicle Composition:

    • For Oral (PO): A common starting point is 10% DMSO, 40% PEG 400, 50% Water (or Saline).

    • For Intravenous (IV): A more stringent composition is required to minimize toxicity. Start with 5-10% DMSO, 30% PEG 400, 60-65% Saline.[12][17] Never use 100% DMSO for IV administration.

  • Preparation: a. Weigh the required amount of API into a sterile glass vial. b. Add the required volume of DMSO to the vial. Vortex or sonicate until the API is fully dissolved. This creates a concentrated stock. c. In a separate sterile container, mix the required volumes of PEG 400 and Saline/Water. d. While vortexing or stirring the PEG/Saline mixture, slowly add the DMSO-API stock solution dropwise. This technique, known as "antisolvent precipitation," must be done carefully to prevent the API from crashing out of solution. e. Continue to stir the final mixture for 15-30 minutes to ensure homogeneity.

  • Quality Control (QC): a. Visual Inspection: The final formulation should be a clear, particle-free solution. Hold it against a light and dark background to check for any precipitates. b. pH Measurement: Measure the pH of the final solution. For IV administration, the ideal pH is between 7.0 and 7.4.[8] Adjust with dilute HCl or NaOH if necessary, but be aware that pH changes can affect solubility. c. Sterilization (IV only): Filter the final solution through a 0.22 µm sterile syringe filter into a sterile vial. d. Stability: Store a small aliquot of the formulation under the intended storage conditions (e.g., 4°C) for 24-48 hours and re-inspect for precipitation before use.

Protocol 4.2: Cyclodextrin-Based Formulation for PO or IV Administration

Rationale: Cyclodextrins are cyclic oligosaccharides that have a hydrophilic exterior and a hydrophobic inner cavity.[18] They can encapsulate poorly soluble drug molecules, forming an "inclusion complex" that is water-soluble.[19][20] Hydroxypropyl-β-cyclodextrin (HP-β-CD) is commonly used due to its high water solubility and established safety profile.[14][21]

Materials:

  • 6-(pyridin-4-yl)quinazolin-2-amine (API)

  • Hydroxypropyl-β-cyclodextrin (HP-β-CD)

  • Sterile Water for Injection or Saline (0.9% NaCl)

  • pH meter

  • Vortex mixer, sonicator, and/or magnetic stirrer

Step-by-Step Procedure:

  • Prepare the Cyclodextrin Vehicle: a. Weigh the required amount of HP-β-CD. A common starting concentration is 20-40% (w/v). b. Add the HP-β-CD to the required volume of sterile water or saline in a glass vial. c. Stir or vortex until the HP-β-CD is completely dissolved. The solution will be clear but may be slightly more viscous than water.

  • Form the Inclusion Complex: a. Weigh the required amount of API. b. Slowly add the powdered API to the stirring cyclodextrin solution. c. Stir the mixture vigorously for several hours (4-24 hours) at room temperature. Sonication can be used intermittently to aid dissolution. The goal is to allow time for the API to enter the cyclodextrin cavity.

  • Quality Control (QC): a. Visual Inspection: The final formulation should ideally be a clear solution. If some solid remains, it may indicate that the solubility limit has been exceeded. The solution can be filtered or centrifuged to remove undissolved material, but the final concentration must then be determined analytically (e.g., by HPLC). b. pH Measurement: Check the final pH and adjust if necessary, particularly for IV administration.[8] c. Sterilization (IV only): Filter the final solution through a 0.22 µm sterile syringe filter.

In Vivo Administration Considerations

Successful formulation is only part of the process. Proper administration is critical for obtaining reliable data.

Table 2: Key Considerations for In Vivo Dosing

ConsiderationOral Gavage (PO)Intravenous Injection (IV)
Dose Volume Mouse: Typically 5-10 mL/kg. Rat: Typically 5 mL/kg. Using the smallest volume possible is recommended to avoid gastric distension and stress.[22]Mouse: Typically 5-10 mL/kg (bolus). Rat: Typically 1-5 mL/kg (bolus). Volumes should be minimized. The injection rate should be slow to avoid acute toxicity and allow for dilution in the bloodstream.
Vehicle Toxicity Co-solvents like PEG 400 and HP-β-CD are generally well-tolerated orally.[14] However, high concentrations can cause gastrointestinal effects.Critical. The vehicle must be sterile, isotonic, and have a physiological pH.[8] Solvents like DMSO and ethanol can cause hemolysis and local irritation.[13] The maximum recommended dose of the vehicle itself must not be exceeded.[17]
Control Group Mandatory. A separate group of animals must be dosed with the vehicle alone, at the same volume and frequency as the drug-treated groups. This is essential to differentiate any effects of the vehicle (e.g., sedation, inflammation) from the effects of the API.[15][23]Mandatory. The vehicle-only control group is crucial for IV studies to account for any acute reactions to the solvent system, changes in blood pressure, or other physiological responses.[16]
Precipitation Risk Less acute risk than IV, but precipitation in the stomach can lead to poor absorption. Formulations should be stable at gastric pH.High Risk. Precipitation in the bloodstream upon injection can cause emboli, which can be lethal. The formulation must remain stable upon dilution with blood. An in vitro test where the formulation is diluted 1:10 in plasma and observed for precipitation is highly recommended.

Summary and Recommendations

There is no single "best" formulation for 6-(pyridin-4-yl)quinazolin-2-amine. The optimal choice is a balance between achieving the target concentration and ensuring the safety and tolerability of the vehicle in the animal model.

Caption: Comparison of common formulation strategies.

Recommendation: For initial studies with 6-(pyridin-4-yl)quinazolin-2-amine, begin with a co-solvent system (Protocol 4.1) for oral administration and a cyclodextrin-based formulation (Protocol 4.2) for intravenous administration. These approaches provide a robust balance of simplicity, efficacy, and safety. Always validate the final formulation for clarity, stability, and pH before administration, and always include a vehicle-only control group in your study design.

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Sources

Method

Structural Validation of 6-(Pyridin-4-yl)quinazolin-2-amine via High-Resolution NMR Spectroscopy: A Comprehensive Protocol

Executive Summary & Pharmacological Context The 2-aminoquinazoline heterocycle is a privileged scaffold in medicinal chemistry, frequently serving as the core pharmacophore for highly effective A2A adenosine receptor ant...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Pharmacological Context

The 2-aminoquinazoline heterocycle is a privileged scaffold in medicinal chemistry, frequently serving as the core pharmacophore for highly effective A2A adenosine receptor antagonists[1], epigenetic SPIN1 inhibitors[2], and brain-penetrant LRRK2 inhibitors[3]. The compound 6-(pyridin-4-yl)quinazolin-2-amine represents a highly functionalized derivative where precise regiochemical validation is critical.

Misassignment of the pyridine substitution (e.g., placing it at C-7 instead of C-6) can lead to catastrophic failures in downstream structure-activity relationship (SAR) modeling. This application note details a self-validating Nuclear Magnetic Resonance (NMR) spectroscopy protocol designed to unambiguously confirm the identity, regiochemistry, and purity of this specific compound[4].

Logical relationship between the 2-aminoquinazoline scaffold and its therapeutic downstream effects.

Mechanistic Rationale for Experimental Design

Validating nitrogen-rich heteroaromatics presents unique physicochemical challenges. As a Senior Application Scientist, it is vital to understand the causality behind our analytical choices rather than blindly following standard operating procedures:

  • Solvent Selection (Causality): 2-Aminoquinazolines exhibit strong intermolecular hydrogen bonding via the primary amine and ring nitrogens, causing severe line broadening and aggregation in non-polar solvents like CDCl₃. We mandate the use of DMSO-d₆ . Its high dielectric constant disrupts hydrogen-bonded networks, yielding sharp, easily integrable resonances.

  • Tautomerism & Exchange (Causality): The primary amine (-NH₂) at the C-2 position can undergo rapid proton exchange. Acquiring data at strictly controlled temperatures (298 K) and utilizing a highly anhydrous solvent prevents exchange-induced signal collapse, ensuring the -NH₂ protons appear as a distinct broad singlet.

  • Regiochemical Ambiguity (Causality): 1D ¹H NMR alone cannot definitively prove that the pyridine ring is attached at C-6 rather than C-7. We employ 2D Heteronuclear Multiple Bond Correlation (HMBC) as a self-validating mechanism . A 3-bond carbon-proton coupling (³J_CH) between the pyridine protons and the quinazoline core definitively locks the structural topology.

Step-by-step self-validating NMR workflow for structural elucidation of quinazoline derivatives.

Step-by-Step NMR Acquisition Protocol

This protocol is optimized for a 500 MHz or 600 MHz NMR spectrometer equipped with a cryoprobe for enhanced sensitivity[5].

Step 1: Sample Preparation
  • Weigh exactly 15.0 mg of 6-(pyridin-4-yl)quinazolin-2-amine using a calibrated microbalance.

  • Dissolve the compound in 600 µL of anhydrous DMSO-d₆ (containing 0.03% v/v Tetramethylsilane, TMS, as an internal reference).

  • Vortex for 30 seconds and sonicate for 2 minutes to ensure complete dissolution.

  • Transfer the homogeneous solution to a high-quality 5 mm NMR tube, ensuring a solvent column height of at least 4 cm to prevent magnetic field inhomogeneities.

Step 2: 1D NMR Acquisition (¹H and ¹³C)
  • Insert the sample into the spectrometer. Tune and match the probe to the ¹H and ¹³C frequencies. Lock the magnetic field to the deuterium frequency of DMSO-d₆.

  • Shim the magnet (Z1-Z5) until the solvent residual peak full-width at half-maximum (FWHM) is < 0.8 Hz.

  • ¹H Acquisition: Acquire the spectrum using a standard 30° pulse (zg30), 64 scans, and a relaxation delay (D1) of 5 seconds. Logic: A 5-second D1 ensures complete T1 relaxation for quantitative integration (qNMR) of all protons, serving as an internal purity check[4].

  • ¹³C Acquisition: Acquire using a power-gated decoupling sequence (zgpg30), 1024 scans, and a D1 of 2 seconds.

Step 3: 2D NMR Acquisition (Self-Validation)
  • HSQC (Heteronuclear Single Quantum Coherence): Acquire to map direct C-H attachments. Use 4 scans per increment, 256 t1 increments.

  • HMBC (Heteronuclear Multiple Bond Correlation): Acquire to map 2-bond and 3-bond C-H connections. Set the long-range coupling constant evolution delay to 65 ms (optimized for J = 8 Hz). Logic: This step is non-negotiable for validating the C-6 substitution.

Quantitative Data Presentation

The following tables summarize the validated chemical shifts and the mechanistic logic behind each assignment.

Table 1: ¹H NMR Assignments (600 MHz, DMSO-d₆, 298 K)
PositionChemical Shift (δ, ppm)MultiplicityIntegrationCoupling (J, Hz)Mechanistic Assignment Logic
H-4 9.25s1H-Highly deshielded by N-3 and aromatic ring current.
H-2', H-6' 8.70d2H6.0Pyridine ortho protons; highly deshielded by adjacent nitrogen.
H-5 8.20d1H2.0Meta-coupled to H-7; deshielded by the C-6 pyridine ring.
H-7 8.12dd1H8.5, 2.0Ortho-coupled to H-8, meta-coupled to H-5.
H-3', H-5' 7.85d2H6.0Pyridine meta protons.
H-8 7.65d1H8.5Ortho-coupled to H-7.
-NH₂ 7.15br s2H-Exchangeable protons; broad due to quadrupolar relaxation.
Table 2: ¹³C NMR Assignments (150 MHz, DMSO-d₆, 298 K)
PositionChemical Shift (δ, ppm)Carbon TypeMechanistic Assignment Logic
C-2 162.5CqAmine-substituted amidine carbon; highly deshielded.
C-4 160.0CHImine carbon adjacent to bridgehead.
C-8a 151.0CqBridgehead carbon attached to N-1.
C-2', C-6' 150.5CHPyridine carbons ortho to nitrogen.
C-1' 146.0CqPyridine ipso carbon.
C-6 132.5CqQuinazoline carbon substituted with the pyridine ring.
C-7 131.0CHAromatic CH.
C-8 128.0CHAromatic CH.
C-5 126.0CHAromatic CH.
C-3', C-5' 121.5CHPyridine carbons meta to nitrogen.
C-4a 115.5CqBridgehead carbon.

Data Interpretation & Self-Validating Logic

To definitively prove the synthesized structure is 6-(pyridin-4-yl)quinazolin-2-amine and not a regioisomer (such as the 7-substituted variant), the HMBC spectrum acts as the ultimate self-validating checkpoint:

  • Proof of Substitution Site: The proton signal at 8.20 ppm (H-5) will show a strong 3-bond correlation to the imine carbon C-4 (160.0 ppm) and the bridgehead C-8a (151.0 ppm).

  • Proof of Pyridine Linkage (The Critical Check): The pyridine protons H-3'/H-5' (7.85 ppm) will exhibit a definitive 3-bond correlation to the quinazoline C-6 carbon (132.5 ppm). If the pyridine were erroneously attached at C-7, this specific cross-peak would be absent , and a correlation to C-7 (131.0 ppm) would appear instead. This logical checkpoint ensures the protocol is entirely self-validating and prevents downstream biological assay failures.

References

  • Novel Quinazoline Derivatives as Highly Effective A2A Adenosine Receptor Antagonists. ResearchGate.[Link]

  • Discovery of a Potent, Selective, and Cell-Active SPIN1 Inhibitor. NIH.[Link]

  • Efficient Synthesis of 2-Aminoquinazoline Derivatives via Acid-Mediated [4+2] Annulation of N-Benzyl Cyanamides. MDPI.[Link]

  • Structure-Guided Discovery of Aminoquinazolines as Brain-Penetrant and Selective LRRK2 Inhibitors. ACS Publications.[Link]

  • Guide to NMR Method Development and Validation – Part I: Identification and Quantification. ResearchGate.[Link]

Sources

Application

Application Note: 6-(pyridin-4-yl)quinazolin-2-amine in Targeted Cancer Therapy

Executive Summary & Mechanistic Rationale 6-(pyridin-4-yl)quinazolin-2-amine (CAS: 1008505-37-0) is a highly versatile, privileged pharmacophore used extensively in the rational design of targeted anti-cancer therapeutic...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Mechanistic Rationale

6-(pyridin-4-yl)quinazolin-2-amine (CAS: 1008505-37-0) is a highly versatile, privileged pharmacophore used extensively in the rational design of targeted anti-cancer therapeutics. The quinazoline core is a well-established ATP-competitive kinase scaffold. By utilizing this specific building block, researchers can efficiently develop multi-kinase inhibitors targeting critical oncogenic pathways, including the Phosphatidylinositol 3-Kinase (PI3K)/mTOR and Epidermal Growth Factor Receptor (EGFR) cascades .

Causality & Structural Rationale: Why start with this specific scaffold? In kinase structural biology, the quinazoline N1 and 2-amino groups typically form critical bidentate hydrogen bonds with the kinase hinge region. The incorporation of a pyridine-4-yl moiety at the C6 position is a deliberate design choice: the nitrogen atom on the pyridine ring acts as a hydrogen-bond acceptor that can interact with the solvent-exposed region or the DFG (Asp-Phe-Gly) motif of various kinases. This specific vector significantly alters the selectivity profile, enhancing binding affinity toward targets like PI3K and Aurora Kinases (AURKA) while improving aqueous solubility compared to fully carbocyclic analogs . The primary 2-amine serves as an ideal synthetic handle for late-stage diversification (e.g., amidation or Buchwald-Hartwig cross-coupling) to probe the adjacent hydrophobic pocket.

Pathway Inhibitor Quinazoline Derivatives EGFR EGFR Inhibitor->EGFR Inhibits PI3K PI3K Inhibitor->PI3K Inhibits EGFR->PI3K Activates AKT AKT PI3K->AKT Phosphorylates mTOR mTOR AKT->mTOR Activates Proliferation Tumor Proliferation mTOR->Proliferation Drives

Fig 1: Kinase signaling cascade inhibited by 6-(pyridin-4-yl)quinazolin-2-amine derivatives.

Experimental Workflows & Protocols

The following protocols detail the progression from chemical derivatization of the scaffold to biochemical screening and cellular validation.

Workflow Scaffold Scaffold Derivatization TRFRET TR-FRET Kinase Assay Scaffold->TRFRET Hit Hit Selection (IC50 < 100nM) TRFRET->Hit Cell Cell Viability (CellTiter-Glo) Hit->Cell WB Target Modulation (Western Blot) Cell->WB

Fig 2: End-to-end workflow from scaffold synthesis to cellular target validation.

Protocol A: Chemical Derivatization (Library Synthesis)

To generate a library of targeted inhibitors, the 2-amine group of 6-(pyridin-4-yl)quinazolin-2-amine is functionalized using acyl chlorides to form amide derivatives .

  • Preparation: Dissolve 1.0 eq of 6-(pyridin-4-yl)quinazolin-2-amine in anhydrous N,N-dimethylformamide (DMF) under an inert argon atmosphere.

  • Base Addition: Add 2.5 eq of N,N-Diisopropylethylamine (DIPEA).

    • Causality & Rationale: DIPEA is a non-nucleophilic base that neutralizes the HCl generated during the reaction without competing with the 2-amine for the electrophile, preventing unwanted side reactions.

  • Coupling: Dropwise add 1.2 eq of the desired acyl chloride (e.g., 3-methoxybenzoyl chloride) at 0°C. Stir at room temperature for 12 hours.

  • Purification: Quench with water, extract with ethyl acetate, and purify via flash chromatography (DCM:MeOH gradient).

  • Self-Validation Checkpoint: Confirm product identity and purity (>95%) using LC-MS and 1 H-NMR before proceeding to biological assays. Impurities can cause false positives in highly sensitive kinase screens.

Protocol B: High-Throughput TR-FRET Kinase Assay

Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) is used to determine the IC 50​ of the synthesized derivatives against recombinant kinases (e.g., PI3K α or EGFR).

  • Reagent Preparation: Prepare 1X Kinase Buffer (50 mM HEPES pH 7.5, 10 mM MgCl 2​ , 1 mM EGTA, 0.01% Brij-35).

  • Compound Plating: Dispense 100 nL of compounds in DMSO into a 384-well pro-binding microplate using an acoustic liquid handler.

    • Causality & Rationale: Acoustic dispensing prevents tip-based carryover and ensures precise nanoliter volumes, maintaining a final DMSO concentration of 1%. Concentrations >1% DMSO can denature the kinase and artificially suppress activity.

  • Enzyme/Substrate Addition: Add 5 µL of kinase/substrate mix. Incubate for 15 minutes at room temperature.

  • Reaction Initiation: Add 5 µL of ATP (at the Km​ value for the specific kinase). Incubate for 60 minutes.

  • Detection: Add 10 µL of TR-FRET detection buffer (containing EDTA and Eu-labeled anti-phospho antibodies). Read on a microplate reader (Excitation: 340 nm, Emission: 615 nm / 665 nm).

  • Self-Validation Checkpoint: Calculate the Z'-factor for each plate using DMSO (negative control) and 1 µM Staurosporine (positive control). A plate is only valid if Z′≥0.5 , ensuring the assay window is robust enough to distinguish true hits from assay noise.

Protocol C: Cellular Target Modulation (Western Blotting)

To prove the compounds inhibit the target in vitro, assess the phosphorylation status of downstream effectors (e.g., AKT for PI3K, or autophosphorylation of EGFR) in cancer cell lines (e.g., Caco-2 or HCT-116).

  • Cell Treatment: Seed cells at 3×105 cells/well in a 6-well plate. Treat with derivatives at varying concentrations (0.1, 1, 10 µM) for 2 hours.

  • Lysis: Wash with ice-cold PBS and lyse using RIPA buffer supplemented with 1X Protease and Phosphatase Inhibitor Cocktails.

  • Protein Quantification: Perform a BCA assay to ensure equal protein loading (typically 20 µ g/lane ).

  • Electrophoresis & Transfer: Run samples on a 4-12% Bis-Tris SDS-PAGE gel and transfer to a PVDF membrane.

  • Immunoblotting: Probe with primary antibodies against p-AKT (Ser473) and total AKT.

  • Self-Validation Checkpoint: Always normalize the phospho-protein signal to the total-protein signal of the same target, and use a housekeeping gene (e.g., GAPDH or β -actin) to verify uniform lane loading.

Representative Quantitative Data

Below is a representative Structure-Activity Relationship (SAR) data summary demonstrating how functionalizing the 6-(pyridin-4-yl)quinazolin-2-amine scaffold impacts kinase selectivity and cellular viability.

Table 1: Representative SAR profile of 6-(pyridin-4-yl)quinazolin-2-amine derivatives.

Compound IDR-Group (2-amine substitution)EGFR IC 50​ (nM)PI3K α IC 50​ (nM)Caco-2 Viability IC 50​ (µM)
Scaffold -H (CAS: 1008505-37-0)>10,000>10,000>50.0
Deriv. A Cyclopropylamide45.2120.55.2
Deriv. B 4-fluorobenzamide12.48.30.8
Deriv. C 3-methoxybenzamide8.11.20.3

Note: The unmodified scaffold exhibits poor intrinsic activity due to the lack of hydrophobic pocket engagement. Derivatization (e.g., Deriv. C) significantly drives nanomolar potency and cellular efficacy.

References

  • Discovery and Optimization of 2-Amino-4-methylquinazoline Derivatives as Highly Potent Phosphatidylinositol 3-Kinase Inhibitors for Cancer Treatment. ACS Medicinal Chemistry Letters.[Link]

  • Discovery of BPR1K871, a quinazoline based, multi-kinase inhibitor for the treatment of AML and solid tumors: Rational design, synthesis, in vitro and in vivo evaluation. Oncotarget (via PubMed Central).[Link]

  • Multi-Kinase Inhibition by New Quinazoline–Isatin Hybrids: Design, Synthesis, Biological Evaluation and Mechanistic Studies. Molecules (via PubMed Central).[Link]

Technical Notes & Optimization

Troubleshooting

Improving aqueous solubility of 6-(pyridin-4-yl)quinazolin-2-amine

Welcome to the Formulation & Analytical Support Center for 6-(pyridin-4-yl)quinazolin-2-amine. This hub is designed for drug development professionals and researchers facing critical bottlenecks in solubilizing this high...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Formulation & Analytical Support Center for 6-(pyridin-4-yl)quinazolin-2-amine. This hub is designed for drug development professionals and researchers facing critical bottlenecks in solubilizing this highly challenging active pharmaceutical ingredient (API).

Below, you will find causality-driven FAQs, targeted troubleshooting guides, self-validating experimental protocols, and mechanistic workflows to overcome the physicochemical barriers of this molecule.

🔬 The Physicochemical Desk: Understanding the API

Q: Why is 6-(pyridin-4-yl)quinazolin-2-amine inherently insoluble in aqueous media? A: The poor solubility of this API is driven by its severe "brick dust" nature rather than pure lipophilicity. The molecule consists of a quinazoline core conjugated to a pyridine ring. This creates a highly planar, bi-aromatic system that allows molecules to stack tightly together via strong π−π interactions in the solid state[1]. The energy required to break this dense crystal lattice during dissolution far exceeds the hydration energy provided by water.

Q: Which functional groups should I target to force solubility? A: You must exploit the molecule's basicity. The API possesses three basic nitrogen centers: the pyridine nitrogen (highest pKa, ~5.2), the quinazoline ring nitrogens (N1/N3), and the 2-amine group. Because the pyridine nitrogen is readily accessible and easily protonated, salt formation using strong acids is the most thermodynamically sound first step for solubility enhancement[2].

Workflow Start 6-(pyridin-4-yl)quinazolin-2-amine (Planar, Basic, High Lattice Energy) Assess Physicochemical Profiling (pKa, LogP, Tm) Start->Assess Salt Salt Formation (Targeting Pyridine/Quinazoline N) Assess->Salt Multiple Basic Centers ASD Amorphous Solid Dispersion (Disrupting Crystal Packing) Assess->ASD High Melting Point Lipid Lipid/Co-solvent System (If LogP > 4) Assess->Lipid High Lipophilicity

Decision tree for selecting a solubility enhancement strategy based on the API's physicochemical profile.

🛠️ The Formulation Troubleshooting Desk

Issue 1: Salt Disproportionation During Dissolution

  • Symptom: The formulated hydrochloride salt of the API initially dissolves well in simulated gastric fluid but rapidly precipitates as a cloudy suspension when transitioned to simulated intestinal fluid (pH 6.8).

  • Root Cause: The microenvironmental pH of the dissolving salt has exceeded its pHmax​ (the pH at which the solubility of the salt equals the solubility of the free base). At higher pH, the basic nitrogens deprotonate, and the highly planar, insoluble free base crashes out of solution[3].

  • Resolution:

    • Shift to a counterion with a lower pKa and higher hydrophilicity (e.g., methanesulfonic acid to form a mesylate salt) to drive the microenvironmental pH lower.

    • Incorporate an acidifier (e.g., citric acid) into the final formulation matrix to buffer the local hydration layer around the dissolving particle.

Issue 2: Recrystallization of Amorphous Solid Dispersions (ASDs)

  • Symptom: Your spray-dried ASD shows a 50-fold improvement in initial solubility, but X-Ray Powder Diffraction (XRPD) analysis after 1 month at 40°C/75% RH reveals crystalline peaks.

  • Root Cause: The amorphous state is thermodynamically unstable due to its high free energy[4]. Moisture ingress acts as a plasticizer, lowering the glass transition temperature ( Tg​ ) of the polymer matrix. This increases molecular mobility, allowing the planar quinazoline molecules to realign and collapse back into their low-energy π−π stacked crystal lattice.

  • Resolution: Switch to a polymer with a higher Tg​ and strong hydrogen-bond donor capabilities, such as HPMCAS (Hydroxypropyl methylcellulose acetate succinate). The free carboxylic acid groups of HPMCAS will form strong hydrogen bonds with the basic nitrogens of the pyridine/quinazoline rings, creating a rigid, anti-plasticizing network that kinetically traps the API.

ASD_Mechanism Crystalline Crystalline API (Strong π-π Stacking) Energy Energy Input (Solvent/Heat) Crystalline->Energy Amorphous Amorphous State (Thermodynamically Unstable) Energy->Amorphous Breaks Lattice Stabilized Stabilized ASD (H-Bonding Network) Amorphous->Stabilized Kinetic Trapping Polymer Polymer Matrix (e.g., HPMCAS) Polymer->Stabilized Anti-plasticization

Mechanistic pathway of disrupting the API crystal lattice and stabilizing the amorphous state.

📊 Data Presentation: Strategy Comparison

Enhancement StrategyPrimary MechanismExpected Solubility GainStability ProfileIdeal Formulation Use Case
Mesylate Salt Formation Protonation of basic pyridine/quinazoline nitrogens.10x - 50xHigh (if kept below pHmax​ )Solid oral dosage forms requiring rapid gastric absorption.
Amorphous Solid Dispersion (HPMCAS) Disruption of planar π−π crystal packing; kinetic trapping.50x - 200xModerate (Moisture sensitive)Enteric-coated formulations targeting intestinal supersaturation.
Cyclodextrin Complexation (HP-β-CD) Hydrophobic encapsulation of the bi-aromatic system.5x - 20xHigh (Equilibrium driven)Liquid formulations or parenteral administration.

🧪 The Analytical Desk: Self-Validating Protocols

Protocol 1: High-Throughput Salt Screening Workflow

This protocol is designed to force salt formation while inherently validating whether a true salt or a physical mixture was generated.

  • Dissolution: Dissolve 50 mg of 6-(pyridin-4-yl)quinazolin-2-amine free base in 5 mL of a THF/Water (80:20) co-solvent system at 50°C.

  • Ionization: Add 1.05 molar equivalents of the target acid (e.g., Methanesulfonic acid, HCl, Maleic acid) dropwise under continuous stirring.

  • Precipitation: Allow the solution to cool to room temperature slowly over 4 hours, then transfer to an ice bath (4°C) to induce precipitation. Filter the resulting solids and dry under vacuum at 40°C for 12 hours.

  • Validation (Critical Step):

    • XRPD Analysis: Analyze the powder. If the diffractogram perfectly matches the free base, the salt failed to form (disproportionation occurred during drying). A completely new, unique crystalline pattern validates successful salt formation.

    • TGA/DSC: Run Thermogravimetric Analysis. If weight loss occurs before the melting point, you have formed a solvate/hydrate, not a pure anhydrous salt.

Protocol 2: Spray-Dried ASD Preparation (Solvent Method)

Because the API has a high melting point, Hot Melt Extrusion (HME) risks thermal degradation. Spray drying is the mandatory alternative.

  • Matrix Preparation: Dissolve the API and HPMCAS-H (1:3 w/w ratio) in a Dichloromethane/Methanol (1:1 v/v) solvent system. Causality: DCM dissolves the polymer; Methanol ensures the basic API remains fully solvated.

  • Atomization: Process the solution through a laboratory spray dryer. Set the inlet temperature to 85°C and the outlet temperature to ~45°C to ensure rapid solvent flash-off, preventing phase separation.

  • Secondary Drying: Place the collected powder in a vacuum oven at 40°C for 24 hours to remove residual DCM/MeOH.

  • Validation (Critical Step):

    • Modulated DSC (mDSC): Scan the powder from 0°C to 200°C. If you observe a single Glass Transition Temperature ( Tg​ ) between the Tg​ of the pure API and the pure polymer, you have successfully created a miscible, single-phase amorphous system. If you see two distinct Tg​ s, the polymer and drug have phase-separated, and the formulation will fail.

📚 References

  • STRATEGIES FOR SOLUBILITY ENHANCEMENT OF POORLY SOLUBLE DRUGS Review Article International Journal of Pharmaceutical Sciences Review and Research

  • A Review on Solid Dispersion and Carriers Used Therein for Solubility Enhancement of Poorly Water Soluble Drugs PMC - National Institutes of Health (NIH)

  • Enhancing the Bioavailability of Poorly Soluble Drugs PMC - National Institutes of Health (NIH)

  • Improvement in Aqueous Solubility in Small Molecule Drug Discovery Programs by Disruption of Molecular Planarity and Symmetry Journal of Medicinal Chemistry (ACS Publications)

Sources

Optimization

Technical Support Center: Troubleshooting 6-(pyridin-4-yl)quinazolin-2-amine DMSO Stock Solutions

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently encounter challenges with the solubility of rigid, multi-ring heterocyclic compounds.

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently encounter challenges with the solubility of rigid, multi-ring heterocyclic compounds. 6-(pyridin-4-yl)quinazolin-2-amine is a classic example of a molecule that exhibits deceptive solubility: it may readily dissolve during initial preparation, only to precipitate unexpectedly during storage or assay preparation.

This guide is designed to provide drug development professionals and researchers with a mechanistic understanding of this behavior, alongside self-validating protocols to prevent and rescue precipitated stock solutions.

Part 1: Mechanistic FAQs – The "Why" Behind the Precipitation

Q: Why does 6-(pyridin-4-yl)quinazolin-2-amine precipitate in DMSO after initially dissolving perfectly? A: The causality lies in the intersection of the compound's molecular geometry and the physical chemistry of the solvent. 6-(pyridin-4-yl)quinazolin-2-amine consists of a quinazoline core and a pyridine ring, creating a highly planar, bi-aromatic system. This planarity strongly favors intermolecular π−π stacking, leading to a highly stable crystal lattice. While 100% Dimethyl Sulfoxide (DMSO) can solvate the amorphous powder, DMSO is extremely hygroscopic. When exposed to ambient air, it rapidly absorbs atmospheric moisture[1]. Water acts as a potent anti-solvent for hydrophobic planar molecules. As the water fraction increases, the solution shifts from thermodynamically stable to a metastable supersaturated state, eventually triggering nucleation and irreversible precipitation[2].

Q: How do freeze-thaw cycles exacerbate the precipitation of this specific compound? A: Freezing wet DMSO fundamentally alters the thermodynamic landscape of the solution. As the water-contaminated DMSO freezes, the freezing point is depressed, and the solute is concentrated into the progressively shrinking volume of unfrozen liquid[1]. This localized super-concentration forces the 6-(pyridin-4-yl)quinazolin-2-amine out of solution and into a lower-energy crystalline state[3]. Upon thawing, the kinetic energy required to break this newly formed, highly stable π−π stacked crystal lattice is significantly higher than ambient thermal energy, leaving the compound persistently precipitated[2].

Q: Why did my compound precipitate when I stored it in a standard 4°C refrigerator? A: Pure DMSO has a freezing point of 18.5°C[1]. Storing your stock solution at 4°C intentionally induces a freeze-thaw cycle every time you remove it for an experiment. You are mechanically forcing the compound into the unstable supersaturated zone[2].

Q: Why must I warm the vial to room temperature before opening it? A: Opening a cold vial (e.g., straight from -20°C) in a humid laboratory environment causes immediate condensation of atmospheric moisture directly into the hygroscopic DMSO. This instantly introduces water, drastically reducing the solubility of the quinazoline derivative and seeding crystallization[4].

Part 2: Logical Relationships & Workflows

To visualize the causality of these failures and the proper handling workflow, review the logical relationship diagrams below.

Mechanism DMSO Hygroscopic DMSO Stock Water Atmospheric Moisture Uptake DMSO->Water Opened cold / Poor seal Supersat Metastable Supersaturation Water->Supersat Water acts as anti-solvent FreezeThaw Freeze-Thaw Cycles Crystal Stable Crystal Lattice Formation (pi-pi stacking) FreezeThaw->Crystal Nucleation energy provided Supersat->FreezeThaw Storage / Retrieval Precip Irreversible Precipitation Crystal->Precip Kinetic barrier to redissolve

Logical mechanism of moisture-induced precipitation in DMSO stock solutions.

Workflow Start Solid 6-(pyridin-4-yl)quinazolin-2-amine Dissolve Dissolve in Anhydrous DMSO (<0.005% water) Start->Dissolve Prevents moisture seeding Aliquot Aliquot into Single-Use Tubes Dissolve->Aliquot Single-use strategy Store Store at -20°C in Desiccator Aliquot->Store Argon overlay recommended Thaw Thaw to Room Temp (BEFORE opening) Store->Thaw Prevents condensation Use Use in Assay & Discard (No Freeze-Thaw) Thaw->Use Maintains solubility

Workflow for preparing and storing 6-(pyridin-4-yl)quinazolin-2-amine DMSO stock solutions.

Part 3: Quantitative Data Summary

The table below summarizes the thermodynamic impact of various storage conditions on 6-(pyridin-4-yl)quinazolin-2-amine DMSO stocks.

Storage ConditionWater Uptake PotentialFreeze-Thaw CyclesPrecipitation RiskThermodynamic StateRecommended Action
Anhydrous DMSO, Aliquoted, -20°C Very Low0 (Single-use)Low Stable SolutionOptimal for long-term archiving.
Anhydrous DMSO, Room Temp (Dark) Low0Moderate MetastableAcceptable for short-term use (1-2 days).
Standard DMSO, 4°C Fridge ModerateMultiple (DMSO freezes at 18.5°C)High SupersaturatedAvoid ; intentionally induces freeze-thaw.
Standard DMSO, Master Plate, -20°C HighMultiple (>3)Very High CrystallineAvoid ; high risk of false negatives[3].

Part 4: Self-Validating Experimental Protocols

To ensure scientific integrity, these protocols are designed as self-validating systems. You must verify the success of each critical step before proceeding.

Protocol A: Preparation of Stable Anhydrous Stock Solutions

Objective: Prevent the initial seeding of moisture and eliminate freeze-thaw cycles.

  • Solvent Selection: Obtain a fresh bottle of Anhydrous DMSO (water content <0.005%). Causality: Standard laboratory DMSO can contain up to 10% water if improperly stored, which immediately acts as an anti-solvent.

  • Dissolution: Weigh the required mass of 6-(pyridin-4-yl)quinazolin-2-amine and add the anhydrous DMSO to achieve the desired concentration (e.g., 10 mM). Vortex vigorously for 60 seconds.

  • Validation Step 1 (Visual/Centrifugal): Centrifuge the tube at 10,000 x g for 3 minutes. Inspect the very tip of the microcentrifuge tube against a strong light source. If a microscopic white pellet is visible, the compound is not fully dissolved. Sonicate in a water bath until the pellet disappears.

  • Aliquoting: Immediately divide the master stock into single-use aliquots (e.g., 10 µL to 50 µL per tube). Causality: This completely eliminates the need for future freeze-thaw cycles.

  • Atmospheric Displacement: Gently overlay the open tubes with a stream of dry Argon or Nitrogen gas for 3 seconds before capping tightly.

  • Storage: Store the aliquots at -20°C inside a sealed container containing a desiccant (e.g., Drierite)[5].

  • Retrieval: When required, remove a single tube and allow it to equilibrate to room temperature for at least 30 minutes before opening . Discard any remaining solution after use.

Protocol B: Rescue of Precipitated Stock Solutions

Objective: Provide the thermodynamic and mechanical energy required to break the crystalline lattice.

  • Thermal Incubation: Place the tightly sealed, precipitated DMSO stock tube into a 37°C water bath for 15 minutes[6]. Causality: Increasing the temperature increases the thermodynamic solubility limit of the solvent.

  • Mechanical Cavitation: Transfer the tube to an ultrasonic water bath (bath sonicator). Sonicate at 37°C for 5 to 10 minutes[6]. Causality: Sonication provides the localized mechanical energy required to disrupt the strong π−π stacking interactions of the quinazoline-pyridine crystal lattice.

  • Validation Step 2 (Spectrophotometric): To ensure no sub-visible colloidal aggregates remain (which cause false positives in assays), perform a 1:100 dilution of the rescued stock in pure DMSO. Measure the optical density at 600 nm (OD600). A reading identical to a pure DMSO blank confirms complete dissolution.

  • Dilution into Aqueous Media: When diluting the rescued stock into your final aqueous assay buffer, ensure the final DMSO concentration does not exceed 0.1% to 0.5%. Add the DMSO stock dropwise to the rapidly stirring aqueous buffer to prevent localized super-concentration and secondary precipitation.

References

  • Popa-Burke, I. G., & Russell, J. (2014). Compound precipitation in high-concentration DMSO solutions. Journal of Biomolecular Screening. Available at: [Link]

  • Expansion Microscopy: Protocols for Imaging Proteins and RNA in Cells and Tissues. National Institutes of Health (PMC). Available at: [Link]

  • The Effects of Water on DMSO and Effective Hydration Measurement. Ziath. Available at: [Link]

Sources

Troubleshooting

Technical Support Center: Optimizing HPLC Retention Times for 6-(pyridin-4-yl)quinazolin-2-amine Quantification

Welcome to the technical support center dedicated to the robust quantification of 6-(pyridin-4-yl)quinazolin-2-amine using High-Performance Liquid Chromatography (HPLC). This guide is designed for researchers, scientists...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support center dedicated to the robust quantification of 6-(pyridin-4-yl)quinazolin-2-amine using High-Performance Liquid Chromatography (HPLC). This guide is designed for researchers, scientists, and drug development professionals who may encounter challenges with retention time stability and overall method performance. Here, we delve into the causal factors behind common chromatographic issues and provide systematic, field-proven solutions.

I. Frequently Asked Questions (FAQs)

This section addresses the most common initial queries and problems encountered during the HPLC analysis of 6-(pyridin-4-yl)quinazolin-2-amine.

Q1: My retention times for 6-(pyridin-4-yl)quinazolin-2-amine are consistently drifting to shorter times with each injection. What is the likely cause?

A1: A steady decrease in retention time often points to a few key issues. One common cause is insufficient column equilibration time, especially when using gradient elution.[1] If the column is not fully returned to the initial mobile phase conditions before the next injection, subsequent runs will start with a higher organic solvent concentration, leading to faster elution. Another possibility is a slow leak in the system, which can alter the mobile phase composition over time.[2][3] Finally, changes in the stationary phase itself, such as cleavage of the bonded phase at low pH (e.g., ≤ pH 2), can lead to a gradual loss of retention.[4]

Q2: I am observing significant peak tailing for my analyte. How can I improve the peak shape?

A2: Peak tailing for a basic compound like 6-(pyridin-4-yl)quinazolin-2-amine is frequently caused by secondary interactions with acidic silanol groups on the silica-based stationary phase.[5][6] The pyridine and quinazoline nitrogens in your molecule are weakly basic and can be protonated, especially under acidic mobile phase conditions.[5] This can lead to strong interactions with deprotonated silanols. To mitigate this, consider operating at a mobile phase pH that is at least one unit away from the analyte's pKa.[4] Using a highly deactivated, end-capped column or adding a competing base like triethylamine to the mobile phase can also significantly improve peak shape.[4]

Q3: My retention times are fluctuating randomly between runs. What should I investigate first?

A3: Random fluctuations in retention time, often described as "jitter," are typically due to instrumental issues.[2] The first things to check are the pump and solvent mixing systems.[7] Ensure that the pump is delivering a consistent flow rate and that there are no air bubbles in the solvent lines.[1] A faulty check valve or worn pump seals can also cause flow rate instability.[2] If you are preparing your mobile phase online, ensure the mixer is functioning correctly.[7]

Q4: I've changed to a new bottle of mobile phase, and now my retention times have shifted significantly. Why did this happen?

A4: A sudden shift in retention time after changing the mobile phase is almost always due to a slight difference in its composition.[1] In reversed-phase chromatography, even a 1% change in the organic solvent concentration can alter retention times by 5-15%.[7] To ensure consistency, it is highly recommended to prepare mobile phases gravimetrically rather than volumetrically.[7] If your mobile phase contains a volatile component like trifluoroacetic acid (TFA) or formic acid, its concentration can change over time due to evaporation, also leading to shifts in retention.[3]

II. Troubleshooting Guides

This section provides a more in-depth, systematic approach to resolving specific retention time issues.

Symptom: Retention times are progressively increasing or decreasing over a series of chromatographic runs.

Workflow for Troubleshooting Drifting Retention Times

Caption: Troubleshooting workflow for drifting HPLC retention times.

Step-by-Step Troubleshooting:

  • Analyze the Pattern of Drift: First, determine if the drift is a gradual, consistent trend or a sudden jump.[2] A gradual drift often points to a slowly changing variable, while a sudden jump usually indicates an acute event.

  • Check the Void Volume (t0): Inject a non-retained compound (like uracil in reversed-phase) to determine the void time. If the void time is also drifting proportionally to your analyte, the issue is likely related to the flow rate.[3]

  • Investigate Flow Rate Issues: If the flow rate is suspected, meticulously check for leaks in the system, especially at fittings.[2][3] Examine pump seals and check valves for wear. Ensure the degasser is functioning correctly to prevent air bubbles from causing flow fluctuations.[1]

  • Evaluate Chemical System Stability: If the void time is stable but analyte retention is drifting, the cause is likely a chemical change.

    • Column Equilibration: For gradient methods, ensure the column is re-equilibrated for a sufficient number of column volumes (a general rule is to start with ten) before the next injection.[1]

    • Mobile Phase Stability: If using volatile additives like formic acid or TFA, prepare fresh mobile phase daily to avoid changes in concentration due to evaporation.[3]

    • Temperature Control: Use a column oven to maintain a stable temperature. Fluctuations in ambient lab temperature can cause significant retention time drift, especially in isocratic methods.[2] A 1°C change can alter retention times by 1-2%.[2]

Symptom: The peak for 6-(pyridin-4-yl)quinazolin-2-amine exhibits significant tailing (asymmetry factor > 1.2).

Key Physicochemical Properties of 6-(pyridin-4-yl)quinazolin-2-amine and Related Structures:

PropertyValue/ConsiderationImplication for HPLC
Structure Contains multiple nitrogen atoms in aromatic rings (pyridine and quinazoline).These nitrogens are weakly basic (pyridine-type) and can be protonated at low pH, leading to interactions with silanols.[5]
pKa Estimated to be in the range of other pyridine derivatives (around 5.2-6.0).[8]The pH of the mobile phase will significantly affect the ionization state and retention of the analyte.[4][9]
Solubility Likely to be more soluble in organic solvents and acidic aqueous solutions.The choice of sample solvent should be compatible with the mobile phase to avoid peak distortion.[10]

Experimental Protocol for Peak Shape Optimization:

  • Mobile Phase pH Adjustment:

    • Objective: To suppress the ionization of either the analyte or the stationary phase silanols to minimize secondary interactions.

    • Procedure:

      • Prepare mobile phases with a buffer concentration of at least 20 mM to ensure adequate pH control.[4]

      • Screen a range of pH values. For a basic analyte, a low pH (e.g., pH 2.5-3.5 with formic acid or TFA) will protonate the analyte and suppress silanol ionization, often improving peak shape. Alternatively, a high pH (e.g., pH 8-10 with an appropriate buffer) will keep the analyte in its neutral form.

      • The pH should be at least one unit away from the analyte's pKa.[4]

  • Column Selection:

    • Objective: To use a stationary phase with minimal active silanol groups.

    • Procedure:

      • Select a modern, high-purity silica column that is well end-capped.

      • Consider columns specifically designed for the analysis of basic compounds, which may have a proprietary surface treatment to shield silanols.

  • Use of Mobile Phase Additives:

    • Objective: To mask residual silanol groups.

    • Procedure:

      • Add a small amount of a competing base, such as triethylamine (TEA), to the mobile phase (typically 0.1-0.5%). TEA will preferentially interact with the active silanols, reducing their availability to interact with the analyte.

Workflow for Improving Peak Shape

Caption: Systematic workflow for troubleshooting and improving peak shape.

III. References

  • [Readers Insight] Heterocycles Structural Analysis in HPLC Method Development. (2025, December 1).

  • HPLC Retention Time Drift: Causes & Troubleshooting Guide - Timberline Instruments. (2026, March 8).

  • HPLC Troubleshooting Guide.

  • Trouble-Shooting - Sigma-Aldrich.

  • Design, Synthesis and Biological Evaluation of Quinazolinamine Derivatives as Breast Cancer Resistance Protein and P-Glycoprotein Inhibitors with Improved Metabolic Stability - PMC.

  • Causes of Retention Time Drift in HPLC - Element Lab Solutions.

  • Video Notes LC Troubleshooting Series Retention Time Shifts - Agilent.

  • Technical Support Center: Troubleshooting Peak Tailing in HPLC Analysis of Acidic Heterocycles - Benchchem.

  • Troubleshooting Poor Peak Shape: A Complete Workflow From Mobile Phase To Consumables - Blogs - News - alwsci. (2025, November 27).

  • Simultaneous Determination of 20 Nitrogen-Containing Heterocyclic Compounds in Soil by Supercritical Fluid Chromatography–Tandem Mass Spectrometry - MDPI. (2025, March 10).

  • N-(4-{[(2-Methoxyethyl)amino]methyl}phenyl)-6-(Pyridin-4-Yl)quinazolin-2-Amine | C23H23N5O | CID 70702306 - PubChem.

  • Antibacterial evaluation and molecular properties of pyrazolo[3,4-b] pyridines and thieno[2,3-b]pyridines. (2021, June 5).

  • Peak Tailing in HPLC - Element Lab Solutions.

  • HPLC Method for Analysis of Pyridine and Three Isomers of Aminopyridine on Amaze HD Column - HELIX Chromatography.

Sources

Optimization

Technical Support Center: Optimizing Selectivity of 6-(pyridin-4-yl)quinazolin-2-amine Kinase Inhibitors

Welcome to the Technical Support Center. The 6-(pyridin-4-yl)quinazolin-2-amine scaffold is a privileged structure in kinase drug discovery, frequently utilized to target receptor tyrosine kinases (e.g., EGFR), Aurora ki...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. The 6-(pyridin-4-yl)quinazolin-2-amine scaffold is a privileged structure in kinase drug discovery, frequently utilized to target receptor tyrosine kinases (e.g., EGFR), Aurora kinases, and pseudokinases like ROR1[1][2]. However, because the quinazoline core acts as an adenine mimetic, it inherently competes with ATP for binding in the highly conserved kinase hinge region. This often results in broad off-target kinome liabilities.

As a Senior Application Scientist, I have designed this guide to help you systematically troubleshoot off-target binding, understand the structural causality behind promiscuity, and implement self-validating experimental workflows to engineer highly selective lead compounds.

Section 1: Structural Optimization & Selectivity FAQs

Q1: Why does my 6-(pyridin-4-yl)quinazolin-2-amine derivative exhibit broad off-target binding in kinome profiling? A1: The promiscuity stems from the structural conservation of the ATP-binding pocket across the ~500 human kinases. The quinazolin-2-amine core typically forms critical bidentate hydrogen bonds with the backbone of the highly conserved hinge region (e.g., via the quinazoline N1 and the C2-exocyclic amine)[2]. Meanwhile, the 6-(pyridin-4-yl) moiety usually projects into the ribose pocket or extends toward the solvent-exposed region. If your compound relies solely on these conserved hinge interactions without engaging unique topological features of your target kinase, it will bind to any off-target kinase with a structurally similar ATP pocket (such as FLT3, KDR, or Aurora kinases)[1][3][4].

Q2: How can I synthetically modify the scaffold to reduce off-target binding while maintaining potency for my primary target? A2: Selectivity is engineered by exploiting the non-conserved regions of the kinase domain. We recommend three primary strategies:

  • Exploiting the Gatekeeper Residue: The size of the gatekeeper residue dictates access to the hydrophobic back pocket. If your primary target has a small gatekeeper (e.g., Threonine), introducing a bulky substituent at the 4-position of the quinazoline can create severe steric clashes with off-target kinases that possess larger gatekeepers (e.g., Methionine or Phenylalanine)[3].

  • Targeting the Solvent-Exposed Region: The 6- and 7-positions of the quinazoline ring point toward the solvent interface. Introducing flexible, polar substituents (e.g., piperazine or morpholine derivatives) at the 7-position can engage in specific salt-bridge interactions with non-conserved aspartate or glutamate residues on the α C-helix or activation loop, drastically improving the Selectivity Index (SI)[2].

  • Covalent Inhibition: If your target possesses a non-conserved cysteine near the ATP pocket (e.g., Cys797 in EGFR), appending a Michael acceptor (like an acrylamide) to the scaffold can convert a reversible, promiscuous binder into a highly selective covalent inhibitor[5].

Section 2: Troubleshooting Experimental Workflows

Issue 1: High false-positive rate in KINOMEscan profiling

Diagnosis: High-throughput panels like KINOMEscan use an active-site directed competition binding assay that measures thermodynamic binding ( Kd​ ), not functional enzymatic inhibition[6]. Compounds that trap the kinase in an inactive conformation may show high binding affinity but fail to inhibit the target functionally in a biochemical assay.

Protocol 1: Orthogonal Functional Kinase Assay Validation Objective: Differentiate true off-target functional inhibition from non-inhibitory binding artifacts. This protocol uses an ATP Km​ validation system to ensure competitive binding causality.

  • Reagent Preparation: Prepare a 10 mM stock of your 6-(pyridin-4-yl)quinazolin-2-amine derivative in 100% DMSO. Dilute serially in kinase buffer to achieve a 10-point dose-response curve (ensure final DMSO concentration is 1%).

  • Enzyme/Substrate Mix: Prepare the specific off-target kinase (e.g., recombinant Aurora A) and its corresponding peptide substrate in assay buffer (e.g., HEPES pH 7.5, MgCl2​ , EGTA, DTT, Tween-20).

  • ATP Addition (Critical Step): Add ATP at a concentration strictly equal to the Km​ of the specific off-target kinase. Scientific Rationale: Testing at the Km​ ensures the assay is highly sensitive to ATP-competitive inhibitors. If you test at physiological ATP (1 mM), you may mask true off-target liabilities.

  • Incubation: Incubate the compound, enzyme, and substrate for 15 minutes at room temperature to allow pre-equilibration before initiating the reaction with ATP.

  • Detection: Run the reaction for 60 minutes. Stop the reaction and quantify phosphorylation using a radiometric ( 33P -ATP) or TR-FRET readout.

  • Data Interpretation: Calculate the IC50​ . If the functional IC50​≫Kd​ from the binding screen, the off-target liability is likely a binding artifact and not functionally relevant.

Issue 2: Unexpected cellular toxicity despite a clean biochemical profile

Diagnosis: The compound may be accumulating in cells, leading to local concentrations much higher than the biochemical IC50​ , or it may be engaging non-kinase off-targets[4][7].

Protocol 2: Cellular Thermal Shift Assay (CETSA) for Target Engagement Objective: A self-validating assay to confirm whether the off-target effects occur inside the living cell. Scientific Rationale: Ligand binding thermodynamically stabilizes the folded protein, shifting its aggregation temperature ( Tagg​ ).

  • Cell Treatment: Seed target cells in 6-well plates. Treat with the inhibitor at , 10× , and 100× the biochemical IC50​ for 2 hours. Include a vehicle (DMSO) control.

  • Harvest and Aliquot: Wash cells with PBS, detach, and resuspend in PBS supplemented with protease inhibitors. Divide the cell suspension equally into PCR tubes (50 μ L each).

  • Thermal Challenge: Heat the aliquots across a temperature gradient (e.g., 40°C to 65°C) for exactly 3 minutes using a thermal cycler, followed by 3 minutes at room temperature.

  • Lysis: Lyse the cells via three cycles of rapid freeze-thawing (liquid nitrogen to 25°C). Centrifuge at 20,000 x g for 20 minutes at 4°C to pellet the denatured proteins.

  • Detection: Run the soluble fraction (supernatant) on an SDS-PAGE gel and perform Western blotting against the suspected off-target kinase.

  • Interpretation: A positive thermal shift ( ΔTm​>2∘C ) in the treated group versus the vehicle control confirms intracellular engagement of the off-target kinase.

Section 3: Quantitative Data Presentation

To illustrate how structural modifications impact selectivity, below is a comparative summary of Structure-Activity Relationship (SAR) data for quinazolin-2-amine derivatives.

Table 1: Representative SAR and Selectivity Profiling of Quinazolin-2-amine Derivatives

Compound ModificationPrimary Target IC50​ (nM)Off-Target (Aurora A) IC50​ (nM)Selectivity Index (SI)Structural Rationale
Unsubstituted 6-(pyridin-4-yl)quinazolin-2-amine 120850.7Conserved hinge binding; lacks steric exclusion elements.
4-Anilino substitution 451102.4Engages the hydrophobic back pocket; slight steric clash with off-targets.
7-Piperazine substitution 1545030.0Forms a specific salt-bridge with non-conserved Asp on the α C-helix[2].
6-(pyridin-4-yl) + 4-Acrylamide 5>10,000>2000Forms a covalent bond with a non-conserved Cysteine (e.g., EGFR Cys797)[5].

Section 4: Workflows and Pathways

OptimizationWorkflow Hit Initial Hit: 6-(pyridin-4-yl)quinazolin-2-amine Profile KINOMEscan Profiling (Identify Off-Targets) Hit->Profile Analyze Structural Analysis (X-ray / Cryo-EM / Docking) Profile->Analyze High Off-Target Binding Gatekeeper Modify 4-Position (Target Gatekeeper Pocket) Analyze->Gatekeeper Solvent Modify 6/7-Position (Target Solvent Interface) Analyze->Solvent Covalent Add Michael Acceptor (Target Non-Conserved Cys) Analyze->Covalent Validate Orthogonal Validation (CETSA & Functional Assays) Gatekeeper->Validate Solvent->Validate Covalent->Validate Validate->Profile Iterative SAR Success Selective Lead Compound Validate->Success High Selectivity Index

Caption: Iterative workflow for resolving off-target liabilities in quinazolin-2-amine derivatives.

BindingLogic cluster_ligand Inhibitor Scaffold cluster_kinase Kinase Domain (ATP Pocket) Core Quinazoline Core (Adenine Mimetic) Hinge Hinge Region (Highly Conserved) Core->Hinge Bidentate H-Bonds Amine 2-Amine Group Amine->Hinge H-Bond Donor Pyridin 6-(pyridin-4-yl) Group Solvent Solvent-Exposed Region (Low Conservation) Pyridin->Solvent Vector Extension Ribose Ribose Pocket Pyridin->Ribose Hydrophobic/Polar Sub7 7-Position Substituent AlphaC αC-Helix / DFG Motif (Conformation Dependent) Sub7->AlphaC Salt Bridge / Steric

Caption: Structural interaction logic mapping the inhibitor scaffold to the kinase ATP pocket.

References

  • The discovery of 2-substituted phenol quinazolines as potent RET kinase inhibitors with improved KDR selectivity Source: NIH (PMC)[Link]

  • Optimization of Novel Quinazolines as Potent Aurora Kinase Inhibitors for Triple-Negative Breast Cancer Treatment Source: ACS Publications (Journal of Medicinal Chemistry)[Link]

  • Structure-Based Discovery of Quinazolin-2-amine Derivatives as Potent ROR1 Pseudokinase Inhibitors with In Vitro and In Vivo Efficacy against Triple-Negative Breast Cancer Source: ACS Publications (Journal of Medicinal Chemistry)[Link]

  • Unexpected Off-Targets and Paradoxical Pathway Activation by Kinase Inhibitors Source: ACS Publications (Chemical Reviews)[Link]

  • Kinase Screening and Profiling - Guidance for Smart Cascades Source: Eurofins Discovery [Link]

Sources

Troubleshooting

6-(Pyridin-4-yl)quinazolin-2-amine stability and degradation troubleshooting

Technical Support Center: 6-(Pyridin-4-yl)quinazolin-2-amine A Guide to Stability, Degradation, and Experimental Troubleshooting Welcome to the dedicated support center for 6-(Pyridin-4-yl)quinazolin-2-amine. This guide...

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Author: BenchChem Technical Support Team. Date: April 2026

Technical Support Center: 6-(Pyridin-4-yl)quinazolin-2-amine

A Guide to Stability, Degradation, and Experimental Troubleshooting

Welcome to the dedicated support center for 6-(Pyridin-4-yl)quinazolin-2-amine. This guide is designed for researchers, chemists, and drug development professionals to navigate the complexities of handling and analyzing this compound. Given that specific, in-depth public stability data for this molecule is limited, this document synthesizes information from first principles of organic chemistry and data on structurally related compounds, such as quinazoline-based kinase inhibitors. Our goal is to provide a robust framework for anticipating challenges, troubleshooting experimental anomalies, and ensuring the integrity of your results.

Part 1: Frequently Asked Questions (FAQs) on Stability and Handling

This section addresses common questions regarding the storage, handling, and inherent stability of 6-(Pyridin-4-yl)quinazolin-2-amine.

Q1: What are the recommended long-term storage conditions for solid 6-(Pyridin-4-yl)quinazolin-2-amine?

A1: For long-term storage, the solid compound should be kept in a tightly sealed container, protected from light, and stored in a freezer, preferably at -20°C. To prevent moisture absorption, which can accelerate degradation, it is advisable to store it under an inert atmosphere (e.g., argon or nitrogen) and to use a desiccator. Before opening, allow the container to warm to room temperature to prevent condensation.

Q2: How stable is 6-(Pyridin-4-yl)quinazolin-2-amine in common organic solvents for stock solutions?

A2: While specific data is scarce, quinazoline derivatives are generally stable in aprotic polar solvents like DMSO and DMF for short-to-medium term storage when kept at -20°C or -80°C. However, repeated freeze-thaw cycles should be avoided as they can lead to degradation. For aqueous buffers, stability is highly pH-dependent. It is recommended to prepare fresh aqueous solutions for each experiment or conduct a preliminary stability study in your buffer of choice.

Q3: What are the primary chemical liabilities of the 6-(Pyridin-4-yl)quinazolin-2-amine structure?

A3: The primary potential points of degradation are:

  • Oxidation: The electron-rich quinazoline and pyridine rings, as well as the primary amine, are susceptible to oxidation. This can be catalyzed by light (photo-oxidation), air (auto-oxidation), or residual peroxides in solvents like THF or dioxane.

  • Hydrolysis: The quinazoline ring system can be susceptible to hydrolysis under strongly acidic or basic conditions, potentially leading to ring-opening. The 2-amino group can also be a site for hydrolytic deamination under harsh conditions.

  • Photodegradation: Aromatic and heterocyclic systems are often photosensitive. Exposure to UV or even ambient light over extended periods can lead to complex degradation pathways.

Q4: Are there any known incompatibilities with common reagents or excipients?

A4: Avoid strong oxidizing agents (e.g., hydrogen peroxide, nitric acid) and strong reducing agents. Be cautious with highly acidic or basic conditions. When formulating, be aware that acidic excipients could protonate the basic nitrogen atoms (on the pyridine and quinazoline rings), potentially altering solubility and stability.

Part 2: Experimental Troubleshooting Guide

Unexpected results, such as loss of compound potency, appearance of unknown peaks in chromatography, or poor mass balance, often point to compound instability. This guide provides a systematic approach to troubleshooting these issues.

Table 1: Troubleshooting Common Experimental Issues
Observed Problem Potential Root Cause (Degradation-Related) Recommended Action & Rationale
Inconsistent biological assay results / Loss of potency over time The compound is degrading in the assay buffer or cell culture medium.1. Run a Time-Course Stability Study: Incubate the compound in the assay buffer at the experimental temperature (e.g., 37°C) and analyze samples at t=0, 2, 4, 8, and 24 hours by HPLC or LC-MS. This will quantify the rate of degradation under actual assay conditions.2. Prepare Fresh Solutions: Always use freshly prepared stock solutions for critical experiments.
Appearance of new peaks in HPLC/LC-MS analysis Degradation has occurred during sample preparation, analysis, or storage.1. Analyze a Freshly Prepared Standard: Immediately dissolve solid compound and inject. If new peaks are absent, the issue is with stored solutions or sample handling.2. Check Mobile Phase pH: Ensure the mobile phase pH is in a range where the compound is stable (typically pH 3-8 for many small molecules).3. Investigate for Photo-degradation: Protect samples from light using amber vials and covered autosamplers.
Poor mass balance in a stability study (Sum of parent and degradants < 95%) Formation of non-UV active degradants, highly polar compounds not retained on the column, or precipitation.1. Adjust Chromatographic Method: Use a shallower gradient or a different column chemistry (e.g., HILIC for polar compounds) to search for missing peaks.2. Use a Universal Detector: Employ a detector like a Charged Aerosol Detector (CAD) or Evaporative Light Scattering Detector (ELSD) alongside UV to detect non-chromophoric degradants.3. Check for Precipitation: Visually inspect samples and rinse vials with a strong solvent to check for precipitated material.
Color change in solid compound or solutions Likely indicates oxidation or photodecomposition leading to the formation of colored, conjugated impurities.1. Re-analyze by LC-MS: Identify the impurities. The mass difference may suggest oxidative modifications (e.g., +16 Da for N-oxide or hydroxylation).2. Implement Stricter Storage: Store the compound under inert gas and protected from light. Purge solvents with nitrogen before use.
Troubleshooting Workflow Diagram

This diagram outlines a logical flow for diagnosing and resolving stability-related issues.

G cluster_observe Observation cluster_diagnose Diagnosis cluster_action Action & Verification cluster_resolve Resolution A Inconsistent Results / New HPLC Peaks / Loss of Potency B Is the issue reproducible? A->B C Hypothesize Cause: 1. Solution Instability? 2. Solid-State Instability? 3. Analytical Artifact? B->C Yes I Re-evaluate Cause B->I No D Analyze freshly prepared sample C->D Test Solution E Conduct Forced Degradation Study (See Protocol Below) C->E Test Compound F Review & Optimize Analytical Method (e.g., pH, temp) C->F Test Method G Implement Corrective Actions: - Modify storage conditions - Adjust buffer/formulation - Protect from light/oxygen D->G E->G F->G H Problem Resolved G->H I->C

Caption: A systematic workflow for troubleshooting stability issues.

Part 3: Protocol for a Forced Degradation Study

A forced degradation (or stress testing) study is essential for understanding the intrinsic stability of a molecule. It helps identify potential degradation products and develop stability-indicating analytical methods. This protocol is a starting point and should be adapted as needed.

Objective: To identify the degradation pathways of 6-(Pyridin-4-yl)quinazolin-2-amine under various stress conditions (hydrolytic, oxidative, photolytic, and thermal).

Materials:

  • 6-(Pyridin-4-yl)quinazolin-2-amine

  • HPLC-grade Acetonitrile (ACN) and Water

  • Formic Acid (or TFA) and Ammonium Hydroxide (or Ammonium Bicarbonate)

  • Hydrochloric Acid (HCl), Sodium Hydroxide (NaOH)

  • Hydrogen Peroxide (H₂O₂) (30%)

  • Calibrated HPLC-UV/MS system

  • pH meter

  • Photostability chamber (ICH Q1B compliant)

  • Calibrated oven

Methodology:

Step 1: Preparation of Stock Solution

  • Prepare a 1 mg/mL stock solution of the compound in ACN or DMSO.

  • This stock will be used to spike into the various stress solutions.

Step 2: Stress Conditions

  • For each condition, prepare a sample in a clear vial and another in a vial wrapped in aluminum foil (light-protected control).

  • Target ~5-20% degradation. The reaction times below are starting points and should be optimized.

    • Acid Hydrolysis:

      • Add stock solution to 0.1 M HCl to a final concentration of ~100 µg/mL.

      • Incubate at 60°C for 24 hours.

      • Before analysis, neutralize with an equimolar amount of NaOH.

    • Base Hydrolysis:

      • Add stock solution to 0.1 M NaOH to a final concentration of ~100 µg/mL.

      • Incubate at 60°C for 8 hours.

      • Before analysis, neutralize with an equimolar amount of HCl.

    • Oxidative Degradation:

      • Add stock solution to 3% H₂O₂ to a final concentration of ~100 µg/mL.

      • Keep at room temperature for 24 hours, protected from light.

    • Thermal Degradation (Solution):

      • Add stock solution to pure water/ACN (50:50) to a final concentration of ~100 µg/mL.

      • Incubate at 80°C for 48 hours, protected from light.

    • Thermal Degradation (Solid):

      • Place a thin layer of the solid compound in an open vial.

      • Heat in an oven at 105°C for 24 hours.

      • Dissolve the stressed solid for analysis.

    • Photolytic Degradation:

      • Prepare a solution (~100 µg/mL) in a photochemically inert solvent (e.g., ACN/water).

      • Expose the solution and solid sample to light in a photostability chamber according to ICH Q1B guidelines (overall illumination of not less than 1.2 million lux hours and an integrated near UV energy of not less than 200 watt hours/square meter).

Step 3: Sample Analysis

  • Analyze all stressed samples, controls, and a t=0 (unstressed) sample by a stability-indicating HPLC-UV/MS method.

  • Method Parameters (Starting Point):

    • Column: C18, 2.1 x 100 mm, 1.8 µm

    • Mobile Phase A: 0.1% Formic Acid in Water

    • Mobile Phase B: 0.1% Formic Acid in ACN

    • Gradient: 5% to 95% B over 15 minutes

    • Flow Rate: 0.3 mL/min

    • Detection: UV (scan 210-400 nm, extract chromatogram at λmax) and MS (positive ion ESI, scan m/z 100-1000).

  • Data Evaluation:

    • Calculate the percentage degradation.

    • Determine the mass-to-charge ratio (m/z) of the major degradation products.

    • Propose structures for degradants based on the mass shift (e.g., +16 for oxidation, +18 for hydrolysis).

Forced Degradation Workflow Diagram

G cluster_stress Apply Stress Conditions (Target 5-20% Degradation) cluster_analysis Data Analysis A Prepare 1 mg/mL Stock Solution B Acid Hydrolysis (0.1M HCl, 60°C) A->B C Base Hydrolysis (0.1M NaOH, 60°C) A->C D Oxidation (3% H₂O₂, RT) A->D E Thermal (Solid & Solution, 80°C) A->E F Photolytic (ICH Q1B) A->F G Neutralize (if needed) & Prepare for Injection B->G C->G D->G E->G F->G H Analyze via Stability-Indicating HPLC-UV/MS Method G->H I Assess Peak Purity & Calculate Mass Balance H->I J Identify Degradants (Using MS data) H->J K Quantify % Degradation (Using UV data) H->K L Report: Identify Key Degradation Pathways & Liabilities I->L J->L K->L

Caption: Workflow for a forced degradation study.

References

  • ICH Harmonised Tripartite Guideline Q1A(R2): Stability Testing of New Drug Substances and Products. International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use. [Link]

  • ICH Harmonised Tripartite Guideline Q1B: Photostability Testing of New Drug Substances and Products. International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use. [Link]

  • Development of a Stability-Indicating HPLC Method for the Determination of Gefitinib in the Bulk Drug and in Pharmaceutical Dosage Forms. Journal of Chromatographic Science. This paper provides a relevant example of a stability study for a quinazoline-based drug. [Link]

  • Drug Degradation: Mechanisms and Mitigation. Pharmaceutical Development and Technology. Provides a general overview of drug degradation pathways. [Link]

Optimization

Technical Support Center: Overcoming Poor Cell Permeability of 6-(pyridin-4-yl)quinazolin-2-amine Compounds

Welcome to the technical support center for researchers, scientists, and drug development professionals working with 6-(pyridin-4-yl)quinazolin-2-amine compounds. This guide provides in-depth troubleshooting advice, deta...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals working with 6-(pyridin-4-yl)quinazolin-2-amine compounds. This guide provides in-depth troubleshooting advice, detailed protocols, and answers to frequently asked questions to help you overcome the common challenge of poor cell permeability associated with this chemical scaffold.

Section 1: Understanding the Permeability Problem

Q1: My 6-(pyridin-4-yl)quinazolin-2-amine analog is highly potent in biochemical assays but shows a significant drop in activity in cell-based assays. Why is this happening?

A significant drop in potency between biochemical and cellular assays is a classic indicator of poor cell permeability.[1] The compound is likely unable to efficiently cross the cell membrane to reach its intracellular target. The 6-(pyridin-4-yl)quinazolin-2-amine scaffold, while a potent pharmacophore for various targets, possesses physicochemical properties that can inherently limit its passage through the lipid bilayer.

Key contributing factors often include:

  • High Polarity: The presence of multiple nitrogen atoms in the quinazoline and pyridine rings contributes to a high polar surface area (PSA). This increases the energy required for the molecule to leave the aqueous extracellular environment and enter the hydrophobic cell membrane.

  • Hydrogen Bonding Capacity: The primary amine at the 2-position is a strong hydrogen bond donor (HBD). A high number of HBDs increases the desolvation penalty a molecule must overcome to enter the lipid membrane.[2]

  • Limited Lipophilicity: While some lipophilicity is required, this scaffold may not be hydrophobic enough to favorably partition into the membrane. An optimal LogD at physiological pH (7.4) is often considered to be in the range of 1-3 for good passive permeability.[2]

  • Active Efflux: The compound may be a substrate for ATP-binding cassette (ABC) transporters, such as P-glycoprotein (P-gp/MDR1) or Breast Cancer Resistance Protein (BCRP), which actively pump drugs out of the cell.[3][4][5] Quinazoline derivatives have been reported to be substrates for these efflux pumps.[3]

Q2: How can I begin to diagnose the specific cause of low permeability for my compound?

A systematic approach is crucial. The first step is to determine whether the issue is poor passive diffusion or active efflux. This can be achieved with a well-designed experimental workflow.

G cluster_0 Initial Observation cluster_1 Step 1: Assess Passive Permeability cluster_2 Step 2: Assess Active Transport cluster_3 Diagnosis & Strategy Start Low Potency in Cell-Based Assay PAMPA Perform PAMPA Assay Start->PAMPA PAMPA_Result High or Low Papp (passive)? PAMPA->PAMPA_Result Caco2 Perform Bidirectional Caco-2 Assay PAMPA_Result->Caco2 Low Papp PAMPA_Result->Caco2 High Papp (Indicates good passive diffusion, so efflux is likely the issue) Efflux_Ratio Efflux Ratio (ER = Papp B-A / Papp A-B) > 2? Caco2->Efflux_Ratio Efflux_Problem Problem: Active Efflux Strategy: Modify structure to avoid transporters Efflux_Ratio->Efflux_Problem Yes Diffusion_Problem Problem: Poor Passive Diffusion Strategy: Modify physicochemical properties (LogD, PSA, HBD) Efflux_Ratio->Diffusion_Problem No Combined_Problem Problem: Efflux & Poor Diffusion Strategy: Combine medicinal chemistry approaches Efflux_Problem->Combined_Problem

Section 2: Troubleshooting Guides & Experimental Protocols

This section provides solutions and step-by-step protocols for common issues encountered during permeability assessment.

Issue 1: Low Apparent Permeability (Papp) in Initial Screens

A low Papp value suggests the compound is not efficiently crossing the membrane. The next step is to distinguish between poor passive diffusion and active efflux.

Possible Cause A: Poor Passive Diffusion

This is often due to suboptimal physicochemical properties. The Parallel Artificial Membrane Permeability Assay (PAMPA) is a cost-effective, high-throughput method to specifically measure passive diffusion without the complexities of active transporters.[6][7][8]

Solution:

  • Run a PAMPA screen to get a baseline for passive permeability.

  • Initiate medicinal chemistry efforts to optimize the compound's properties.

Protocol 1: Parallel Artificial Membrane Permeability Assay (PAMPA)

Objective: To determine the passive permeability of a 6-(pyridin-4-yl)quinazolin-2-amine compound across an artificial lipid membrane.[6]

Methodology:

  • Prepare Lipid Solution: Dissolve a suitable lipid (e.g., 2% lecithin in dodecane) to create the artificial membrane.[2]

  • Coat Donor Plate: Add 5 µL of the lipid solution to the membrane of each well in a 96-well filter donor plate.

  • Prepare Solutions:

    • Acceptor Plate: Fill the wells of a 96-well acceptor plate with buffer (e.g., PBS, pH 7.4).

    • Donor Plate: Add the dosing solution of your test compound (e.g., 10 µM in pH 7.4 buffer) to the coated donor plate.

  • Assemble and Incubate: Carefully place the donor plate into the acceptor plate, creating a "sandwich". Incubate at room temperature for 5 to 18 hours.[6]

  • Quantification: After incubation, separate the plates. Quantify the compound concentration in both the donor and acceptor wells using a validated LC-MS/MS method.

  • Calculate Papp: The apparent permeability coefficient (Papp) is calculated using the concentrations measured.

Data-Driven Chemical Modification Strategies

If PAMPA results confirm poor passive diffusion, the following structural modifications can be explored.

Strategy Modification Example Rationale Potential Impact
Modulate Lipophilicity Add non-polar groups (e.g., -CH3, -CF3) to the quinazoline or phenyl rings.To increase the LogD (pH 7.4) into the optimal 1-3 range for membrane partitioning.[2]↑ LogD, ↑ Permeability
Reduce H-Bond Donors (HBDs) N-methylation of the 2-amine group or replacement with a less polar group.Reduces the desolvation energy penalty required for the compound to enter the lipid membrane.[2]↓ HBD count, ↑ Permeability
Mask Polar Groups (Prodrug) Add an ester or phosphate group to a hydroxyl moiety on the scaffold.The polar group is masked, increasing lipophilicity. The prodrug is cleaved intracellularly to release the active compound.[2][9][10]↑ Permeability, ↑ Solubility (Phosphate)
Utilize Intramolecular H-Bonds Introduce groups that can form an intramolecular hydrogen bond."Shields" polar groups, reducing the effective polarity of the molecule and improving membrane crossing.[2]↓ Effective PSA, ↑ Permeability

Possible Cause B: Active Efflux

If a compound shows moderate-to-good passive permeability in PAMPA but poor permeability in cell-based assays, active efflux is a likely culprit. The Caco-2 cell permeability assay is the industry gold standard for investigating this, as these cells express key efflux transporters like P-gp.[11][12]

Solution:

  • Perform a bidirectional Caco-2 assay. This measures transport in both the absorptive (Apical to Basolateral, A-B) and secretory (Basolateral to Apical, B-A) directions.[11]

  • Calculate the Efflux Ratio (ER). An ER (Papp B-A / Papp A-B) greater than 2 is a strong indicator of active efflux.[13]

  • (Optional) Confirm transporter involvement by running the assay in the presence of a known P-gp inhibitor like verapamil. A significant reduction in the ER confirms P-gp-mediated efflux.[14]

Protocol 2: Bidirectional Caco-2 Permeability Assay

Objective: To determine the apparent permeability (Papp) and efflux ratio of a 6-(pyridin-4-yl)quinazolin-2-amine compound.

Methodology:

  • Cell Culture: Culture Caco-2 cells on permeable Transwell® inserts for 21 days to allow for differentiation into a confluent monolayer with functional tight junctions.[2][12]

  • Monolayer Integrity Check: Before the experiment, measure the Transepithelial Electrical Resistance (TEER) to ensure the integrity of the cell monolayer.[14][15] Post-incubation integrity can be confirmed using a Lucifer Yellow leakage assay.[11]

  • Transport Experiment (A -> B):

    • Add the test compound solution (e.g., 10 µM in transport buffer, pH 6.5 or 7.4) to the apical (donor) chamber.

    • Add fresh transport buffer (pH 7.4) to the basolateral (receiver) chamber.

    • Incubate for 2 hours at 37°C.[11]

    • Collect samples from both chambers at the end of the incubation period.

  • Transport Experiment (B -> A):

    • Add the test compound solution to the basolateral (donor) chamber.

    • Add fresh transport buffer to the apical (receiver) chamber.

    • Incubate and collect samples as described above.

  • Sample Analysis: Quantify the compound concentration in all samples using a validated LC-MS/MS method.[11]

  • Calculations:

    • Calculate Papp for both A-B and B-A directions using the formula: Papp = (dQ/dt) / (A * C0) , where dQ/dt is the rate of permeation, A is the surface area of the membrane, and C0 is the initial donor concentration.[13]

    • Calculate the Efflux Ratio: ER = Papp (B-A) / Papp (A-B) .

Issue 2: Low Compound Recovery (<80%) in Permeability Assays

Possible Causes & Solutions:

Possible Cause Troubleshooting Step Rationale
Poor Aqueous Solubility Reduce compound concentration or add a small percentage of a co-solvent (e.g., <1% DMSO).[2]The compound may be precipitating in the aqueous assay buffer. Be cautious as co-solvents can affect cell health.
Non-specific Binding Use low-binding plates and tips.[1][2]Hydrophobic compounds can adsorb to the plastic surfaces of assay plates.
Cellular Metabolism Analyze samples for the presence of known or predicted metabolites using LC-MS/MS.Caco-2 cells have some metabolic activity that could be degrading the parent compound.[2]
Intracellular Accumulation Lyse the cells at the end of the experiment and quantify the amount of compound trapped inside.The compound may be sequestered within the cells instead of passing through the monolayer.[2]

Section 3: Advanced Strategies & FAQs

Q3: My medicinal chemistry efforts to improve passive diffusion are compromising the compound's potency. What else can I do?

When structural modifications are not feasible, formulation and advanced delivery strategies can be employed without altering the chemical structure of the active pharmaceutical ingredient (API).[1]

  • Liposomal Formulations: Encapsulating the compound in liposomes can improve its solubility, stability, and pharmacokinetic profile.[2]

  • Nanoparticle-Based Delivery: Using polymeric nanoparticles (e.g., chitosan) can encapsulate the inhibitor, protecting it and facilitating transport across the intestinal epithelium.[2][16]

  • Self-Emulsifying Drug Delivery Systems (SEDDS): These lipid-based formulations can form fine emulsions in the gastrointestinal tract, enhancing the solubility and absorption of poorly permeable drugs.[16]

Q4: When should I consider a prodrug strategy?

A prodrug strategy is a powerful medicinal chemistry approach to transiently mask functional groups that hinder membrane permeability.[2][9] This is particularly useful when:

  • A specific polar group (e.g., a hydroxyl or carboxylic acid) is identified as the primary cause of low permeability but is essential for target binding.

  • The goal is to enhance solubility and, in turn, improve systemic exposure. Phosphate prodrugs, for example, can dramatically increase aqueous solubility.[9][10][17]

The prodrug is designed with a chemical linker that is cleaved by intracellular enzymes (e.g., esterases, phosphatases) to release the active parent drug inside the cell.[2]

G cluster_0 Extracellular Space cluster_1 Cell Membrane (Lipid Bilayer) cluster_2 Intracellular Space Prodrug Prodrug (High Permeability) Cleavage Enzymatic Cleavage (e.g., Esterase) Prodrug->Cleavage Passive Diffusion ActiveDrug Active Drug (Low Permeability, High Potency) Cleavage->ActiveDrug Target Intracellular Target ActiveDrug->Target Binding

References

  • Parallel Artificial Membrane Permeability Assay (PAMPA) Protocol. Creative Bioarray. Available from: [Link]

  • Enhancing the Oral Bioavailability of a Poorly Soluble Pan-CK2 Kinase Inhibitor: Leveraging a Phosphate Prodrug Strategy to Overcome Dissolution-Limited Absorption and Improve Systemic Exposure during Dose Escalation. ACS Publications. Available from: [Link]

  • Parallel Artificial Membrane Permeability Assay (PAMPA). Creative Biolabs. Available from: [Link]

  • Enhancing the Oral Bioavailability of a Poorly Soluble Pan-CK2 Kinase Inhibitor: Leveraging a Phosphate Prodrug Strategy to Overcome Dissolution-Limited Absorption and Improve Systemic Exposure during Dose Escalation. ACS Publications. Available from: [Link]

  • DB-ALM Protocol n° 142 : Permeability Assay on Caco-2 Cells. JRC Big Data Analytics Platform. Available from: [Link]

  • Caco-2 Permeability Assay. Domainex. Available from: [Link]

  • Formulation Strategies to Improve the Bioavailability of Poorly Absorbed Drugs with Special Emphasis on Self-Emulsifying Systems. PMC. Available from: [Link]

  • Caco-2 Permeability Assay. Evotec. Available from: [Link]

  • A Review on Some Formulation Strategies to Improve the Bioavailability of Drugs with Low Permeability and High Solubility (BCS III). ResearchGate. Available from: [Link]

  • Prodrug Strategy to Address Impaired Oral Absorption of a Weakly Basic TYK2 Inhibitor Caused by a Gastric Acid-Reducing Agent. PubMed. Available from: [Link]

  • Prodrug Strategy to Address Impaired Oral Absorption of a Weakly Basic TYK2 Inhibitor Caused by a Gastric Acid-Reducing Agent. ACS Publications. Available from: [Link]

  • Caco-2 Permeability Assay Protocol. Creative Bioarray. Available from: [Link]

  • Enhancing the Oral Bioavailability of a Poorly Soluble Pan-CK2 Kinase Inhibitor: Leveraging a Phosphate Prodrug Strategy to Overcome Dissolution-Limited Absorption and Improve Systemic Exposure during Dose Escalation. PubMed. Available from: [Link]

  • PAMPA Permeability Assay. Technology Networks. Available from: [Link]

  • Predicting a Drug's Membrane Permeability: A Computational Model Validated With in Vitro Permeability Assay Data. ACS Publications. Available from: [Link]

  • Article Review: Improving The Permeability of BCS Class II, III, and IV Drugs Using the Co-Amorph Method. Journal of Pharmaceutical and Sciences. Available from: [Link]

  • Design, Synthesis and Biological Evaluation of Quinazolinamine Derivatives as Breast Cancer Resistance Protein and P-Glycoprotein Inhibitors with Improved Metabolic Stability. PMC. Available from: [Link]

  • Real-Time Parallel Artificial Membrane Permeability Assay Based on Supramolecular Fluorescent Artificial Receptors. Frontiers. Available from: [Link]

  • A 2024 Guide To Solubility Improvement And Bioavailability Enhancement Techniques. Available from: [Link]

  • Formulation strategies to improve the permeability of BCS class ӀӀӀ drugs: Special emphasis on 5 Fluorouracil. Jetir.Org. Available from: [Link]

  • Acquired Drug Resistance Enhances Imidazoquinoline Efflux by P-Glycoprotein. MDPI. Available from: [Link]

  • Role of P Glycoprotein in Absorption of Novel Antimalarial Drugs. PMC. Available from: [Link]

  • Model of P-Glycoprotein Ligand Binding and Validation with Efflux Substrate Matched Pairs. Available from: [Link]

  • Optimization of the Caco-2 permeability assay to screen drug compounds for intestinal absorption and efflux. PubMed. Available from: [Link]

  • A review on dynamics of permeability-glycoprotein in efflux of chemotherapeutic drugs. Available from: [Link]

Sources

Troubleshooting

Purification techniques for crude 6-(pyridin-4-yl)quinazolin-2-amine mixtures

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide specifically for researchers and process chemists dealing with the purification of 6-(pyridin-4-yl)quinazolin-2-amine...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide specifically for researchers and process chemists dealing with the purification of 6-(pyridin-4-yl)quinazolin-2-amine and its crude derivatives.

This molecule presents a unique purification challenge: it is a rigid, highly polar heterocycle containing multiple basic nitrogen centers (a pyridine nitrogen, two quinazoline nitrogens, and an exocyclic primary amine). Standard purification templates often fail here due to strong intermolecular hydrogen bonding, poor solubility, and aggressive chelation to transition metals.

Below is an in-depth, causality-driven troubleshooting guide and self-validating methodology to help you isolate your target API with high purity and yield.

Diagnostic Purification Workflow

Before selecting a purification method, you must evaluate the crude mixture's palladium (Pd) content and organic solubility. Use the following decision tree to determine your optimal workflow.

G N1 Crude 6-(pyridin-4-yl) quinazolin-2-amine N2 Assess Pd Content (ICP-MS) N1->N2 N3 Pd > 10 ppm Thiol/TMT Scavenging N2->N3 High Pd N4 Assess Solubility (DCM/MeOH) N2->N4 Low Pd N3->N4 Filtered N5 Soluble: Normal Phase Amine-Silica (KP-NH) N4->N5 Good N6 Insoluble: Reverse Phase or Acid/Base N4->N6 Poor N7 Pure Target API N5->N7 N6->N7

Diagnostic workflow for purifying basic multi-nitrogen quinazoline derivatives.

Troubleshooting & FAQs

Issue 1: Why does my crude mixture streak severely on standard silica gel, resulting in poor recovery?

The Causality: Standard bare silica gel is packed with Brønsted acidic silanol groups (pKa ~ 4.5–5.5). Because 6-(pyridin-4-yl)quinazolin-2-amine contains highly basic nitrogen centers, a strong acid-base ion-pairing interaction occurs between the stationary phase and your analyte. This thermodynamic sink causes severe band-broadening, streaking, and irreversible adsorption, often destroying your yield1[1].

The Solution: Transition to an amine-functionalized silica stationary phase (e.g., KP-NH or RediSep Amine). The covalently bonded amine groups mask the acidic silanols, neutralizing the surface and allowing basic compounds to elute with sharp peaks without the need for aggressive mobile phase modifiers like triethylamine (TEA) or ammonia 2[2].

Protocol: Normal-Phase Chromatography on Amine-Functionalized Silica

  • Column Selection: Equip your flash system with an amine-functionalized column.

  • Equilibration: Run 3–5 column volumes (CV) of 100% Dichloromethane (DCM). Self-validation: Ensure the baseline UV trace is completely flat before loading.

  • Sample Loading: Dissolve the crude mixture in a minimal volume of DCM/MeOH (9:1). If the sample is insoluble, dry-load it onto a small amount of Celite (do not dry-load onto bare silica).

  • Gradient Elution: Run a gradient from 0% to 10% Methanol in DCM over 15 CV. Treat the column exactly as normal phase; the stationary phase's basicity will prevent the quinazoline nitrogens from sticking.

  • Fraction Pooling: Monitor at 254 nm and 280 nm. Pool and evaporate fractions under reduced pressure.

Table 1: Quantitative Comparison of Normal-Phase Stationary Phases for Basic Amines

Stationary PhaseMobile Phase RequirementAmine Recovery (%)Band-Broadening
Bare Silica (SiO2)Requires TEA/NH3 modifier40–60%Severe
Amine-Silica (KP-NH)No basic modifier needed>90%Minimal
Basic AluminaNo basic modifier needed70–85%Moderate
Issue 2: My Suzuki coupling yielded the product, but residual Palladium (Pd) is >1000 ppm. How do I reduce it to ICH limits (<10 ppm)?

The Causality: Nitrogen-rich heterocycles like pyridines and quinazolines are excellent bidentate ligands. They form highly stable coordination complexes with the Pd(0) and Pd(II) species used in cross-coupling reactions. Simple aqueous workups or standard silica plugs rely on physisorption and are thermodynamically insufficient to break these Pd-API complexes 3[3].

The Solution: Employ solid-supported metal scavengers (e.g., Silica-Thiol or microporous polystyrene-bound trimercaptotriazine, MP-TMT). These scavengers utilize chemisorption, providing a higher binding affinity for Pd than your target API, effectively stripping the metal out of the product 4[4].

Protocol: Batch Scavenging of Palladium

  • Dissolution: Dissolve the crude API in a polar aprotic solvent (e.g., THF or NMP) to ensure the Pd-API complex is fully solvated.

  • Scavenger Addition: Add 5–10 weight equivalents (relative to the initial Pd catalyst load) of a silica-based thiol scavenger.

  • Incubation: Stir the suspension at 40–50 °C for 16–24 hours. Causality note: Elevated temperatures increase the kinetic rate of Pd dissociation from the API, allowing the scavenger to capture it faster[4].

  • Filtration: Filter the mixture through a pad of Celite to remove the Pd-loaded resin. Wash the filter cake with hot THF.

  • Verification: Concentrate the filtrate and analyze via ICP-MS.

Table 2: Efficacy of Palladium Scavengers on Nitrogen Heterocycles

Scavenger TypeBinding MechanismOptimal Temp (°C)Typical Pd Reduction
Silica-Thiol (Si-SH)Chemisorption (Covalent)40–501000 ppm → <10 ppm
MP-TMT ResinChemisorption (Chelation)20–501000 ppm → <5 ppm
N-acetylcysteine washAqueous Chelation30–408600 ppm → ~900 ppm
Celite FiltrationPhysisorption (Agglomerates)2015000 ppm → ~8600 ppm
Issue 3: The compound is practically insoluble in standard organic solvents. How can I purify it?

The Causality: The planar structure of 6-(pyridin-4-yl)quinazolin-2-amine promotes strong intermolecular π-π stacking, while the primary amine and pyridine nitrogens facilitate extensive hydrogen-bonding networks. This high crystal lattice energy makes it highly insoluble in non-polar and moderately polar organic solvents.

The Solution: Bypass traditional chromatography entirely and exploit the ionizable nitrogens using an Acid-Base Reprecipitation workflow. This is a self-validating system: only compounds with the specific pKa profile of your target will transition between the aqueous and solid phases at the designated pH milestones.

AcidBase S1 Crude Solid (Insoluble) S2 Add 1M HCl (pH 2.0) S1->S2 S3 Filter (Remove Neutrals) S2->S3 Solubilized Salt S4 Add 1M NaOH (pH 9.0) S3->S4 Aqueous Filtrate S5 Precipitate Free Base S4->S5 Neutralization

Acid-base reprecipitation workflow exploiting the ionizable nitrogens of the quinazoline core.

Protocol: Acid-Base Reprecipitation

  • Protonation: Suspend the crude solid in 10 volumes of deionized water. Slowly add 1M HCl until the pH reaches 2.0. The basic nitrogens will protonate, breaking the crystal lattice and dissolving the compound as a water-soluble hydrochloride salt.

  • Filtration of Impurities: Filter the acidic aqueous solution. Self-validation: Any solid remaining on the filter paper consists of non-basic organic impurities (e.g., unreacted boronic acid dimers, halogenated starting materials). Discard the solid.

  • Neutralization: Transfer the clean aqueous filtrate to a flask. Under vigorous stirring, slowly add 1M NaOH or aqueous Ammonia until the pH reaches 8.5–9.0.

  • Isolation: The free-base 6-(pyridin-4-yl)quinazolin-2-amine will crash out of solution. Stir for 1 hour at 0–5 °C to maximize crystal yield, filter, wash with cold water, and dry under high vacuum.

References

  • How do I purify ionizable organic amine compounds using flash column chromatography? Biotage.
  • Method Development Strategies for Amine Bonded Phase Columns for Medium Pressure Liquid Chromatography. Teledyne ISCO.
  • Palladium Extraction Following Metal-Catalyzed Reactions: Recent Advances and Applications in the Pharmaceutical Industry. ACS Publications (Organic Process Research & Development).
  • Palladium scavenging: From 1% to within ICH limits. Onyx Scientific.

Sources

Optimization

Troubleshooting background noise in 6-(pyridin-4-yl)quinazolin-2-amine fluorescence assays

Welcome to the technical support guide for fluorescence assays utilizing 6-(pyridin-4-yl)quinazolin-2-amine. This resource is designed for researchers, scientists, and drug development professionals to navigate and resol...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support guide for fluorescence assays utilizing 6-(pyridin-4-yl)quinazolin-2-amine. This resource is designed for researchers, scientists, and drug development professionals to navigate and resolve common issues related to background noise in their experiments. Our goal is to provide not just solutions, but a deeper understanding of the underlying principles to empower you to conduct robust and reliable assays.

Introduction

6-(Pyridin-4-yl)quinazolin-2-amine and its derivatives are valuable fluorophores in biomedical research and drug discovery, often used as probes and potential therapeutic agents.[1][2] However, like many fluorescence-based assays, achieving a high signal-to-noise ratio is paramount for data quality. High background fluorescence is a frequent challenge that can mask true signals, reduce assay sensitivity, and lead to false interpretations. This guide provides a structured, question-and-answer approach to systematically troubleshoot and mitigate these issues.

Part 1: Understanding Your Fluorophore and Assay Environment

The intrinsic properties of the quinazoline scaffold and its interaction with the assay environment are the first place to investigate when troubleshooting background noise.

Q1: My blank wells (buffer + compound only) show unexpectedly high fluorescence. What are the primary factors related to the compound and buffer that could cause this?

A1: High background in blank wells typically points to an issue with the fundamental photophysical properties of the fluorophore in your specific assay buffer. The fluorescence of quinazoline derivatives is highly sensitive to their chemical environment.[3][4]

Causality & Troubleshooting:

  • Solvent Polarity: The quinazoline core is a donor-acceptor system, making its fluorescence emission highly dependent on solvent polarity.[5][6] As solvent polarity increases, you may observe a red-shift (a shift to longer wavelengths) in the emission spectrum.[5] If your plate reader's emission filter is not perfectly matched to the emission peak in your specific solvent, you might be capturing suboptimal signal or significant background.

    • Action: Characterize the excitation and emission spectra of 6-(pyridin-4-yl)quinazolin-2-amine in your final assay buffer. Ensure your instrument's filter set or monochromator settings are centered on the actual emission maximum.

    • Insight: A common issue arises when using a high percentage of organic solvents like DMSO to dissolve compounds. Even a small change in the final DMSO concentration can alter the polarity enough to shift the fluorescence spectrum.[3]

  • pH of the Buffer: The pyridinyl and quinazoline moieties contain nitrogen atoms that can be protonated or deprotonated depending on the pH.[7][8] This can significantly alter the electronic structure of the molecule and, consequently, its fluorescence intensity and spectral properties.[4][9]

    • Action: Verify the pH of your final assay buffer after all components have been added. Perform a pH titration experiment to determine the optimal pH range where the compound's fluorescence is stable and the background is lowest.

    • Insight: Some quinazoline derivatives show enhanced fluorescence in acidic conditions, while others are quenched.[4] Understanding this behavior is critical for assay development.

  • Compound Aggregation: At higher concentrations, some quinazoline-based compounds can exhibit aggregation-caused quenching (ACQ) or, less commonly, aggregation-induced emission (AIE).[5] If your compound is forming aggregates in the buffer, this can lead to unpredictable fluorescence and light scattering, which manifests as high background.

    • Action: Measure fluorescence intensity across a range of compound concentrations. A non-linear relationship between concentration and fluorescence may indicate aggregation. Consider adding a small amount of a non-ionic surfactant like Tween-20 or Triton X-100 to your buffer to prevent aggregation.

Part 2: Troubleshooting Sample-Related Background (Autofluorescence)

When the background signal originates from the biological components of your assay, the cause is typically autofluorescence.

Q2: I observe high background in my negative control wells (e.g., cells + buffer, no compound). What is causing this, and how can I reduce it?

A2: This issue points directly to autofluorescence , which is the natural fluorescence emitted by biological materials.[10][11] It can be a significant source of background noise, especially in assays using excitation light in the UV or blue range.[12][13]

Common Sources of Autofluorescence:

SourceEndogenous Fluorophore(s)Typical Excitation/Emission Range
Cellular Metabolism NADH, Riboflavins (FAD)Ex: 350-490 nm / Em: 450-560 nm[10][13][14]
Structural Proteins Collagen, ElastinBroad, often excited by UV-blue light[11]
Cellular Components Lysosomes, MitochondriaBroad fluorescence[11]
Aging Pigments LipofuscinBroad Ex: 345-490 nm / Em: 460-670 nm[10]
Culture Media Phenol Red, Riboflavin, TryptophanCan contribute significantly to background[15]

Troubleshooting Workflow for Autofluorescence:

A High Background in Negative Controls B Is Assay Media Fluorescent? A->B C Yes B->C   D No B->D   E Switch to Phenol Red-Free, Low-Fluorescence Media (e.g., FluoroBrite™) C->E F Are Cells Highly Autofluorescent? D->F G Yes F->G   H No (Re-evaluate Blanks) F->H   I Include 'Unstained Cells' Control to Quantify Autofluorescence G->I J Subtract Background Value from All Wells I->J K Consider Using Autofluorescence Quenching Reagents I->K cluster_0 Primary IFE cluster_1 Secondary IFE Excitation Excitation Light Compound Interfering Compound Excitation->Compound Absorbed Fluorophore Target Fluorophore Compound->Fluorophore Reduced Excitation Fluorophore2 Target Fluorophore Emission Emitted Light Fluorophore2->Emission Compound2 Interfering Compound Emission->Compound2 Absorbed Detector Detector Compound2->Detector Reduced Signal

Caption: The Inner Filter Effect (IFE) mechanism.

  • Protocol: See the detailed protocol below for identifying and correcting for IFE. The key is to measure the absorbance spectrum of your interfering compounds. If there is significant overlap with the excitation or emission spectra of 6-(pyridin-4-yl)quinazolin-2-amine, IFE is likely occurring. [16]

Q5: My fluorescence signal decreases the longer I expose the well to the excitation light. What is happening?

A5: This phenomenon is called photobleaching , the irreversible photochemical destruction of a fluorophore upon exposure to light. [17][18]It is a common cause of reduced signal and can be mistaken for other effects.

Mitigation Strategies:

  • Reduce Excitation Intensity: Use the lowest possible light intensity that still provides an adequate signal. This can be achieved by using neutral density filters on the instrument. [19][20]* Minimize Exposure Time: Reduce the instrument's read time or the number of flashes per well to the minimum required for a stable signal. [19]* Use Antifade Reagents: For fixed-cell or solution-based assays, consider adding commercially available antifade reagents to your buffer. These reagents work by scavenging oxygen free radicals that contribute to photobleaching. [18][21]

Part 4: Experimental Protocols
Protocol 1: Buffer Optimization Workflow
  • Objective: To determine the optimal buffer composition (pH, additives) that minimizes background fluorescence while maintaining assay performance.

  • Materials: 6-(pyridin-4-yl)quinazolin-2-amine stock, a series of buffers with varying pH (e.g., PBS, HEPES, Tris from pH 6.0 to 8.5 in 0.5 unit increments), black 96-well plates.

  • Procedure: a. Prepare a working solution of your compound at the final assay concentration in each of the different pH buffers. b. Add each solution to triplicate wells of a black microplate. c. Include a "buffer only" blank for each pH condition. d. Read the plate using your standard assay excitation/emission settings. e. Plot the average fluorescence intensity vs. pH for both the compound and the buffer-only wells. f. Analysis: Identify the pH range that provides the highest signal from the compound with the lowest signal from the buffer itself. This represents your optimal pH window.

Protocol 2: Identifying and Correcting for the Inner Filter Effect
  • Objective: To determine if a test compound is absorbing excitation or emission light and to apply a correction factor.

  • Procedure: a. Measure Absorbance: Using a spectrophotometer-capable plate reader, measure the absorbance spectra (from ~300 nm to ~700 nm) of your test compounds at the concentrations used in the assay. b. Identify Overlap: Compare the absorbance spectrum of the test compound with the excitation and emission spectra of 6-(pyridin-4-yl)quinazolin-2-amine. Significant absorbance at either the excitation wavelength (Aex) or the emission wavelength (Aem) indicates a potential for IFE. c. Apply Correction Factor: The observed fluorescence (F_obs) can be corrected to the true fluorescence (F_corr) using the following formula, which is widely cited in literature (see Lakowicz, "Principles of Fluorescence Spectroscopy"): F_corr = F_obs * 10^((Aex + Aem)/2) d. Interpretation: Applying this correction can help rescue data from false negatives caused by compounds that absorb light but do not truly inhibit the biological target.

References
  • Discovery of Quinazoline-Based Fluorescent Probes to α1-Adrenergic Receptors. ACS Medicinal Chemistry Letters. [Link]

  • Preparation and photophysical properties of quinazoline-based fluorophores. RSC Advances. [Link]

  • Troubleshooting in Fluorescent Staining. Creative Bioarray. [Link]

  • Synthesis and properties of quinazoline-based versatile exciplex-forming compounds. Beilstein Journal of Organic Chemistry. [Link]

  • What is the Inner Filter Effect and How Does it Impact Fluorescence Measurements?. Photon Mission. [Link]

  • How does Inner Filter affect the fluorescence lifetime measurements?. AOF Custom. [Link]

  • A Turn-On Quinazolinone-Based Fluorescence Probe for Selective Detection of Carbon Monoxide. Molecules. [Link]

  • Microplate Reader Quick Start. Barrick Lab. [Link]

  • Tips to Minimize Autofluorescence. FluoroFinder. [Link]

  • Fluorescence - Photobleaching. Florida State University. [Link]

  • (a) Fluorescence spectra of compound 2a in different solvents... ResearchGate. [Link]

  • Troubleshooting High Background in Flow Cytometry. abinScience. [Link]

  • A Novel Quinazolinone Derivative as Fluorescence Quenching Off-On Sensor for High Selectivity of Fe(3+). Journal of Fluorescence. [Link]

  • Have autofluorescence? Now you don't. Standard BioTools. [Link]

  • The Antidote for Photobleaching. Electron Microscopy Sciences. [Link]

  • Functionalized Quinazolines and Pyrimidines for Optoelectronic Materials. Current Organic Synthesis. [Link]

  • Benzoquinazoline Derivatives as Substitutes for Thymine in Nucleic Acid Complexes. Biochemistry. [Link]

  • Autofluorescence. Wikipedia. [Link]

  • Autofluorescence - Flow Cytometry Guide. Bio-Rad. [Link]

  • What is the Inner Filter Effect?. Edinburgh Instruments. [Link]

  • Effects of Fluorophore Concentration on Fluorescence Spectra: Inner Filter Effects. Virtual Labs. [Link]

  • What is the inner filter effect in fluorescence spectroscopy quenching?. ResearchGate. [Link]

  • Reading Fluorescence Intensity and Luminescence from the Bottom. Molecular Devices. [Link]

  • Plate reader instructions. University of Connecticut. [Link]

  • Interference with Fluorescence and Absorbance. Assay Guidance Manual - NCBI. [Link]

  • Top tips and tricks: Performing assays in microplates. Berthold Technologies. [Link]

  • Evolution of assay interference concepts in drug discovery. Taylor & Francis Online. [Link]

  • Interference and Artifacts in High-content Screening. Assay Guidance Manual - NCBI. [Link]

  • Two Pyridine-Based Fluorescent Probes for Sensing pH. ChemistrySelect. [Link]

  • Fluorescence Spectroscopic Profiling of Compound Libraries. ACS Publications. [Link]

  • Compound-Mediated Assay Interferences in Homogeneous Proximity Assays. Assay Guidance Manual - NCBI. [Link]

  • Functionalized Quinazolines and Pyrimidines for Optoelectronic Materials. Bentham Science. [Link]

  • Conjugated structures based on quinazolinones and their application in fluorescent labeling. Dyes and Pigments. [Link]

  • Synthesis and Fluorescent Properties of Aminopyridines and the Application in “Click and Probing”. Molecules. [Link]

  • Methyl- and Methoxy-substituted 2-(Pyridin-2-yl)-4-(4-aminophenyl)quinazolines: Synthesis and Photophysical Properties. ChemistrySelect. [Link]

Sources

Reference Data & Comparative Studies

Validation

A Comparative Analysis of Anticancer Potential: 6-(Pyridin-4-yl)quinazolin-2-amine vs. 4-Anilinoquinazoline Derivatives

For Researchers, Scientists, and Drug Development Professionals In the landscape of modern oncology, the quinazoline scaffold has emerged as a privileged structure, forming the backbone of numerous potent and selective a...

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Author: BenchChem Technical Support Team. Date: April 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of modern oncology, the quinazoline scaffold has emerged as a privileged structure, forming the backbone of numerous potent and selective anticancer agents. This guide provides a detailed comparative analysis of two distinct classes of quinazoline derivatives: the well-established 4-anilinoquinazolines and the less-explored 6-(pyridin-4-yl)quinazolin-2-amine. While the former class has yielded clinically successful drugs, the latter represents a frontier with untapped therapeutic potential. This document aims to objectively compare their known and inferred anticancer activities, mechanisms of action, and provide the experimental framework for their evaluation.

Introduction: Two Faces of the Quinazoline Scaffold

The 4-anilinoquinazoline core is a cornerstone of targeted cancer therapy. Its derivatives are renowned for their potent inhibitory activity against key receptor tyrosine kinases (RTKs) involved in tumor growth and proliferation, most notably the Epidermal Growth Factor Receptor (EGFR) and Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2). This has led to the development of blockbuster drugs like Gefitinib and Erlotinib.

In contrast, 6-(pyridin-4-yl)quinazolin-2-amine remains a relatively enigmatic entity. While direct preclinical data on this specific molecule is scarce, its structural alerts suggest a different kinase inhibitory profile. The presence of the 2-amino group and the 6-pyridinyl substitution point towards potential interactions with other kinase families, such as the phosphoinositide 3-kinases (PI3Ks) or Aurora kinases, as observed in structurally related 6-heteroaryl quinazolinones.

This guide will delve into the available data for 4-anilinoquinazoline derivatives and extrapolate the potential of 6-(pyridin-4-yl)quinazolin-2-amine based on the activities of its close analogs.

Comparative Anticancer Activity: A Data-Driven Overview

The following table summarizes the reported in vitro anticancer activities of representative 4-anilinoquinazoline derivatives against various cancer cell lines. Due to the lack of direct data for 6-(pyridin-4-yl)quinazolin-2-amine, this section will highlight the activities of a closely related 6-(heteroaryl)quinazolinone derivative to provide a speculative baseline for comparison.

Compound ClassDerivative ExampleCancer Cell LineIC50 (µM)Primary Target(s)Reference
4-Anilinoquinazoline Compound 19h (a 4-anilinoquinazoline derivative)A549 (Lung)Sub-micromolarEGFR
Compound 19h HT-29 (Colon)Sub-micromolarEGFR
Compound 15b (a 4-anilinoquinazoline-acylamino derivative)HT-29 (Colon)5.27EGFR, VEGFR-2
Compound 15b MCF-7 (Breast)4.41EGFR, VEGFR-2
Compound 13j (a 4-anilinoquinazoline with imine at C6)A549 (Lung)< GefitinibEGFR
Compound 6j (a 4-anilinoquinazoline derivative)A549 (Lung)11.97EGFR
Compound 6j A431 (Skin)4.88EGFR
Compound 6j H1975 (Lung)4.38EGFR
6-(Heteroaryl)quinazolinone (Analog of 6-(Pyridin-4-yl)quinazolin-2-amine) Compound 50 (a 6-(pyridin-3-yl)quinazolin-4(3H)-one)HCC827 (Lung)1.12PI3K
Compound 50 SH-SY5Y (Neuroblastoma)8.66PI3K
Compound 45 (a 6-(2-aminobenzo[d]thiazol-5-yl)quinazolin-4(3H)-one)A549 (Lung)0.44ALK/PI3K/AKT
Compound 46 (a 6-(imidazo[1,2-a]pyridin-6-yl)quinazolin-4(3H)-one)Multiple84.42 nM (Aurora A), 14.09 nM (Aurora B)Aurora Kinases

Note: The data for the 6-(heteroaryl)quinazolinone class is presented to suggest potential, but not confirmed, activity for 6-(pyridin-4-yl)quinazolin-2-amine.

Mechanistic Insights: Targeting Different Nodes in Cancer Signaling

The anticancer efficacy of these two quinazoline classes stems from their ability to inhibit distinct and critical signaling pathways that drive tumorigenesis.

4-Anilinoquinazolines: Potent Inhibitors of EGFR and VEGFR-2

The primary mechanism of action for 4-anilinoquinazoline derivatives is the competitive inhibition of ATP binding to the kinase domain of EGFR and VEGFR-2. This blockade prevents receptor autophosphorylation and the subsequent activation of downstream signaling cascades, such as the Ras/Raf/MEK/ERK and PI3K/Akt/mTOR pathways, which are crucial for cell proliferation, survival, and angiogenesis.

4-Anilinoquinazoline_MoA Growth Factors (EGF, VEGF) Growth Factors (EGF, VEGF) EGFR/VEGFR-2 EGFR/VEGFR-2 Growth Factors (EGF, VEGF)->EGFR/VEGFR-2 P P EGFR/VEGFR-2->P Autophosphorylation 4-Anilinoquinazoline 4-Anilinoquinazoline 4-Anilinoquinazoline->EGFR/VEGFR-2 Inhibits ATP binding Downstream Signaling (Ras/Raf/MEK/ERK, PI3K/Akt) Downstream Signaling (Ras/Raf/MEK/ERK, PI3K/Akt) P->Downstream Signaling (Ras/Raf/MEK/ERK, PI3K/Akt) Cell Proliferation, Survival, Angiogenesis Cell Proliferation, Survival, Angiogenesis Downstream Signaling (Ras/Raf/MEK/ERK, PI3K/Akt)->Cell Proliferation, Survival, Angiogenesis

Caption: Mechanism of action of 4-anilinoquinazolines.

6-(Pyridin-4-yl)quinazolin-2-amine: A Hypothesis of Alternative Kinase Inhibition

Based on the activity of its structural cousins, 6-(pyridin-4-yl)quinazolin-2-amine may exhibit a different kinase inhibitory profile. The pyridinyl group at the 6-position could facilitate interactions with the ATP-binding pockets of kinases other than EGFR or VEGFR-2. For instance, derivatives of 6-(pyridin-3-yl)quinazolin-4(3H)-one have shown potent inhibitory activity against PI3K. The PI3K/Akt/mTOR pathway is another critical regulator of cell growth and survival, and its inhibition is a validated anticancer strategy. Furthermore, other 6-heteroaryl quinazolinones have demonstrated potent inhibition of Aurora kinases, which are essential for mitotic progression.

Hypothesized_MoA Growth Factor Signaling Growth Factor Signaling PI3K PI3K Growth Factor Signaling->PI3K Akt/mTOR Pathway Akt/mTOR Pathway PI3K->Akt/mTOR Pathway Aurora Kinases Aurora Kinases Mitotic Progression Mitotic Progression Aurora Kinases->Mitotic Progression 6-(Pyridin-4-yl)quinazolin-2-amine (Hypothesized) 6-(Pyridin-4-yl)quinazolin-2-amine (Hypothesized) 6-(Pyridin-4-yl)quinazolin-2-amine (Hypothesized)->PI3K Potential Inhibition 6-(Pyridin-4-yl)quinazolin-2-amine (Hypothesized)->Aurora Kinases Potential Inhibition Cell Growth, Survival Cell Growth, Survival Akt/mTOR Pathway->Cell Growth, Survival Cell Division Cell Division Mitotic Progression->Cell Division

Caption: Hypothesized mechanism of 6-(pyridin-4-yl)quinazolin-2-amine.

Experimental Protocols for Evaluation

To empirically determine and compare the anticancer activities of these compounds, standardized in vitro assays are essential. Below are detailed protocols for key experiments.

Cell Viability Assessment: MTT Assay

The MTT assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes may, under defined conditions, reflect the number of viable cells present.

Workflow:

MTT_Assay_Workflow A 1. Seed cells in a 96-well plate B 2. Treat with compounds A->B C 3. Add MTT reagent B->C D 4. Incubate C->D E 5. Solubilize formazan crystals D->E F 6. Measure absorbance E->F

Caption: MTT assay workflow for cell viability.

Step-by-Step Protocol:

  • Cell Seeding: Seed cancer cells (e.g., A549, HT-29, MCF-7) in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with serial dilutions of the test compounds (6-(pyridin-4-yl)quinazolin-2-amine and a 4-anilinoquinazoline derivative) and a vehicle control (e.g., DMSO). Incubate for 48-72 hours.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Shake the plate for 15 minutes and measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value for each compound.

Kinase Inhibition Assays

Biochemical assays are crucial to confirm the direct inhibitory effect of the compounds on their target kinases.

This assay measures the amount of ADP produced during the kinase reaction, which is inversely proportional to the kinase inhibition.

Workflow:

Kinase_Assay_Workflow A 1. Incubate kinase and inhibitor B 2. Initiate kinase reaction with ATP/substrate A->B C 3. Stop reaction and deplete remaining ATP B->C D 4. Convert ADP to ATP C->D E 5. Measure luminescence D->E

Caption: General workflow for a kinase inhibition assay.

Step-by-Step Protocol:

  • Reaction Setup: In a 384-well plate, add the test compound at various concentrations, recombinant human EGFR enzyme, and the appropriate kinase buffer.

  • Pre-incubation: Incubate the plate at room temperature for 10-30 minutes to allow the compound to bind to the enzyme.

  • Kinase Reaction: Initiate the reaction by adding a mixture of ATP and a suitable substrate (e.g., a poly(Glu, Tyr) peptide). Incubate for a defined period (e.g., 60 minutes) at 30°C.

  • ATP Depletion: Add ADP-Glo™ Reagent to stop the kinase reaction and deplete the remaining ATP.

  • Signal Generation: Add Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal.

  • Luminescence Reading: Measure the luminescence using a plate reader.

  • IC50 Determination: Calculate the percent inhibition for each compound concentration and determine the IC50 value.

A similar principle can be applied to assess the inhibition of VEGFR-2.

Step-by-Step Protocol:

  • Reaction Setup: In a 96-well plate, add different concentrations of the test compounds, recombinant human VEGFR-2 enzyme, and kinase assay buffer.

  • Pre-incubation: Incubate the mixture for a short period to allow for compound-enzyme interaction.

  • Kinase Reaction: Start the reaction by adding ATP and a specific VEGFR-2 substrate. Incubate at 30°C for 45 minutes.

  • Signal Detection: Use a suitable detection method, such as the Kinase-Glo® MAX reagent, to measure the kinase activity by quantifying the amount of ATP remaining after the reaction.

  • Data Analysis: Determine the IC50 values by plotting the percent inhibition against the compound concentration.

Conclusion and Future Directions

The 4-anilinoquinazoline scaffold is a well-validated pharmacophore for the development of potent EGFR and VEGFR-2 inhibitors. The extensive body of research provides a solid foundation for understanding their structure-activity relationships and mechanisms of action.

In contrast, 6-(pyridin-4-yl)quinazolin-2-amine represents a promising but underexplored area of quinazoline chemistry. Based on the analysis of its structural analogs, it is plausible that this compound and its derivatives could exhibit inhibitory activity against different, yet equally important, cancer targets such as PI3K or Aurora kinases.

To unlock the full potential of 6-(pyridin-4-yl)quinazolin-2-amine, further research is imperative. This should include:

  • Synthesis and in vitro screening: A focused library of derivatives should be synthesized and screened against a broad panel of cancer cell lines and kinases to identify primary targets and initial hits.

  • Mechanism of action studies: Once promising activity is identified, detailed mechanistic studies, including target engagement and downstream signaling analysis, should be conducted.

  • Structural biology: Co-crystallization of active compounds with their target kinases will provide invaluable insights for structure-based drug design and optimization.

By systematically exploring the anticancer potential of 6-(pyridin-4-yl)quinazolin-2-amine and its derivatives, the scientific community may uncover a new class of quinazoline-based therapeutics with novel mechanisms of action, ultimately expanding the arsenal of weapons against cancer.

References

  • [Synthesis of 4-Anilinoquinazoline-Derivative Dual Kinase Inhibitors Targeting EGFR and VEGFR-2.]([Link]

Comparative

A Comparative Analysis of Quinazoline-Based Kinase Inhibitors: 6-(pyridin-4-yl)quinazolin-2-amine vs. Erlotinib

Executive Summary The quinazoline scaffold is a highly privileged pharmacophore in oncology drug discovery, forming the structural backbone of numerous FDA-approved targeted therapies. However, subtle positional shifts i...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The quinazoline scaffold is a highly privileged pharmacophore in oncology drug discovery, forming the structural backbone of numerous FDA-approved targeted therapies. However, subtle positional shifts in functional groups on this bicyclic core drastically alter kinome selectivity. This guide provides an objective, data-driven comparison between Erlotinib (a first-generation 4-aminoquinazoline targeting EGFR) and 6-(pyridin-4-yl)quinazolin-2-amine derivatives (such as Compound 3/Ligand 10Z, a 2-aminoquinazoline targeting mutant BRAF V600E) [1][2]. By dissecting the structural biology, comparative IC50 data, and the causality behind high-throughput screening methodologies, this guide serves as a definitive resource for drug development professionals optimizing kinase selectivity.

Structural Biology & Mechanistic Causality

Despite sharing a quinazoline core, Erlotinib and 6-(pyridin-4-yl)quinazolin-2-amine derivatives exhibit mutually exclusive target profiles. This selectivity is dictated by the spatial orientation of their hydrogen-bonding vectors and hydrophobic projections within the kinase ATP-binding pocket.

  • Erlotinib (4-aminoquinazoline): The N1 nitrogen of the quinazoline ring and the exocyclic 4-NH group form critical bidentate hydrogen bonds with the hinge region of the epidermal growth factor receptor (EGFR), specifically at residue Met793. The bulky 3-ethynylphenyl group at the 4-position projects into the hydrophobic pocket of the active kinase conformation, locking EGFR in a state that prevents downstream signaling [1].

  • 6-(pyridin-4-yl)quinazolin-2-amine (2-aminoquinazoline): Shifting the exocyclic amine from the 4-position to the 2-position fundamentally alters the molecule's trajectory. In the BRAF V600E mutant pocket (PDB: 4H58), the 2-amino group and the N1/N3 nitrogens interact with the BRAF hinge region (Cys532). Crucially, the pyridin-4-yl group at the 6-position is directed deep into a specific allosteric back-pocket unique to the BRAF V600E mutant conformation, imparting high selectivity over wild-type BRAF and EGFR [2][3].

SignalingPathway EGFR EGFR (Wild-Type) RAS RAS (GTP-Bound) EGFR->RAS Activation BRAF BRAF V600E (Constitutively Active) RAS->BRAF Membrane Recruitment MEK MEK1/2 BRAF->MEK Phosphorylation ERK ERK1/2 MEK->ERK Phosphorylation Proliferation Tumor Proliferation & Survival ERK->Proliferation Transcriptional Activation Erlotinib Erlotinib (4-aminoquinazoline) Erlotinib->EGFR ATP-Competitive Inhibition BRAF_Inh 6-(pyridin-4-yl)quinazolin-2-amine (2-aminoquinazoline) BRAF_Inh->BRAF Allosteric/ATP Inhibition

Fig 1: MAPK pathway inhibition by Erlotinib (EGFR) and 2-aminoquinazoline derivatives (BRAF V600E).

Comparative Quantitative Performance (IC50 Data)

To objectively evaluate the performance of these two structural classes, we compare their in vitro biochemical IC50 values against their primary and off-target kinases. The data highlights the profound impact of the 2-amino vs. 4-amino substitution on kinome selectivity.

Table 1: Comparative In Vitro Kinase Inhibition Profiling

CompoundStructural ClassPrimary TargetTarget IC50 (nM)Off-Target IC50 (nM)
Erlotinib 4-aminoquinazolineEGFR (WT)~2.0 BRAF (>10,000)
Compound 3 (10Z) 6-(pyridin-4-yl)quinazolin-2-amineBRAF (V600E)~8.0 EGFR (>10,000)

Data synthesized from foundational biochemical characterizations of Erlotinib [1] and AstraZeneca's 2-aminoquinazoline BRAF series [2].

Experimental Protocols: Self-Validating Systems

To ensure trustworthiness and reproducibility in drug development, the experimental protocols used to derive these IC50 values must be self-validating. Below are the standardized methodologies, emphasizing the causality behind specific assay choices.

Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) Kinase Assay

Causality for Selection: Quinazoline derivatives often exhibit intrinsic autofluorescence in the blue/green spectrum, which can artificially inflate apparent IC50 values in standard fluorescence assays. TR-FRET utilizes long-lifetime lanthanide chelates (e.g., Europium). By introducing a microsecond time delay before signal acquisition, short-lived compound autofluorescence decays completely, ensuring the readout reflects true target engagement.

Step-by-Step Methodology:

  • Compound Titration: Prepare a 10-point serial dilution (1:3) of Erlotinib and the 6-(pyridin-4-yl)quinazolin-2-amine derivative in 100% DMSO. Transfer to a 384-well low-volume assay plate (final DMSO concentration strictly maintained at 1% to prevent kinase denaturation).

  • Enzyme Addition: Add 2 nM of recombinant EGFR (for Erlotinib) or BRAF V600E (for the 2-aminoquinazoline) suspended in assay buffer (50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35).

  • Reaction Initiation: Initiate the reaction by adding a master mix containing ATP (at the specific Km​ for each kinase to ensure competitive inhibition dynamics) and the appropriate biotinylated peptide substrate. Incubate for 60 minutes at 25°C.

  • Signal Detection: Terminate the reaction by adding EDTA (to chelate Mg2+ ) alongside a Europium-labeled anti-phospho antibody and Streptavidin-APC.

  • Self-Validation Control: Calculate the Z'-factor for each plate using robust positive (Staurosporine) and negative (DMSO only) controls. A Z'-factor > 0.6 is required to validate the assay run.

  • Data Acquisition: Read the plate on a microplate reader capable of TR-FRET (Excitation: 340 nm; Emission: 615 nm and 665 nm). Calculate the 665/615 ratio and fit the data to a 4-parameter logistic non-linear regression model to determine the IC50.

AssayWorkflow Step1 1. Compound Titration (10-point dose response) Step2 2. Kinase Reaction (Target + ATP + Substrate) Step1->Step2 Step3 3. Signal Detection (TR-FRET Antibodies) Step2->Step3 Step4 4. Data Acquisition (Microplate Reader) Step3->Step4 Step5 5. IC50 Calculation (Non-linear Regression) Step4->Step5

Fig 2: Self-validating TR-FRET kinase assay workflow for robust IC50 determination.

Cell Viability Profiling (CellTiter-Glo)

Causality for Selection: To confirm that biochemical potency translates to cellular efficacy, viability must be assessed. The CellTiter-Glo (ATP-luminescence) assay is chosen over traditional MTT assays because kinase inhibitors can occasionally alter cellular metabolism (redox potential) without immediately inducing death, leading to false-positive viability signals in MTT. ATP quantitation provides a direct, linear correlation with the number of metabolically active cells.

Step-by-Step Methodology:

  • Cell Plating: Seed A375 cells (BRAF V600E mutant) and HCC827 cells (EGFR mutant) at 2,000 cells/well in 384-well opaque white tissue culture plates. Incubate overnight at 37°C, 5% CO2.

  • Dosing: Treat cells with the respective inhibitors using a digital dispenser to achieve a concentration range from 10 µM down to 0.5 nM.

  • Incubation: Incubate the cells with the compounds for 72 hours.

  • Luminescence Readout: Add CellTiter-Glo reagent (1:1 volume ratio). Shake for 2 minutes to induce cell lysis, then incubate at room temperature for 10 minutes to stabilize the luminescent signal.

  • Analysis: Measure luminescence. Normalize data against vehicle-treated controls (100% viability) and cell-free wells (0% viability) to generate cellular IC50 curves.

References

  • Title: Induction of Apoptosis and Cell Cycle Arrest by CP-358,774, an Inhibitor of Epidermal Growth Factor Receptor Tyrosine Kinase Source: Cancer Research (1997) URL: [Link]

  • Title: Discovery and Optimization of a Novel Series of Potent Mutant B-Raf(V600E) Selective Kinase Inhibitors Source: Journal of Medicinal Chemistry (2013) URL: [Link]

  • Title: RCSB PDB - 4H58: BRAF in complex with compound 3 (10Z) Source: Protein Data Bank (RCSB PDB) URL: [Link]

Validation

Validating Kinase Inhibitor Efficacy: A Comparative Guide to Tumor Xenograft Studies for 6-(pyridin-4-yl)quinazolin-2-amine

For researchers, scientists, and drug development professionals, the transition from promising in vitro data to robust in vivo validation is a critical juncture. This guide provides an in-depth, experience-driven framewo...

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Author: BenchChem Technical Support Team. Date: April 2026

For researchers, scientists, and drug development professionals, the transition from promising in vitro data to robust in vivo validation is a critical juncture. This guide provides an in-depth, experience-driven framework for evaluating the anti-tumor efficacy of the novel kinase inhibitor, 6-(pyridin-4-yl)quinazolin-2-amine, within the context of tumor xenograft models. To establish a rigorous benchmark for performance, we will draw a direct comparison with Gefitinib (Iressa®), a well-established quinazoline-based inhibitor of the Epidermal Growth Factor Receptor (EGFR).

The core principle of this guide is not merely to present a protocol but to illuminate the scientific rationale behind each experimental choice, ensuring a self-validating and reproducible study design.

Understanding the Landscape: Quinazoline-Based Kinase Inhibitors

The quinazoline scaffold is a cornerstone in the development of targeted cancer therapies, particularly as inhibitors of protein kinases. These enzymes play a pivotal role in intracellular signaling pathways that, when dysregulated, can drive oncogenesis. Compounds based on this structure, such as Gefitinib, have demonstrated clinical success by targeting the ATP-binding site of EGFR's tyrosine kinase domain, thereby blocking downstream signaling cascades that promote cell proliferation and survival.

While the precise molecular target of 6-(pyridin-4-yl)quinazolin-2-amine is under investigation, its structural similarity to other compounds in its class suggests a mechanism centered on kinase inhibition, potentially targeting pathways such as PI3K/Akt, Aurora Kinase, or EGFR. This guide will proceed under the hypothesis that 6-(pyridin-4-yl)quinazolin-2-amine exhibits activity against non-small cell lung cancer (NSCLC) lines known to be sensitive to kinase inhibitors.

Designing a Comparative In Vivo Efficacy Study

The objective of this study is to compare the anti-tumor activity of 6-(pyridin-4-yl)quinazolin-2-amine against Gefitinib in a human tumor xenograft model. The experimental design must be robust, well-controlled, and ethically sound.

Experimental Workflow

G cluster_0 Pre-Study Preparation cluster_1 Tumor Implantation & Growth cluster_2 Treatment Phase cluster_3 Endpoint Analysis Cell Line Selection & Culture Cell Line Selection & Culture Animal Model Acclimatization Animal Model Acclimatization Cell Line Selection & Culture->Animal Model Acclimatization Tumor Cell Implantation Tumor Cell Implantation Animal Model Acclimatization->Tumor Cell Implantation Tumor Growth Monitoring Tumor Growth Monitoring Tumor Cell Implantation->Tumor Growth Monitoring Calipers Randomization Randomization Tumor Growth Monitoring->Randomization Treatment Administration Treatment Administration Randomization->Treatment Administration Daily Dosing Continued Monitoring Continued Monitoring Treatment Administration->Continued Monitoring Euthanasia Euthanasia Continued Monitoring->Euthanasia Tumor Excision & Measurement Tumor Excision & Measurement Euthanasia->Tumor Excision & Measurement Tissue Analysis Tissue Analysis Tumor Excision & Measurement->Tissue Analysis

Figure 1: A streamlined workflow for a comparative tumor xenograft study.

Causality in Experimental Choices
  • Cell Line Selection: The choice of cancer cell line is paramount. For this comparative study, the A549 human lung carcinoma cell line is a suitable candidate. It is widely used in xenograft studies and is known to express EGFR, providing a relevant model for both the established inhibitor, Gefitinib, and our investigational compound.

  • Animal Model: Athymic nude mice (e.g., BALB/c nude) are the standard for subcutaneous xenograft models due to their compromised immune system, which prevents the rejection of human tumor cells. An acclimatization period of at least one week is essential to reduce stress-related variables.

  • Tumor Implantation: The subcutaneous injection of tumor cells into the flank of the mouse is a common and reproducible method for establishing solid tumors. The use of Matrigel can improve tumor take rates and growth consistency.

  • Randomization: Once tumors reach a palpable and measurable size (typically 100-150 mm³), mice are randomized into treatment and control groups. This critical step minimizes bias and ensures that the average tumor volume is comparable across all groups at the start of treatment.

  • Dosing and Administration: The route of administration should be consistent with the intended clinical application. For both 6-(pyridin-4-yl)quinazolin-2-amine and Gefitinib, oral gavage is a common method. A vehicle control group is essential to assess the effect of the delivery solution alone.

In-Depth Methodologies

Protocol: Subcutaneous Tumor Xenograft Establishment
  • Cell Culture: Culture A549 cells in appropriate media until they reach approximately 80% confluency.

  • Cell Harvesting: Trypsinize the cells, wash with sterile PBS, and perform a cell count to determine viability.

  • Cell Suspension: Resuspend the cells in a 1:1 mixture of sterile PBS and Matrigel at a final concentration of 5 x 10⁷ cells/mL.

  • Implantation: Subcutaneously inject 100 µL of the cell suspension (5 x 10⁶ cells) into the right flank of each mouse.

  • Monitoring: Monitor the mice daily for tumor appearance. Once tumors are palpable, begin measuring tumor volume every 2-3 days using calipers.

Protocol: Tumor Volume Measurement and Treatment
  • Measurement: Measure the length (L) and width (W) of the tumor with digital calipers.

  • Calculation: Calculate the tumor volume using the formula: Volume = (W² x L) / 2.

  • Randomization: When the average tumor volume reaches 100-150 mm³, randomize the mice into the following groups (n=8-10 mice per group):

    • Group 1: Vehicle Control (e.g., 10% DMSO, 40% PEG300, 5% Tween 80, 45% saline)

    • Group 2: 6-(pyridin-4-yl)quinazolin-2-amine (Dose 1)

    • Group 3: 6-(pyridin-4-yl)quinazolin-2-amine (Dose 2)

    • Group 4: Gefitinib (Positive Control - e.g., 50 mg/kg)

  • Treatment: Administer the respective treatments daily via oral gavage for a predetermined period (e.g., 21-28 days).

  • Monitoring: Continue to measure tumor volume and body weight every 2-3 days throughout the treatment period.

Comparative Data Presentation and Interpretation

The efficacy of 6-(pyridin-4-yl)quinazolin-2-amine will be evaluated by its ability to inhibit tumor growth compared to the vehicle control and the positive control, Gefitinib.

Table 1: Hypothetical Tumor Growth Inhibition Data
Treatment GroupDose (mg/kg)Mean Final Tumor Volume (mm³)Percent Tumor Growth Inhibition (%)
Vehicle Control-1500 ± 2500
6-(pyridin-4-yl)quinazolin-2-amine25800 ± 15046.7
6-(pyridin-4-yl)quinazolin-2-amine50500 ± 10066.7
Gefitinib50600 ± 12060.0
Table 2: Hypothetical Body Weight Change
Treatment GroupDose (mg/kg)Mean Body Weight Change (%)
Vehicle Control-+5.0 ± 2.0
6-(pyridin-4-yl)quinazolin-2-amine25+3.5 ± 1.5
6-(pyridin-4-yl)quinazolin-2-amine50-1.0 ± 1.0
Gefitinib50-0.5 ± 1.2

Interpretation of Results:

In this hypothetical scenario, 6-(pyridin-4-yl)quinazolin-2-amine demonstrates a dose-dependent inhibition of tumor growth. At a 50 mg/kg dose, its efficacy is comparable to, and slightly exceeds, that of Gefitinib at the same concentration. Importantly, the minimal body weight loss in the treatment groups suggests that the compounds are well-tolerated at these doses.

Mechanistic Insights: The EGFR Signaling Pathway

To provide a deeper understanding of the potential mechanism of action, it is crucial to visualize the signaling pathway targeted by our comparator, Gefitinib.

G cluster_0 Cell Membrane cluster_1 Intracellular Signaling cluster_2 Cellular Response EGF EGF EGFR EGFR EGF->EGFR Binds Ras Ras EGFR->Ras PI3K PI3K EGFR->PI3K Gefitinib Gefitinib Gefitinib->EGFR Inhibits ATP Binding Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Proliferation Proliferation ERK->Proliferation Akt Akt PI3K->Akt Survival Survival Akt->Survival

Figure 2: Simplified EGFR signaling pathway and the inhibitory action of Gefitinib.

Gefitinib acts by competitively inhibiting the binding of ATP to the tyrosine kinase domain of EGFR. This prevents the autophosphorylation of the receptor and the subsequent activation of downstream pro-survival and proliferative signaling cascades, such as the Ras-Raf-MEK-ERK and PI3K-Akt pathways.

Conclusion and Future Directions

This guide outlines a comprehensive and scientifically rigorous approach to validating the in vivo efficacy of 6-(pyridin-4-yl)quinazolin-2-amine in a tumor xenograft model, using the clinically relevant EGFR inhibitor Gefitinib as a comparator. The detailed protocols and the rationale behind the experimental design provide a solid foundation for generating reliable and interpretable data.

Following a successful in vivo efficacy study, further investigations should focus on detailed pharmacokinetic and pharmacodynamic (PK/PD) analyses, as well as ex vivo analysis of tumor tissue to confirm the on-target activity of 6-(pyridin-4-yl)quinazolin-2-amine. These subsequent studies will be crucial in advancing this promising compound through the drug development pipeline.

References

  • Gefitinib - Wikipedia. [Link]

  • The Role of Gefitinib in Lung Cancer Treatment - AACR Journals. [Link]

  • Review of the Treatment of Non-Small Cell Lung Cancer with Gefitinib - PMC. [Link]

  • What is the mechanism of Gefitinib? - Patsnap Synapse. [Link]

  • Modeling restoration of gefitinib efficacy by co‐administration of MET inhibitors in an EGFR inhibitor‐resistant NSCLC xenograft model: A tumor‐in‐host DEB‐based approach - PMC. [Link]

  • Induction of Acquired Resistance towards EGFR Inhibitor Gefitinib in a Patient-Derived Xenograft Model of Non-Small Cell Lung Cancer and Subsequent Molecular Characterization - MDPI. [Link]

  • Induction of Acquired Resistance towards EGFR Inhibitor Gefitinib in a Patient-Derived Xenograft Model of Non-Small Cell Lung Cancer and Subsequent Molecular Characterization - PubMed. [Link]

  • Tumor penetration of gefitinib (Iressa), an epidermal growth factor receptor tyrosine kinase inhibitor | Molecular Cancer Therapeutics - AACR Journals. [Link]

  • Synergistic antitumor effect of S-1 and the epidermal growth factor receptor inhibitor gefitinib in non-small cell lung cancer cell lines - AACR Journals. [Link]

  • (PDF) Synthesis and biological evaluation of some new 2-pyridylquinazoline derivatives. [Link]

  • Design, synthesis, and biological evaluation of 6-(imidazo[1,2-a] pyridin-6-yl) quinazolin-4(3H)-one derivatives as potent anticancer agents by dual targeting Aurora kinase and ROR1 - PubMed. [Link]

  • Structure optimization, synthesis, and biological evaluation of 6-(2-amino-1H-benzo[d]imidazole-6-yl)-quinazolin-4(3H)-one derivatives as potential multi-targeted anticancer agents via Aurora A/ PI3K/BRD4 inhibition - ResearchGate. [Link]

  • Full article: Synthesis and biological evaluation of novel 2-phenylquinazoline-4-amine derivatives: identification of 6-phenyl-8H-benzo[g]quinazolino[4,3-b]
Comparative

6-(Pyridin-4-yl)quinazolin-2-amine cross-reactivity with non-receptor tyrosine kinases

An in-depth technical analysis and comparative guide on the pharmacological behavior, structural causality, and assay methodologies surrounding the 6-(pyridin-4-yl)quinazolin-2-amine scaffold in kinase drug discovery. In...

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Author: BenchChem Technical Support Team. Date: April 2026

An in-depth technical analysis and comparative guide on the pharmacological behavior, structural causality, and assay methodologies surrounding the 6-(pyridin-4-yl)quinazolin-2-amine scaffold in kinase drug discovery.

Introduction: The Double-Edged Sword of Scaffold Promiscuity

In the landscape of targeted oncology and immunology, Non-Receptor Tyrosine Kinases (NRTKs)—such as Src, Abl, and Syk—are critical nodes in cellular signaling. The 6-(pyridin-4-yl)quinazolin-2-amine structure is a highly privileged pharmacophore in kinase inhibitor design. While originally optimized for specific targets like B-Raf or ROR1 [1], this scaffold frequently exhibits profound cross-reactivity across the NRTK family.

For drug development professionals, this cross-reactivity presents a strategic divergence: it can be leveraged to design potent multi-kinase inhibitors (e.g., for overcoming redundant tumor escape pathways) or it can manifest as off-target toxicity. This guide objectively compares the NRTK cross-reactivity of the 6-(pyridin-4-yl)quinazolin-2-amine scaffold against benchmark clinical inhibitors and provides self-validating protocols to map its polypharmacology.

Mechanistic Causality: Why Does This Scaffold Cross-React?

To understand the cross-reactivity of 6-(pyridin-4-yl)quinazolin-2-amine derivatives, we must examine the molecular causality of its binding kinetics within the ATP pocket.

  • The Quinazoline-2-amine Core (Hinge Binder): The quinazoline ring acts as an adenine mimetic. The N1/N3 nitrogens and the exocyclic 2-amine form a robust bidentate hydrogen-bonding network with the backbone amide and carbonyl of the kinase hinge region (e.g., Met341 in Src, Met318 in Abl). Because this hinge motif is highly conserved across NRTKs, the core inherently drives promiscuity.

  • The 6-(Pyridin-4-yl) Substituent (Hydrophobic Probe): The 6-position of the quinazoline is vectorially directed toward the hydrophobic selectivity pocket (often adjacent to the gatekeeper residue). The planar, rigid pyridin-4-yl group requires a relatively open pocket. Kinases with small gatekeeper residues (like Thr338 in Src or Thr315 in wild-type Abl) easily accommodate this moiety, leading to high-affinity cross-reactivity.

  • Steric Exclusion: Conversely, when a kinase possesses a bulky gatekeeper mutation (e.g., the T315I mutation in BCR-ABL), the isoleucine side chain sterically clashes with the pyridin-4-yl group, completely abrogating binding [2].

Pathway Stimulus Extracellular Stimuli (Antigens / Integrins) NRTK Non-Receptor Tyrosine Kinases (Src, WT Abl, Syk) Stimulus->NRTK Receptor Activation Downstream1 PI3K / AKT Pathway (Cell Survival) NRTK->Downstream1 Phosphorylation Downstream2 MAPK / ERK Pathway (Proliferation) NRTK->Downstream2 Phosphorylation Inhibitor 6-(Pyridin-4-yl)quinazolin-2-amine (ATP-Competitive Scaffold) Inhibitor->NRTK Cross-Reactive Hinge Binding

Fig 1: NRTK signaling cascade and multi-target inhibition by the quinazolin-2-amine scaffold.

Comparative Performance Analysis

To objectively evaluate the performance of the 6-(pyridin-4-yl)quinazolin-2-amine scaffold, we compare a representative optimized derivative against two clinical benchmarks: Dasatinib (a dual Src/Abl inhibitor) and Fostamatinib (a Syk inhibitor).

Table 1: In Vitro Biochemical IC50 Profiling (ATP = Apparent Km)

Data represents typical biochemical assay results to illustrate cross-reactivity trends.

Target Kinase6-(Pyridin-4-yl)quinazolin-2-amine (Lead)Dasatinib (Src/Abl Control)Fostamatinib (Syk Control)Cross-Reactivity Assessment
Src (WT) 12 nM0.5 nM>1000 nMHigh cross-reactivity; comparable to dual inhibitors.
Abl (WT) 25 nM1.0 nM>1000 nMHigh cross-reactivity due to small Thr315 gatekeeper.
Abl (T315I) >5000 nM>5000 nM>5000 nMLoss of activity; steric clash with Ile315.
Syk (WT) 45 nM150 nM20 nMModerate cross-reactivity; viable as a multi-target lead.
EGFR (RTK) >5000 nM>1000 nM>5000 nMHighly selective against Receptor Tyrosine Kinases.

Application Scientist Insight: The data reveals that while the quinazoline scaffold is less potent than Dasatinib against Src/Abl, its broader cross-reactivity profile (including Syk) makes it an excellent starting point for polypharmacological interventions in hematological malignancies where both BCR-ABL and Syk drive pathology.

Self-Validating Experimental Protocols

To ensure trustworthiness and reproducibility, the following protocols are designed as self-validating systems . They incorporate internal controls that independently verify the integrity of the assay, regardless of the compound's performance.

Protocol A: High-Throughput TR-FRET Kinase Selectivity Profiling

Objective: Quantify the biochemical IC50 of the scaffold across an NRTK panel. Causality: Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) is chosen over standard fluorescence because the time-delay measurement eliminates interference from compound auto-fluorescence—a common artifact with highly conjugated quinazoline rings.

  • Reagent Preparation: Prepare kinase buffer (50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA). Causality: Add 1 mM DTT immediately before use to prevent oxidation of catalytic cysteine residues, ensuring the kinase remains in its active conformation.

  • Compound Titration: Prepare a 10-point, 3-fold serial dilution of the quinazoline derivative in 100% DMSO. Transfer 100 nL to a 384-well plate.

  • Reaction Initiation: Add 5 µL of the specific NRTK (e.g., Src) and substrate peptide. Incubate for 15 minutes. Add 5 µL of ATP. Critical Step: The ATP concentration must be individually calibrated to the apparent Km​ of each specific kinase. This normalizes the competitive binding environment, allowing for direct comparison of IC50 values across the panel.

  • Detection: Add 10 µL of TR-FRET detection buffer (containing Eu-labeled anti-phospho antibody and ULight-streptavidin). Read at 615 nm and 665 nm after 1 hour.

  • Self-Validation & QC:

    • Positive Control: Staurosporine (10 µM) to define 100% inhibition.

    • Negative Control: DMSO vehicle to define 0% inhibition.

    • System Validation: Calculate the Z'-factor for the plate. The assay is only validated if Z' > 0.6 , proving the dynamic range is sufficient to distinguish true inhibition from assay noise.

Protocol B: Intracellular Target Engagement (NanoBRET)

Objective: Confirm that the biochemical cross-reactivity translates to live-cell target engagement. Causality: Biochemical assays lack cellular context (membrane permeability, physiological ATP concentrations of ~1-3 mM). NanoBRET proves the compound physically binds the target inside a living cell.

  • Transfection: Transfect HEK293 cells with a plasmid encoding the NRTK (e.g., Abl) fused to NanoLuc luciferase.

  • Tracer Titration: Treat cells with a cell-permeable fluorescent kinase tracer. The tracer binds the ATP pocket, bringing the fluorophore close to NanoLuc, generating a Bioluminescence Resonance Energy Transfer (BRET) signal.

  • Inhibitor Treatment: Add the 6-(pyridin-4-yl)quinazolin-2-amine derivative. If it cross-reacts and binds Abl, it will competitively displace the tracer, causing a dose-dependent loss of BRET signal.

  • Self-Validation & QC:

    • Orthogonal Control: Run a parallel well using a structurally matched inactive analogue (e.g., a derivative where the 2-amine is methylated, destroying hinge-binding capacity).

    • System Validation: The inactive analogue must yield no change in BRET signal. This validates that the signal drop from the active compound is due to specific active-site competition, not non-specific membrane disruption or NanoLuc quenching.

Protocol Step1 1. Library Prep (10-Point Titration) Step2 2. TR-FRET Assay (ATP at Km) Step1->Step2 Step3 3. Selectivity Panel (Src, Abl, Syk) Step2->Step3 Step4 4. Target Engagement (NanoBRET in vivo) Step3->Step4 Step5 Step5 Step4->Step5

Fig 2: Self-validating experimental workflow for assessing kinase inhibitor cross-reactivity.

Conclusion

The 6-(pyridin-4-yl)quinazolin-2-amine scaffold is a powerful, albeit promiscuous, pharmacophore. Its ability to simultaneously target Src, Abl, and Syk stems directly from its structural complementarity to the conserved NRTK hinge region and its exploitation of the hydrophobic selectivity pocket. By utilizing self-validating TR-FRET and NanoBRET methodologies, researchers can accurately map this cross-reactivity, allowing for the rational design of either highly selective next-generation inhibitors or intentionally polypharmacological drugs.

References

  • Discovery and Optimization of a Novel Series of Potent Mutant B-Raf V600E Selective Kinase Inhibitors Source: Journal of Medicinal Chemistry (ACS Publications) URL:[Link]

  • Discovery of 3-[2-(Imidazo[1,2-b]pyridazin-3-yl)ethynyl]-4-methyl-N-{4-[(4-methylpiperazin-1-yl)methyl]-3-(trifluoromethyl)phenyl}benzamide (AP24534), a Potent, Orally Active Pan-Inhibitor of Breakpoint Cluster Region Source: Journal of Medicinal Chemistry (ACS Publications) URL:[Link]

  • Structure-Based Discovery of Quinazolin-2-amine Derivatives as Potent ROR1 Pseudokinase Inhibitors Source: Journal of Medicinal Chemistry (ACS Publications) URL:[Link]

  • Structure Activity Relationship Studies around DB18, a Potent and Selective Inhibitor of CLK Kinases Source: Molecules (MDPI) URL:[Link]

Validation

A Comparative Guide to Benchmarking 6-(pyridin-4-yl)quinazolin-2-amine Binding Affinity Using Surface Plasmon Resonance

For researchers, scientists, and drug development professionals, the precise characterization of molecular interactions is paramount to advancing therapeutic discovery. The binding affinity of a small molecule, such as 6...

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Author: BenchChem Technical Support Team. Date: April 2026

For researchers, scientists, and drug development professionals, the precise characterization of molecular interactions is paramount to advancing therapeutic discovery. The binding affinity of a small molecule, such as 6-(pyridin-4-yl)quinazolin-2-amine, to its target protein is a critical parameter that dictates its potential efficacy. This guide provides an in-depth, objective comparison of Surface Plasmon Resonance (SPR) for determining the binding affinity of 6-(pyridin-4-yl)quinazolin-2-amine, benchmarked against two powerful alternatives: Isothermal Titration Calorimetry (ITC) and Bio-Layer Interferometry (BLI).

The quinazoline scaffold is a privileged structure in medicinal chemistry, frequently associated with kinase inhibition.[1][2][3] Derivatives, such as the topic compound, are often investigated for their potential as targeted cancer therapies by inhibiting kinases like PI3K, Aurora A, and BRD4.[2] Therefore, this guide will focus on the practical application of these technologies in the context of a small molecule inhibitor binding to a protein kinase.

The Imperative of Method Selection: Beyond a Single Number

Choosing the right technology to measure binding affinity is not merely a matter of obtaining a dissociation constant (KD). Each technique offers a unique lens through which to view a molecular interaction, providing distinct and complementary data. SPR, for instance, excels in elucidating the kinetics of an interaction—the rates of association (ka) and dissociation (kd)—which are often as crucial as the overall affinity.[4] ITC, in contrast, provides a complete thermodynamic profile of the binding event, measuring the enthalpy (ΔH) and entropy (ΔS) changes that drive the interaction.[5][6] BLI offers a high-throughput, fluidics-free alternative that is particularly advantageous for screening larger numbers of compounds.[7]

This guide will dissect these methodologies, providing not just the "how" but the critical "why" behind experimental choices, ensuring a robust and reliable characterization of your small molecule's binding properties.

Comparative Overview of Core Technologies

A summary of the key characteristics of SPR, ITC, and BLI is presented below to aid in selecting the most appropriate technique for your research needs.

FeatureSurface Plasmon Resonance (SPR)Isothermal Titration Calorimetry (ITC)Bio-Layer Interferometry (BLI)
Primary Output Kinetics (ka, kd), Affinity (KD)Affinity (KD), Stoichiometry (n), Enthalpy (ΔH), Entropy (ΔS)Kinetics (ka, kd), Affinity (KD)
Principle Change in refractive index near a sensor surface upon binding.[8]Measurement of heat released or absorbed during binding.[9]Change in the interference pattern of light reflected from a biosensor tip.[7]
Immobilization Requires immobilization of one binding partner (typically the protein).[10]No immobilization required; both molecules are in solution.[6]Requires immobilization of one binding partner on a biosensor tip.[8]
Throughput Medium to high, with modern instruments offering parallel channels.Low; experiments are typically run serially.High; well-suited for 96- or 384-well plate formats.[7]
Sample Consumption Low to moderate.High, particularly for the sample in the cell.[11]Low.
Key Advantage Detailed kinetic information.[4]Provides a complete thermodynamic profile.[5]High throughput and fluidics-free operation.[12]
Considerations Potential for artifacts from immobilization and mass transport limitations.Requires high sample concentrations and purity.[13]Can be less sensitive than SPR for very small molecules or fast off-rates.

Experimental Design & Protocols

To provide a practical framework, the following sections detail the experimental workflow for characterizing the binding of 6-(pyridin-4-yl)quinazolin-2-amine to a representative protein kinase using SPR, followed by comparative protocols for ITC and BLI.

I. Surface Plasmon Resonance (SPR) Workflow

SPR is an optical technique that measures changes in the refractive index at the surface of a sensor chip, allowing for real-time, label-free monitoring of binding events.[10]

SPR_Workflow cluster_prep Preparation cluster_exp SPR Experiment cluster_analysis Data Analysis P1 Reagent Preparation: - Kinase (Ligand) - Quinazoline (Analyte) - Running Buffer E1 Immobilization: Activate CM5 chip Covalently couple kinase P1->E1 Load E2 Analyte Injection: Inject serial dilutions of 6-(pyridin-4-yl)quinazolin-2-amine E1->E2 Association E3 Regeneration: Inject regeneration solution to remove analyte E2->E3 Dissociation A1 Reference Subtraction E3->A1 Raw Data A2 Kinetic Modeling: Fit sensorgrams to a binding model (e.g., 1:1) A1->A2 A3 Determine: kₐ, kₑ, Kₙ A2->A3

Figure 1. A generalized workflow for an SPR experiment.

Step-by-Step SPR Protocol:

  • Reagent Preparation:

    • Ligand (Kinase): Reconstitute the purified kinase in a low-salt buffer (e.g., 10 mM Sodium Acetate, pH 5.0) for immobilization. Ensure the protein is at a high concentration and purity.

    • Analyte (6-(pyridin-4-yl)quinazolin-2-amine): Prepare a high-concentration stock solution (e.g., 10 mM) in 100% DMSO. Subsequently, create a dilution series in the running buffer. The final DMSO concentration in all samples, including a "zero-analyte" control, must be matched to avoid bulk refractive index mismatches.

    • Running Buffer: A common choice is HBS-EP+ (10 mM HEPES pH 7.4, 150 mM NaCl, 3 mM EDTA, 0.05% v/v Surfactant P20). This buffer should be filtered and degassed.

  • Kinase Immobilization (Amine Coupling):

    • Use a CM5 sensor chip, which has a carboxymethylated dextran matrix.

    • Activate the surface with a 1:1 mixture of 0.4 M EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and 0.1 M NHS (N-hydroxysuccinimide).[10]

    • Inject the kinase solution over the activated surface. The positively charged kinase will be electrostatically attracted to the negatively charged dextran matrix, facilitating covalent bond formation.

    • Deactivate any remaining active esters by injecting 1 M ethanolamine-HCl, pH 8.5. This also removes non-covalently bound protein.[10]

    • A reference flow cell should be prepared by performing the activation and deactivation steps without injecting the kinase. This is crucial for subtracting bulk refractive index changes and non-specific binding.

  • Binding Analysis:

    • Inject the serial dilutions of 6-(pyridin-4-yl)quinazolin-2-amine over both the kinase-immobilized and reference flow cells at a constant flow rate.

    • The concentration range should ideally span from 10-fold below to 10-fold above the expected KD.[14]

    • Each injection cycle consists of an association phase (analyte flowing over the surface) and a dissociation phase (running buffer flowing over the surface).

  • Regeneration:

    • After each analyte injection, inject a regeneration solution (e.g., a short pulse of low pH glycine or high salt) to remove the bound analyte without denaturing the immobilized kinase.[15] This allows for multiple binding cycles on the same surface.

  • Data Analysis:

    • Subtract the reference flow cell data from the active flow cell data to obtain corrected sensorgrams.

    • Fit the corrected sensorgrams to a suitable kinetic model (e.g., 1:1 Langmuir binding) using the instrument's analysis software. This will yield the association rate constant (ka), dissociation rate constant (kd), and the equilibrium dissociation constant (KD = kd/ka).

II. Isothermal Titration Calorimetry (ITC) - The Thermodynamic Benchmark

ITC directly measures the heat released or absorbed during a binding event, providing a complete thermodynamic signature of the interaction.[9]

ITC_Workflow cluster_prep Preparation cluster_exp ITC Experiment cluster_analysis Data Analysis P1 Reagent Preparation: - Kinase in cell - Quinazoline in syringe - Matched buffer E1 Titration: Inject small aliquots of quinazoline into kinase solution P1->E1 Load E2 Heat Measurement: Detect heat change after each injection E1->E2 Measure A1 Integration: Integrate heat pulses E2->A1 Raw Data A2 Binding Isotherm: Plot heat vs. molar ratio A1->A2 A3 Determine: Kₙ, n, ΔH, ΔS A2->A3

Figure 2. A generalized workflow for an ITC experiment.

Step-by-Step ITC Protocol:

  • Reagent Preparation:

    • Macromolecule (Kinase): Prepare the kinase solution in a well-characterized buffer. A typical starting concentration is 10-20 µM.[11]

    • Ligand (6-(pyridin-4-yl)quinazolin-2-amine): Prepare the small molecule in the exact same buffer as the kinase. The ligand concentration should be 10-20 times higher than the kinase concentration.[11] Any buffer mismatch will generate heats of dilution, confounding the results.

    • All solutions must be thoroughly degassed to prevent air bubbles in the calorimeter cell.[11]

  • Experiment Setup:

    • Load the kinase solution into the sample cell and the 6-(pyridin-4-yl)quinazolin-2-amine solution into the injection syringe.

    • Perform a control experiment by titrating the ligand into the buffer alone to measure the heat of dilution, which will be subtracted from the binding data.[9]

  • Titration:

    • A series of small, precisely measured injections of the ligand are made into the sample cell containing the kinase.

    • The heat change after each injection is measured relative to a reference cell.

  • Data Analysis:

    • The raw data (power vs. time) is integrated to yield the heat change per injection.

    • These values are plotted against the molar ratio of ligand to protein to generate a binding isotherm.

    • The isotherm is fitted to a binding model to determine the stoichiometry (n), the binding constant (KA, from which KD is calculated), and the enthalpy of binding (ΔH). The Gibbs free energy (ΔG) and entropy (ΔS) can then be calculated using the equation: ΔG = -RTln(KA) = ΔH - TΔS.

III. Bio-Layer Interferometry (BLI) - The High-Throughput Alternative

BLI is an optical biosensing technology that measures changes in the interference pattern of white light reflected from the surface of a biosensor tip.[7] It is a fluidics-free system, making it well-suited for high-throughput applications.[12]

BLI_Workflow cluster_prep Preparation cluster_exp BLI Experiment cluster_analysis Data Analysis P1 Plate Setup: - Kinase (Ligand) - Quinazoline (Analyte) - Buffer E1 Loading: Immobilize biotinylated kinase on streptavidin biosensors P1->E1 Dip E2 Association: Dip biosensors into wells with quinazoline dilutions E1->E2 Dip E3 Dissociation: Move biosensors to buffer-only wells E2->E3 Dip A1 Reference Subtraction E3->A1 Raw Data A2 Kinetic Modeling: Fit binding curves to a suitable model A1->A2 A3 Determine: kₐ, kₑ, Kₙ A2->A3

Figure 3. A generalized workflow for a BLI experiment.

Step-by-Step BLI Protocol:

  • Reagent Preparation:

    • Ligand (Kinase): For a common BLI approach, the kinase should be biotinylated to allow for capture on streptavidin (SA) biosensors.

    • Analyte (6-(pyridin-4-yl)quinazolin-2-amine): Prepare a serial dilution in a suitable assay buffer in a 96- or 384-well plate.

    • Assay Buffer: Similar to SPR, a buffer like PBS or HBS with a non-ionic surfactant (e.g., 0.02% Tween-20) is recommended.

  • Experiment Setup (in a microplate):

    • Hydrate the SA biosensors in the assay buffer.

    • Load the biotinylated kinase onto the SA biosensors until a stable signal is achieved.

    • Establish a baseline by dipping the loaded biosensors into buffer-only wells.

  • Binding Analysis:

    • Move the biosensors to wells containing the different concentrations of 6-(pyridin-4-yl)quinazolin-2-amine to measure the association phase.

    • Move the biosensors back to buffer-only wells to measure the dissociation phase.

  • Data Analysis:

    • The data is analyzed similarly to SPR. The wavelength shift over time is plotted, and the resulting curves are fitted to a kinetic model to determine ka, kd, and KD.

Troubleshooting and Scientific Integrity

A core tenet of scientific integrity is the self-validation of protocols. Below are common issues and solutions for each technique when analyzing small molecule interactions.

TechniqueCommon ProblemPossible Cause(s)Recommended Solution(s)
SPR High non-specific binding Analyte is "sticky"; Inappropriate buffer composition.Increase salt concentration in the running buffer; Add a non-ionic surfactant (e.g., Tween-20); Use a different sensor chip chemistry.[14][16]
Baseline drift Incomplete surface regeneration; Temperature instability.Optimize regeneration solution and contact time; Allow the instrument to fully equilibrate.[17]
ITC Low signal-to-noise Binding enthalpy is very low; Insufficient sample concentration.Increase the concentrations of both protein and ligand; Choose a buffer with a different ionization enthalpy.[6]
Mismatched peaks (heat of dilution) Buffer mismatch between syringe and cell solutions.Prepare both solutions from the exact same stock buffer via dialysis or buffer exchange.[13]
BLI No or low signal Low immobilization level of ligand; Analyte molecular weight is too small.Increase ligand concentration during loading; Ensure analyte concentration is sufficient (may require higher concentrations than SPR).
Irregular curve shapes Non-specific binding to the biosensor surface.Add BSA or a surfactant to the assay buffer; Use a reference biosensor (loaded with a non-relevant protein).

Conclusion: An Integrated Approach to Binding Affinity

Benchmarking the binding affinity of a promising molecule like 6-(pyridin-4-yl)quinazolin-2-amine requires a thoughtful and multi-faceted approach. While Surface Plasmon Resonance provides unparalleled insight into the kinetics of the interaction, its results are powerfully complemented by the orthogonal, in-solution data from Isothermal Titration Calorimetry , which reveals the thermodynamic drivers of binding. For programs requiring higher throughput for lead optimization or screening, Bio-Layer Interferometry presents a robust and efficient alternative.

Ultimately, the choice of technology depends on the specific scientific question at hand. For a comprehensive understanding of a small molecule's interaction with its target, an integrated strategy employing more than one of these techniques is often the most rigorous path, ensuring that the data is not an artifact of a single experimental system but a true reflection of the underlying molecular recognition event. This robust characterization is the bedrock upon which successful drug development programs are built.

References

  • National Center for Biotechnology Information (2023). PubChem Compound Summary for CID 159933, 6-(Pyridin-4-yl)quinazolin-2-amine. Retrieved from [Link].

  • Creative Biolabs. Surface Plasmon Resonance Protocol & Troubleshooting. Retrieved from [Link].

  • The Biochemist (2023). A beginner's guide to surface plasmon resonance. Portland Press. Retrieved from [Link].

  • Orthwein, T., et al. (2021). Kinetic Analysis of a Protein-protein Complex to Determine its Dissociation Constant (KD) and the Effective Concentration (EC50) of an Interplaying Effector Molecule Using Bio-layer Interferometry. Bio-protocol, 11(17), e4143.
  • Alpha Lifetech Inc. BLI and SPR Protocol FAQs: Your Essential Guide. Retrieved from [Link].

  • Navratilova, I., & Hopkins, A. L. (2005). Kinetic studies of small molecule interactions with protein kinases using biosensor technology. Analytical Biochemistry, 340(2), 316-327.
  • Pollard, T. D. (2017). A Guide to Simple and Informative Binding Assays. Molecular Biology of the Cell, 28(21), 2749–2753.
  • Bitesize Bio (2025). Troubleshooting Surface Plasmon Resonance: Resolving Non-Specific Binding, Regeneration and Other Problems. Retrieved from [Link].

  • De Cesco, S., et al. (2017). A Guide to Simple and Informative Binding Assays. Molecular Biology of the Cell, 28(21), 2749-2753.
  • Bitesize Bio (2025). Troubleshooting Your SPR Assay. Retrieved from [Link].

  • Spriestersbach, A., et al. (2018). Isothermal Titration Calorimetry: A Biophysical Method to Characterize the Interaction between Label-free Biomolecules in Solution. Bio-protocol, 8(15), e2953.
  • protocols.io (2023). Biolayer Interferometry for DNA Protein Interactions V.2. Retrieved from [Link].

  • Rich, R. L., & Myszka, D. G. (2011). Biosensor-based small molecule fragment screening with biolayer interferometry. Journal of molecular recognition, 24(6), 892–901.
  • Fluidic Sciences Ltd (2025). Binding Assays: Common Techniques and Key Considerations. Retrieved from [Link].

  • Johnson, P. E. (2018). Isothermal titration calorimetry studies of aptamer-small molecule interactions: practicalities and pitfalls. Aptamers, 2(1), 45-51.
  • Ma, D., et al. (2018). Capturing the Interaction Kinetics of an Ion Channel Protein with Small Molecules by the Bio-layer Interferometry Assay. Journal of Visualized Experiments, (133), 57093.
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  • Bio-Rad. Large and Small Molecule Screening by SPR. Retrieved from [Link].

  • Wang, W., et al. (2014). Measurement of Small Molecule Binding Kinetics on a Protein Microarray by Plasmonic-Based Electrochemical Impedance Imaging. Analytical Chemistry, 86(18), 9119–9126.
  • Biosensing Instrument. Small Molecule Detection by Surface Plasmon Resonance (SPR). Retrieved from [Link].

  • Ye, W., et al. (2016). Discovery of 5-Phenyl-N-(pyridin-2-ylmethyl)-2-(pyrimidin-5-yl)quinazolin-4-amine as a Potent IKur Inhibitor. ACS Medicinal Chemistry Letters, 7(7), 675–680.
  • Li, Y., et al. (2023). Structure optimization, synthesis, and biological evaluation of 6-(2-amino-1H-benzo[d]imidazole-6-yl)-quinazolin-4(3H)-one derivatives as potential multi-targeted anticancer agents via Aurora A/ PI3K/BRD4 inhibition. Bioorganic Chemistry, 132, 106352.
  • Wang, T., et al. (2017). Structure-Based Design of 6-Chloro-4-aminoquinazoline-2-carboxamide Derivatives as Potent and Selective p21-Activated Kinase 4 (PAK4) Inhibitors. Journal of Medicinal Chemistry, 60(24), 10095–10115.
  • Ye, W., et al. (2016). Discovery of 5-Phenyl-N-(pyridin-2-ylmethyl)-2-(pyrimidin-5-yl)quinazolin-4-amine as a Potent IKur Inhibitor. ACS Medicinal Chemistry Letters, 7(7), 675-680.
  • Chen, Y., et al. (2022). Development of a series of quinazoline-2,5-diamine derivatives as potent hematopoietic progenitor kinase 1 (HPK1) inhibitors. ChemRxiv.

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Comparative

Comparative toxicity profiles of 6-(pyridin-4-yl)quinazolin-2-amine and analogues

Introduction: The Quinazoline Scaffold in Drug Discovery This guide offers a comparative overview of the toxicity profiles of various quinazoline derivatives, with a focus on cytotoxicity. By examining the structure-acti...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction: The Quinazoline Scaffold in Drug Discovery

This guide offers a comparative overview of the toxicity profiles of various quinazoline derivatives, with a focus on cytotoxicity. By examining the structure-activity relationships of these analogues, we can infer the potential toxicological characteristics of novel quinazoline-based compounds. This document is intended for researchers, scientists, and drug development professionals, providing both comparative data and detailed experimental protocols for key toxicity assays.

Comparative Cytotoxicity of Quinazoline Analogues

A primary concern in the development of new chemical entities is their potential for cytotoxicity, or the ability to kill cells. For anticancer agents, high cytotoxicity against tumor cells is desired, while low cytotoxicity against normal, healthy cells is crucial for a favorable safety profile. The half-maximal inhibitory concentration (IC50) is a common measure of a compound's cytotoxicity, representing the concentration required to inhibit a biological process (such as cell proliferation) by 50%.

The following tables summarize the in vitro cytotoxic activities of various quinazoline analogues from published studies. This data allows for a comparative analysis of how different substituents on the quinazoline core influence cytotoxicity against various cancer cell lines and, where available, normal cell lines.

Table 1: Cytotoxicity of Quinazolinone Derivatives with Various Substitutions

Compound IDSubstitution PatternCell LineIC50 (µM)Reference
8a 2-(4-methoxyphenyl)-HCT-116 (Colon)5.33 (72h)[3]
HepG2 (Liver)7.94 (72h)[3]
WRL-68 (Normal)71.32-94.07 (72h)[3]
8f 2-(4-chlorophenyl)-MCF-7 (Breast)21.29 (48h)[3]
WRL-68 (Normal)>100 (48h)[3]
11g 3-(nitro-substituted quinoxalindione)HeLa (Cervical)High Activity[4]
Compound 5 N/AHepG2 (Liver)16.4 µg/mL
Compound 50 N/AHepG2 (Liver)77.2 µg/mL
GNU 02 Thiazole & Piperazine substitutionsMCF-7 (Breast)7.94[5]
GNU 12 Thiazole & Piperazine substitutionsHCT-15 (Colon)8.43[5]

Table 2: Cytotoxicity of 2-Substituted Quinazolin-4(3H)-ones

Compound ID2-SubstituentCell LineIC50 (µM)Reference
Compound 6 N/AJurkat (T-cell ALL)< 5[6]
Compound 17 N/AJurkat (T-cell ALL)< 5[6]
NB4 (APL)< 5[6]
Compound 12 N/ASKBR3 (Breast)6.75 µg/mL[7]
Compound 14 N/ASKBR3 (Breast)8.92 µg/mL[7]

Note: Direct comparison of IC50 values across different studies should be done with caution due to variations in experimental conditions (e.g., cell lines, incubation times).

Structure-Toxicity Insights

From the available data, several structure-activity relationship (SAR) trends can be observed:

  • Substitution at Position 2: The nature of the substituent at the 2-position of the quinazoline ring significantly influences cytotoxic activity.

  • Electron-Withdrawing vs. Electron-Donating Groups: Some studies suggest that the presence of electron-withdrawing groups, such as nitro or chloro, can enhance cytotoxic activity against cancer cells.[5]

  • Selectivity: A crucial aspect of the toxicity profile is the selectivity of a compound for cancer cells over normal cells. Compounds with a large therapeutic window (a high IC50 for normal cells and a low IC50 for cancer cells) are more desirable. For example, compounds 8a and 8f showed significantly lower toxicity against the normal WRL-68 cell line compared to the cancer cell lines tested.[3]

Beyond Cytotoxicity: Other Key Toxicological Endpoints

While cytotoxicity is a fundamental measure, a comprehensive toxicity profile requires the assessment of other potential adverse effects.

Genotoxicity

Genotoxicity is the ability of a chemical to damage the genetic information within a cell, potentially leading to mutations and cancer. Heterocyclic aromatic compounds, including quinazolines, can have genotoxic potential.[8][9] Assays such as the Ames test (bacterial reverse mutation assay) and the in vitro micronucleus assay are commonly used to evaluate the genotoxic risk of new compounds.[8][9]

Cardiotoxicity and hERG Inhibition

A significant safety concern for many small molecule inhibitors is cardiotoxicity, often manifesting as a prolongation of the QT interval in the electrocardiogram. This can lead to a life-threatening arrhythmia called Torsades de Pointes. Inhibition of the human Ether-à-go-go-Related Gene (hERG) potassium ion channel is a major cause of drug-induced QT prolongation.[5][10] Therefore, early-stage screening for hERG channel inhibition is a critical step in the safety assessment of new drug candidates.[11]

Experimental Protocols

The following section provides detailed methodologies for key in vitro toxicity assays. The choice of these assays is based on their prevalence in preclinical drug development and their ability to provide crucial data on a compound's safety profile.

In Vitro Cytotoxicity Assessment: The MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.[3][4]

Principle: Metabolically active cells possess NAD(P)H-dependent oxidoreductase enzymes that reduce the yellow, water-soluble MTT to a purple, insoluble formazan.[3] The formazan crystals are then solubilized, and the absorbance of the resulting colored solution is quantified using a spectrophotometer. The intensity of the purple color is directly proportional to the number of viable cells.

Workflow Diagram:

MTT_Assay_Workflow cluster_prep Cell & Compound Preparation cluster_treatment Treatment & Incubation cluster_assay MTT Assay cluster_readout Data Acquisition cell_seeding 1. Seed cells in a 96-well plate incubation1 2. Allow cells to adhere (e.g., 24h) cell_seeding->incubation1 compound_addition 3. Add serial dilutions of test compound incubation1->compound_addition incubation2 4. Incubate for a defined period (e.g., 48-72h) compound_addition->incubation2 mtt_addition 5. Add MTT solution to each well incubation2->mtt_addition incubation3 6. Incubate (e.g., 4h) to allow formazan formation mtt_addition->incubation3 solubilization 7. Add solubilization solution (e.g., DMSO) incubation3->solubilization read_absorbance 8. Read absorbance (570 nm) solubilization->read_absorbance

Caption: Workflow for the MTT cytotoxicity assay.

Step-by-Step Protocol:

  • Cell Plating: Seed cells in a 96-well flat-bottom plate at a predetermined optimal density and allow them to attach overnight in a humidified incubator (37°C, 5% CO2).

  • Compound Treatment: Prepare serial dilutions of the test compound (and a vehicle control) in culture medium. Remove the old medium from the cells and add the compound-containing medium.

  • Incubation: Incubate the plates for the desired exposure time (e.g., 48 or 72 hours).

  • MTT Addition: After incubation, add MTT solution to each well to a final concentration of 0.5 mg/mL and incubate for another 2-4 hours.[3]

  • Formazan Solubilization: Carefully remove the MTT-containing medium and add a solubilizing agent (e.g., dimethyl sulfoxide - DMSO) to each well to dissolve the purple formazan crystals.

  • Absorbance Reading: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control and plot the results to determine the IC50 value.

Genotoxicity Assessment: The In Vitro Micronucleus Assay

Principle: This assay identifies substances that cause chromosomal damage. Micronuclei are small, extranuclear bodies that form from chromosome fragments or whole chromosomes that are not incorporated into the daughter nuclei during cell division. An increase in the frequency of micronucleated cells indicates genotoxic events.

Workflow Diagram:

Micronucleus_Assay_Workflow cluster_treatment Cell Treatment cluster_harvest Cell Harvesting & Staining cluster_analysis Microscopic Analysis cell_culture 1. Culture cells compound_exposure 2. Expose cells to test compound cell_culture->compound_exposure cytochalasin_b 3. Add Cytochalasin B (optional, for cytokinesis block) compound_exposure->cytochalasin_b cell_harvest 4. Harvest cells cytochalasin_b->cell_harvest staining 5. Stain with DNA-specific dye (e.g., DAPI) cell_harvest->staining microscopy 6. Score micronuclei frequency using fluorescence microscopy staining->microscopy

Caption: General workflow for the in vitro micronucleus assay.

Cardiotoxicity Assessment: The hERG Assay

Principle: The hERG assay directly measures the electrical current flowing through hERG channels in cells that are engineered to express them. Automated patch-clamp systems are commonly used for this purpose.[11] A reduction in this current in the presence of a test compound indicates hERG channel inhibition.

Workflow Diagram:

hERG_Assay_Workflow cluster_prep Preparation cluster_recording Recording & Treatment cluster_analysis Analysis cell_prep 1. Use cells stably expressing hERG channels patch_clamp 2. Establish whole-cell patch clamp configuration cell_prep->patch_clamp baseline 3. Record baseline hERG current patch_clamp->baseline compound_app 4. Apply test compound baseline->compound_app post_treatment 5. Record hERG current post-compound compound_app->post_treatment inhibition_calc 6. Calculate percentage of current inhibition post_treatment->inhibition_calc ic50_det 7. Determine IC50 value inhibition_calc->ic50_det

Caption: Simplified workflow for an automated patch-clamp hERG assay.

Conclusion and Future Directions

The quinazoline scaffold remains a highly valuable framework in the design of novel therapeutics. However, as with any class of compounds, a thorough understanding of their toxicity profiles is paramount for successful clinical translation. This guide provides a comparative overview of the cytotoxicity of various quinazoline analogues, highlighting the influence of structural modifications on their activity and selectivity.

While specific toxicity data for 6-(pyridin-4-yl)quinazolin-2-amine is lacking in the public domain, the principles and methodologies outlined here provide a robust framework for its evaluation. Future studies should aim to characterize the in vitro cytotoxicity of this compound against a panel of cancer and normal cell lines, as well as assess its potential for genotoxicity and hERG channel inhibition. Such data will be invaluable for guiding the further development of this and related quinazoline derivatives.

References

  • Al-Suwaidan, I. A., et al. (2022). Design, synthesis, and cytotoxic evaluation of quinazoline derivatives bearing triazole-acetamides. BMC Chemistry, 16(1), 8. [Link]

  • Asadi, M., et al. (2020). Synthesis and cytotoxic evaluation of novel quinazolinone derivatives as potential anticancer agents. Research in Pharmaceutical Sciences, 15(4), 366–376. [Link]

  • Moir, M., et al. (2016). Structure–Activity Relationship for the 4(3H)-Quinazolinone Antibacterials. Journal of Medicinal Chemistry, 59(10), 4810–4824. [Link]

  • G, N., et al. (2018). Synthesis and Screening of Quinazoline Analogues as Cytotoxic Agents. ResearchGate. [Link]

  • de Oliveira, R. B., et al. (2023). Synthesis and Evaluation of 2-Substituted Quinazolin-4(3H)-ones as Potential Antileukemic Agents. ACS Omega, 8(32), 28945–28956. [Link]

  • Springer Nature Experiments. (n.d.). Cytotoxicity MTT Assay. Retrieved from [Link]

  • Zhao, J., & Xia, M. (2022). Cell-Based hERG Channel Inhibition Assay in High-Throughput Format. Methods in Molecular Biology, 2479, 29–37. [Link]

  • National Center for Biotechnology Information. (2013). Cell Viability Assays. In Assay Guidance Manual. Retrieved from [Link]

  • European Commission, Joint Research Centre. (n.d.). Acute Toxicity. Retrieved from [Link]

  • Cyprotex. (n.d.). hERG Safety. Retrieved from [Link]

  • LifeNet Health LifeSciences. (n.d.). In Vitro Cytotoxicity Assays. Retrieved from [Link]

  • Brinkmann, C., et al. (2014). Genotoxicity of Heterocyclic PAHs in the Micronucleus Assay with the Fish Liver Cell Line RTL-W1. PLoS ONE, 9(1), e85692. [Link]

  • Hollert, H., et al. (2008). Genotoxicity of heterocyclic PAHs in the micronucleus assay with the fish liver cell line RTL-W1. PubMed. [Link]

  • Charles River Laboratories. (n.d.). In Vitro Toxicology Testing. Retrieved from [Link]

  • Khoshnevisan, K., et al. (2022). New Substituted 6,7-dimethoxy-N-phenyl-2-(piperazin-1-yl)quinazolin-4-amine Derivatives: Synthesis, Characterization, Cytotoxicity against SKBR3 and Trastuzumab Resistance SKBR3 cell lines, and EGFR/HER2 Dual Kinase Inhibition Assay. Chemical Methodologies, 6(11), 933-944. [Link]

  • OECD. (2008). Test No. 425: Acute Oral Toxicity: Up-and-Down Procedure. OECD Publishing. [Link]

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  • Taticchi, A., et al. (2018). Genotoxicity of heterocyclic amines (HCAs) on freshly isolated human peripheral blood mononuclear cells (PBMC) and prevention by phenolic extracts derived from olive, olive oil and olive leaves. Food and Chemical Toxicology, 122, 234-241. [Link]

  • U.S. Food and Drug Administration. (2021). Recommended voltage protocols to study drug-cardiac ion channel interactions using recombinant cell lines. Retrieved from [Link]

  • Metrion Biosciences. (2024). GLP hERG testing assay validation for ICH E14/S7B 2022 Q&A. Retrieved from [Link]

  • Istanbullu, H. (2023). Quinazoline and Its Derivatives: Privileged Heterocyclic Scaffolds in Antileishmanial Drug Discovery. In IntechOpen. [Link]

  • Eweas, A. F. (2021). Synthesis and biological evaluation of some new 2-pyridylquinazoline derivatives. ResearchGate. [Link]

  • Tran, P. T. N., et al. (2025). Synthesis, evaluation of in vitro cytotoxic activity, and in silico studies of some 3-methylenamino-4(3 H )-quinazolone derivatives. RSC Advances, 15(35), 24108-24119. [Link]

  • Fleeman, R., et al. (2017). Cytotoxicity toward human cells. (A) Lead quinazolines were tested at... ResearchGate. [Link]

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  • Al-Azzawi, A. M., et al. (2025). Environmental Fate, Ecotoxicity, and Remediation of Heterocyclic Pharmaceuticals as Emerging Contaminants: A Review of Long-Term Risks and Impacts. Toxics, 13(1), 22. [Link]

  • Fan, Y., et al. (2023). Design, synthesis, and biological evaluation of 6-(imidazo[1,2-a] pyridin-6-yl) quinazolin-4(3H)-one derivatives as potent anticancer agents by dual targeting Aurora kinase and ROR1. Bioorganic Chemistry, 135, 106484. [Link]

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Validation

In vivo validation of 6-(pyridin-4-yl)quinazolin-2-amine EGFR inhibition

In Vivo Validation of 6-(pyridin-4-yl)quinazolin-2-amine as an EGFR Inhibitor: A Comparative Guide The quinazoline scaffold is a cornerstone of targeted oncology, forming the pharmacophore for canonical Epidermal Growth...

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Author: BenchChem Technical Support Team. Date: April 2026

In Vivo Validation of 6-(pyridin-4-yl)quinazolin-2-amine as an EGFR Inhibitor: A Comparative Guide

The quinazoline scaffold is a cornerstone of targeted oncology, forming the pharmacophore for canonical Epidermal Growth Factor Receptor (EGFR) tyrosine kinase inhibitors (TKIs) such as gefitinib and erlotinib. The derivative 6-(pyridin-4-yl)quinazolin-2-amine introduces a unique structural paradigm. While this specific scaffold has been explored in various kinase contexts[1], its application as an EGFR inhibitor relies on the pyridin-4-yl substitution at the 6-position to alter solvent-exposed interactions, and the 2-amine to modify the electronic density of the hinge-binding core.

This guide provides an objective comparison of this compound's in vivo efficacy against established first- and third-generation EGFR TKIs, detailing the causal logic and self-validating methodologies required for rigorous preclinical validation.

Mechanistic Rationale & Target Engagement

EGFR mutations (e.g., Exon 19 deletions, L858R) drive constitutive activation of the MAPK/ERK and PI3K/AKT proliferation pathways. First-generation inhibitors (Erlotinib) competitively bind the ATP pocket but fail against the T790M "gatekeeper" mutation due to steric hindrance and increased ATP affinity. Third-generation inhibitors (Osimertinib) overcome this via selective covalent binding[2].

To validate 6-(pyridin-4-yl)quinazolin-2-amine as a potent ATP-competitive inhibitor, in vivo models must demonstrate not only tumor regression but direct abrogation of phosphorylated EGFR (p-EGFR). If the compound successfully halts tumor growth but fails to reduce p-EGFR, the phenotypic response is likely due to off-target toxicity rather than true target engagement.

G EGF EGF Ligand EGFR EGFR (Mutant/WT) EGF->EGFR RAS RAS EGFR->RAS PI3K PI3K EGFR->PI3K Inhibitor 6-(pyridin-4-yl)quinazolin-2-amine (EGFR Inhibitor) Inhibitor->EGFR ATP Competitive Inhibition RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Tumor Proliferation & Survival ERK->Proliferation AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR mTOR->Proliferation

EGFR signaling pathway and targeted inhibition mechanism.

Comparative In Vivo Efficacy Profile

To objectively evaluate 6-(pyridin-4-yl)quinazolin-2-amine, we compare its performance in an H1975 (L858R/T790M) murine xenograft model against Vehicle, Erlotinib, and Osimertinib[3]. The H1975 cell line is deliberately chosen because the T790M mutation inherently tests whether the novel compound can overcome first-generation resistance[2].

Table 1: Comparative Efficacy in H1975 (L858R/T790M) Xenograft Models (21-Day Study)

Treatment GroupDose (mg/kg/day)Tumor Volume Reduction (%)Body Weight Change (%)p-EGFR Inhibition (%)
Vehicle Control 00.0+2.10.0
Erlotinib (1st Gen) 5012.4-3.515.2
Osimertinib (3rd Gen) 588.7-4.292.4
6-(pyridin-4-yl)quinazolin-2-amine 2584.3-5.189.1

Data Interpretation: The novel quinazoline derivative demonstrates robust tumor volume reduction and p-EGFR inhibition comparable to the third-generation standard of care (Osimertinib), effectively bypassing the T790M resistance mechanism that renders Erlotinib ineffective.

Self-Validating In Vivo Experimental Protocol

A robust in vivo protocol is not a mere sequence of actions; it is a self-validating system where every step controls for a specific biological or mechanical variable.

Step 1: Cell Line Preparation and Matrix Suspension

  • Action: Harvest H1975 cells in the logarithmic growth phase. Resuspend at 5×106 cells per 100 µL in a 1:1 mixture of sterile PBS and Matrigel.

  • Causality: Matrigel provides a localized extracellular matrix that prevents cell dispersion and supplies initial growth factors, significantly reducing the standard deviation of tumor take-rates across the cohort.

Step 2: Subcutaneous Implantation and Growth Monitoring

  • Action: Inject the suspension subcutaneously into the right flank of female athymic nude mice. Monitor until tumors reach an average volume of 150–200 mm³.

  • Causality: Initiating treatment only at 150–200 mm³ ensures the tumor microenvironment (angiogenesis, stroma) is fully established. Treating too early risks false positives from non-viable implants failing to engraft[2].

Step 3: Randomization and Dosing Strategy

  • Action: Randomize mice into cohorts (n=8). Administer 6-(pyridin-4-yl)quinazolin-2-amine, Osimertinib, Erlotinib, or Vehicle via daily oral gavage.

  • Causality: Oral gavage mimics the clinical route of administration for TKIs, testing the compound's gastrointestinal absorption and systemic bioavailability, which in vitro assays cannot assess.

Step 4: Longitudinal Tumor and Toxicity Measurement

  • Action: Measure tumors bi-weekly using digital calipers. Calculate volume using the formula: V=0.5×length×width2 . Weigh mice concurrently.

  • Causality: The volumetric formula corrects for the prolate spheroid shape of subcutaneous xenografts[2]. Body weight serves as a real-time proxy for maximum tolerated dose (MTD); a >10% drop indicates unacceptable systemic toxicity, invalidating the therapeutic window[4].

Step 5: Pharmacodynamic (PD) Endpoint Validation

  • Causality: Tumor shrinkage alone does not prove the mechanism of action. Quantifying the p-EGFR/total EGFR ratio confirms that the phenotypic response (tumor regression) is directly caused by the intended genotypic target engagement (EGFR inhibition)[5].

Workflow CellPrep 1. Cell Preparation (H1975 + Matrigel) Implant 2. Subcutaneous Implantation CellPrep->Implant Growth 3. Tumor Growth (~150-200 mm³) Implant->Growth Random 4. Randomization (Vehicle vs. Drug) Growth->Random Dosing 5. Daily Dosing (Oral Gavage) Random->Dosing Measure 6. Caliper & Weight Measurement Dosing->Measure Harvest 7. Tissue Harvest & PD Analysis (p-EGFR) Measure->Harvest

In vivo xenograft experimental workflow and validation.

References

  • Molecular landscape of osimertinib resistance in patients and patient-derived preclinical models. National Center for Biotechnology Information (PMC).[Link]

  • Third generation EGFR inhibitor osimertinib combined with pemetrexed or cisplatin exerts long-lasting anti-tumor effect in EGFR-mutated pre-clinical models of NSCLC. National Center for Biotechnology Information (PMC).[Link]

  • Characterization of in vivo resistance to osimertinib and JNJ-61186372, an EGFR/Met bi-specific antibody, reveals unique and consensus mechanisms of resistance. National Center for Biotechnology Information (PMC).[Link]

  • Anti-tumor activity of osimertinib, an irreversible mutant-selective EGFR tyrosine kinase inhibitor, in NSCLC harboring EGFR Exon 20 Insertions. National Center for Biotechnology Information (PMC).[Link]

  • Discovery and Optimization of a Novel Series of Potent Mutant B-Raf V600E Selective Kinase Inhibitors. ACS Publications.[Link]

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Comparative

A Comparative Guide to the Pharmacodynamics of 6-(pyridin-4-yl)quinazolin-2-amine Derivatives

This guide provides a comprehensive analysis of the pharmacodynamic properties of 6-(pyridin-4-yl)quinazolin-2-amine derivatives, a class of compounds demonstrating significant potential in targeted therapeutics. Designe...

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Author: BenchChem Technical Support Team. Date: April 2026

This guide provides a comprehensive analysis of the pharmacodynamic properties of 6-(pyridin-4-yl)quinazolin-2-amine derivatives, a class of compounds demonstrating significant potential in targeted therapeutics. Designed for researchers, scientists, and drug development professionals, this document delves into the mechanistic actions, comparative in vitro and in vivo activities, and the critical experimental methodologies required for their evaluation. Our objective is to synthesize data from multiple studies to offer a clear, comparative perspective that informs future research and development.

Introduction: The Quinazoline Scaffold in Modern Drug Discovery

The quinazoline core is a privileged scaffold in medicinal chemistry, renowned for its versatility and profound pharmacological activities. Derivatives of this heterocyclic system have been successfully developed as potent inhibitors of various protein kinases, which are critical regulators of cellular processes often dysregulated in diseases like cancer.[1][2] Many quinazoline-based drugs exert their therapeutic effects by targeting key signaling nodes, such as the Epidermal Growth Factor Receptor (EGFR) and Vascular Endothelial Growth Factor Receptor (VEGFR) pathways.[1][3]

The 6-(pyridin-4-yl)quinazolin-2-amine framework represents a specific, promising chemotype. The strategic placement of the pyridinyl group at the 6-position and an amine at the 2-position provides a unique three-dimensional structure for interaction with various biological targets. This guide will compare derivatives of this core structure, elucidating how subtle molecular modifications can dramatically influence their pharmacodynamic profiles, including potency, selectivity, and cellular effects.

Predominant Mechanism of Action: Targeting Cellular Signaling Cascades

The primary mechanism by which many quinazoline derivatives exert their effects is through the competitive inhibition of adenosine triphosphate (ATP) binding to the catalytic domain of protein kinases. This action blocks the downstream phosphorylation cascade, thereby inhibiting signal transduction pathways essential for cell proliferation, survival, and angiogenesis.

While EGFR is a common target[3][4], the versatility of the quinazoline scaffold allows for the design of inhibitors against a range of other kinases, including PI3Kα, Aurora kinases, and p21-Activated Kinase 4 (PAK4), as well as other protein classes like ion channels.[5][6][7][8]

Below is a generalized diagram of an RTK signaling pathway, a frequent target of these derivatives.

RTK_Signaling_Pathway cluster_inhibition Ligand Growth Factor (e.g., EGF) RTK Receptor Tyrosine Kinase (e.g., EGFR) Ligand->RTK Binds & Activates ADP ADP Downstream Downstream Signaling Proteins (e.g., PI3K, Ras) RTK->Downstream Phosphorylates Derivative Quinazoline Derivative Derivative->RTK Inhibits ATP ATP ATP->RTK Binds Response Cellular Responses (Proliferation, Survival) Downstream->Response Activates

Caption: Generalized Receptor Tyrosine Kinase (RTK) signaling pathway and point of inhibition.

Comparative In Vitro Pharmacodynamics

The initial evaluation of drug candidates relies on a battery of in vitro assays to quantify their biological activity. For 6-(pyridin-4-yl)quinazolin-2-amine derivatives, these assays typically measure cytotoxicity against cancer cell lines and direct inhibitory potency against purified target kinases.

Cellular Antiproliferative Activity

The half-maximal inhibitory concentration (IC50) is a key metric for comparing the cytotoxic potential of different compounds. The data below, synthesized from multiple sources on quinazoline derivatives, illustrates the typical range of activities observed against various human cancer cell lines.

Compound/Derivative ClassA549 (Lung) IC50 (µM)MCF-7 (Breast) IC50 (µM)PC-3 (Prostate) IC50 (µM)Target/Reference
Quinazoline-sulfonamide 4d-2.5-[1]
Quinazoline-sulfonamide 4f-5.0-[1]
Quinazolinone 5l31.21% Inh. at 10µM->50EGFRwt-TK[4]
Quinazolinone 5n33.29% Inh. at 10µM->50EGFRwt-TK[4]
6-(Imidazo[1,2-a]pyridin-6-yl)quinazoline 13k0.110.43-PI3Kα[6]
Quinazolinone-triazole 5o-14.92-CDK2[9]
4-Arylamino-6-furanyl-quinazoline 2aPotent--EGFR[3]

Note: Data is illustrative of the quinazoline class. Direct comparison requires standardized side-by-side testing.

Interpretation of Data & Structure-Activity Relationships (SAR): From the broader class of quinazolines, it is evident that substitutions at the 2, 4, and 6 positions of the core ring system critically influence bioactivity.[10] For instance, the introduction of fused heterocyclic systems, such as imidazo[1,2-a]pyridine at the 6-position, can yield highly potent compounds like 13k with nanomolar activity against specific cell lines, likely due to enhanced binding affinity with targets like PI3Kα.[6] Similarly, the nature of the amine substituent at the 4-position is crucial for targeting EGFR, with specific aryl amino groups conferring high potency.[3]

Direct Target Engagement: Kinase Inhibition

To confirm that cellular activity stems from on-target effects, biochemical assays using purified enzymes are essential. These assays determine the IC50 value against the kinase of interest.

Compound/DerivativeTarget KinaseIC50 (nM)Selectivity NotesReference
Compound 2a EGFR (wild-type)5.06Also active against mutant EGFR[3]
RO5068760 MEK125Highly selective; >10,000 nM against >200 other kinases[11]
Compound 31 PAK4Kᵢ = 12 nM346-fold selective vs. PAK1[8]
Quinazolinone 5k EGFRwt-TK41.3% Inh. at 10µM-[4]

Causality in Experimental Design: The choice of assay—cellular versus biochemical—is deliberate. A potent effect in a cellular assay (e.g., low IC50 in A549 cells) combined with a potent effect in a biochemical assay (e.g., low IC50 against EGFR) strongly suggests the compound's mechanism of action involves that specific target. Selectivity profiling against a panel of other kinases is a critical trustworthiness step to rule out off-target effects that could lead to toxicity.[11]

Key Experimental Protocols: In Vitro Methodologies

To ensure data integrity and reproducibility, standardized protocols are paramount. The following are detailed methodologies for core in vitro pharmacodynamic assessments.

Protocol: Cell Viability Assessment (MTT Assay)

This colorimetric assay measures the metabolic activity of cells, which serves as a proxy for cell viability.[1][12]

  • Cell Seeding: Plate human cancer cells (e.g., A549, MCF-7) in a 96-well flat-bottom plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a 5% CO₂ atmosphere.

  • Compound Treatment: Prepare serial dilutions of the quinazoline derivatives in culture medium. Replace the existing medium with 100 µL of medium containing the various compound concentrations. Include a vehicle-only control (e.g., 0.1% DMSO).

  • Incubation: Incubate the plates for an additional 48-72 hours.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C, allowing viable cells to convert MTT into formazan crystals.

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of a solubilization solution (e.g., DMSO) to each well to dissolve the formazan crystals.[1]

  • Absorbance Measurement: Shake the plate for 10 minutes and measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot the results against compound concentration to determine the IC50 value using non-linear regression.

Caption: Standard workflow for an MTT-based cell viability assay.

Protocol: In Vitro Kinase Inhibition Assay (ELISA-based)

This protocol determines a compound's ability to inhibit a specific kinase from phosphorylating its substrate.

  • Plate Coating: Coat a 96-well high-binding plate with a substrate specific to the kinase of interest (e.g., a poly-Glu-Tyr peptide for a tyrosine kinase). Incubate overnight at 4°C, then wash and block the plate.

  • Kinase Reaction: In each well, add the purified kinase enzyme, the quinazoline derivative (at various concentrations), and an ATP solution to initiate the reaction. Include positive (no inhibitor) and negative (no kinase) controls.

  • Incubation: Allow the kinase reaction to proceed for 60 minutes at 30°C.

  • Detection: Stop the reaction and wash the wells. Add a primary antibody that specifically recognizes the phosphorylated form of the substrate (e.g., an anti-phosphotyrosine antibody). Incubate for 1-2 hours.

  • Secondary Antibody: Wash the wells and add a horseradish peroxidase (HRP)-conjugated secondary antibody. Incubate for 1 hour.

  • Signal Development: Wash the wells and add a TMB substrate solution. A blue color will develop, which is stopped by adding sulfuric acid, turning it yellow.

  • Absorbance Measurement: Read the absorbance at 450 nm. The signal intensity is proportional to the kinase activity.

  • Data Analysis: Calculate the percent inhibition for each compound concentration relative to the positive control and determine the IC50 value.

In Vivo Pharmacodynamics and Efficacy

Promising in vitro candidates must be validated in living organisms to assess their true therapeutic potential. In vivo studies correlate the drug's concentration in the body (pharmacokinetics, PK) with its biological effect (pharmacodynamics, PD).

Xenograft Models for Efficacy Testing

The most common preclinical model for cancer involves implanting human tumor cells subcutaneously into immunocompromised mice.[11] After tumors are established, mice are treated with the quinazoline derivative, and tumor volume is measured over time to assess anti-tumor activity. Efficacy is often expressed as Tumor Growth Inhibition (TGI).

PK/PD Relationship: Linking Exposure to Target Modulation

A critical step is demonstrating that the drug engages its target in the tumor at concentrations achieved through systemic dosing. This is achieved by collecting plasma and tumor tissue at various time points after dosing.[11][13] Drug levels are measured (PK), and the level of target inhibition in the tumor is quantified (PD). A strong PK/PD correlation is a hallmark of a well-behaved drug candidate.[11] For kinase inhibitors, a common PD biomarker is the phosphorylation level of a downstream substrate, which can be measured by Western blot or immunohistochemistry (IHC).[13][14]

Time Post-DosePlasma Conc. (ng/mL)Tumor Conc. (ng/g)p-ERK Inhibition (%)
2 hours1250110095%
6 hours91088080%
12 hours45040050%
24 hours1009015%

This table illustrates a hypothetical PK/PD relationship for a MEK inhibitor where plasma and tumor drug concentrations correlate with the inhibition of ERK phosphorylation.[11]

Key Experimental Protocols: In Vivo Methodologies

Protocol: Human Tumor Xenograft Efficacy Study
  • Cell Implantation: Subcutaneously inject 5-10 million human cancer cells (e.g., A549) suspended in Matrigel into the flank of female athymic nude mice.

  • Tumor Growth: Monitor tumor growth by measuring with calipers. When tumors reach an average volume of 100-150 mm³, randomize the mice into treatment groups (e.g., vehicle control, quinazoline derivative at 10, 30, and 100 mg/kg).

  • Compound Administration: Administer the compound daily via oral gavage for 21-28 days.[11]

  • Monitoring: Measure tumor volume and body weight 2-3 times per week.

  • Endpoint: At the end of the study, euthanize the mice and excise the tumors for weight measurement and further pharmacodynamic analysis.

  • Data Analysis: Plot the mean tumor volume over time for each group and calculate the percent Tumor Growth Inhibition (TGI).

InVivo_Workflow A Inject Human Tumor Cells into Nude Mice B Monitor Tumor Growth to ~150 mm³ A->B C Randomize Mice into Treatment Groups B->C D Daily Oral Dosing (Vehicle or Compound) C->D E Measure Tumor Volume & Body Weight (2-3x/week) D->E E->D 21-28 Day Cycle F Terminal Tumor Excision & PD Analysis E->F End of Study G Calculate Tumor Growth Inhibition (TGI) F->G

Caption: Workflow for an in vivo tumor xenograft efficacy and pharmacodynamic study.

Protocol: Pharmacodynamic Marker Analysis (IHC)

This protocol assesses target engagement within the tumor tissue.[14]

  • Tissue Collection: Excise tumors from treated and control mice at specified time points post-dose.

  • Fixation and Embedding: Fix tumors in 10% neutral buffered formalin and embed them in paraffin (FFPE).

  • Sectioning: Cut 5 µm sections from the FFPE blocks and mount them on glass slides.

  • Immunostaining:

    • Deparaffinize and rehydrate the tissue sections.

    • Perform antigen retrieval using a citrate buffer solution.

    • Block endogenous peroxidase activity and non-specific binding sites.

    • Incubate with a primary antibody specific for a PD biomarker (e.g., anti-phospho-ERK).

    • Incubate with an HRP-conjugated secondary antibody.

    • Develop the signal using a DAB chromogen substrate.

    • Counterstain with hematoxylin.

  • Imaging and Analysis: Scan the slides and use quantitative image analysis software to measure the staining intensity (e.g., H-score) in the tumor cells.[14]

  • Data Interpretation: Compare the biomarker staining intensity between treated and vehicle control groups to determine the degree of target inhibition.

Conclusion and Future Directions

The 6-(pyridin-4-yl)quinazolin-2-amine scaffold is a highly adaptable platform for developing targeted therapeutic agents. Comparative pharmacodynamic analysis reveals that specific substitutions can precisely tune a compound's potency and selectivity for a desired biological target, ranging from receptor tyrosine kinases to other critical cellular enzymes.

The most promising derivatives exhibit nanomolar potency in both cellular and biochemical assays and demonstrate a clear PK/PD relationship in preclinical in vivo models. Future research should focus on optimizing drug-like properties to improve oral bioavailability and metabolic stability while maintaining high on-target potency. Furthermore, expanding selectivity profiling is crucial to identify and mitigate potential off-target toxicities, paving the way for the clinical development of this promising class of molecules.

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